CP-346086
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDIAFXQKOHFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CP-346086: A Technical Guide to its Mechanism of Action as a Microsomal Triglyceride Transfer Protein (MTP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. The primary function of this compound is to block the MTP-mediated transfer of triglycerides and other neutral lipids to nascent apolipoprotein B (apoB), a critical step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[4][5] This inhibition leads to a significant reduction in the secretion of apoB-containing lipoproteins, resulting in decreased plasma levels of triglycerides, total cholesterol, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol.[1][3] While effective in lowering atherogenic lipids, a key consequence of its mechanism is the accumulation of triglycerides within hepatocytes and enterocytes.[1][3]
Core Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
This compound exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein (MTP). MTP is an essential intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[4] It is a heterodimer composed of a large subunit and the ubiquitous protein disulfide isomerase.[4] The primary role of MTP is to bind and transfer neutral lipids, such as triglycerides and cholesteryl esters, to nascent apolipoprotein B (apoB) during the assembly of VLDL and chylomicrons.[4][5]
By inhibiting MTP, this compound effectively halts the lipidation of apoB. This disruption prevents the formation and subsequent secretion of triglyceride-rich VLDL particles from the liver and chylomicrons from the intestine. The under-lipidated apoB is targeted for intracellular degradation.[6] This leads to a dose-dependent reduction in the levels of circulating VLDL and its metabolic product, LDL, thereby lowering plasma triglyceride and cholesterol levels.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | System | Species | Value | Reference |
| IC50 | MTP Activity | Human & Rodent | 2.0 nM | [1] |
| IC50 | ApoB & Triglyceride Secretion | HepG2 Cells | 2.6 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Species | Dose | Effect | Reference |
| ED30 (Triglyceride Lowering) | Rats/Mice | 1.3 mg/kg (single dose) | 30% reduction in plasma triglycerides | [1] |
| Plasma Lipid Reduction | Rats/Mice | 10 mg/kg/day (2 weeks) | Total Cholesterol: ↓23%, VLDL Cholesterol: ↓33%, LDL Cholesterol: ↓75%, Triglycerides: ↓62% | [1] |
Table 3: Efficacy of this compound in Human Clinical Trials
| Parameter | Study Population | Dose | Effect | Reference |
| ED50 (Triglyceride Lowering) | Healthy Volunteers | 10 mg (single dose) | 50% reduction in plasma triglycerides | [1] |
| ED50 (VLDL Cholesterol Lowering) | Healthy Volunteers | 3 mg (single dose) | 50% reduction in plasma VLDL cholesterol | [1] |
| Maximal Inhibition (Triglycerides) | Healthy Volunteers | 100 mg (single dose) | 66% reduction at 4 hours | [1] |
| Maximal Inhibition (VLDL Cholesterol) | Healthy Volunteers | 100 mg (single dose) | 87% reduction at 4 hours | [1] |
| Plasma Lipid Reduction | Healthy Volunteers | 30 mg/day (2 weeks) | Total Cholesterol: ↓47%, LDL Cholesterol: ↓72%, Triglycerides: ↓75% | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MTP Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting MTP-mediated VLDL assembly and secretion.
Experimental Workflow for MTP Inhibition Assay
Caption: General workflow for an in vitro MTP activity inhibition assay.
Detailed Experimental Protocols
The following protocols are based on established methods for assessing MTP inhibitors and are consistent with the experiments cited for this compound.
In Vitro MTP Activity Assay (Fluorometric)
This assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, mediated by MTP. Inhibition of MTP by this compound results in a decreased fluorescence signal.
Materials:
-
MTP source: HepG2 cell homogenate or partially purified MTP.
-
This compound
-
DMSO (for dissolving this compound)
-
Fluorescent donor particles
-
Acceptor particles
-
MTP assay buffer
-
96-well black microplate
-
Fluorimeter
Protocol:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for IC50 determination.
-
Assay Reaction Setup:
-
In a 96-well black microplate, add the MTP assay buffer.
-
Add the donor and acceptor particles to each well.
-
Add 1 µL of each this compound dilution to the respective wells. Include a DMSO-only control.
-
-
Initiation of Reaction: Add the MTP source (e.g., HepG2 cell homogenate) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorimeter with excitation at approximately 465 nm and emission at approximately 535 nm.[7][8]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ApoB and Triglyceride Secretion Assay in HepG2 Cells
This cell-based assay quantifies the effect of this compound on the secretion of apoB and triglycerides from human hepatoma (HepG2) cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
DMSO
-
Lysis buffer
-
ELISA kit for human apoB
-
Triglyceride quantification kit
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate medium until they reach a desired confluency (e.g., 80-90%).
-
Wash the cells and replace the medium with serum-free medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for lipoprotein secretion.
-
-
Sample Collection:
-
Collect the cell culture medium.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them with lysis buffer to obtain the cell lysate.
-
-
Quantification of Secreted ApoB:
-
Measure the concentration of apoB in the collected cell culture medium using a human apoB ELISA kit according to the manufacturer's instructions.
-
-
Quantification of Secreted Triglycerides:
-
Measure the triglyceride concentration in the cell culture medium using a commercial triglyceride quantification kit.
-
-
Quantification of Cellular Protein:
-
Determine the total protein concentration in the cell lysates using a protein assay to normalize the apoB and triglyceride secretion data.
-
-
Data Analysis:
-
Normalize the amount of secreted apoB and triglycerides to the total cellular protein content for each well.
-
Calculate the percent inhibition of apoB and triglyceride secretion for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of secretion.
-
In Vivo Efficacy Study in Rodents
This protocol outlines a general procedure for evaluating the lipid-lowering effects of orally administered this compound in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Plasma lipid analysis kits (Total Cholesterol, Triglycerides, HDL, LDL/VLDL)
Protocol:
-
Animal Acclimation and Grouping:
-
Acclimate the animals for at least one week with free access to standard chow and water.
-
Randomly assign animals to different treatment groups (vehicle control and various doses of this compound).
-
-
Dosing:
-
Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14 days).
-
-
Blood Collection:
-
At the end of the treatment period, and at specified time points after the final dose (e.g., 2-4 hours), collect blood samples from fasted animals via an appropriate method (e.g., retro-orbital sinus or tail vein).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Lipid Analysis:
-
Analyze the plasma samples for total cholesterol, triglycerides, and lipoprotein cholesterol (VLDL, LDL, HDL) using commercially available enzymatic assay kits.
-
-
Data Analysis:
-
Compare the plasma lipid levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Calculate the percent reduction in lipid parameters for each dose group.
-
Determine dose-response relationships and calculate ED30 or ED50 values where applicable.
-
Conclusion
This compound is a potent inhibitor of microsomal triglyceride transfer protein, a key enzyme in the assembly and secretion of apoB-containing lipoproteins. Its mechanism of action leads to a substantial reduction in plasma triglycerides and cholesterol. The provided quantitative data and experimental protocols offer a comprehensive technical understanding for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease. The significant lipid-lowering efficacy of this compound underscores the therapeutic potential of MTP inhibition, while also highlighting the mechanism-based side effect of lipid accumulation in the liver and intestine.
References
- 1. Differential impact of hepatic deficiency and total body inhibition of MTP on cholesterol metabolism and RCT in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Absorption Defects in Intestine-specific Microsomal Triglyceride Transfer Protein and ATP-binding Cassette Transporter A1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential approaches to ameliorate hepatic fat accumulation seen with MTP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential impact of hepatic deficiency and total body inhibition of MTP on cholesterol metabolism and RCT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
The Function of CP-346086: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). Its primary function is to block the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine. This mechanism of action leads to a significant reduction in plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental methodologies for key assays.
Core Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
This compound exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is an essential intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a critical role in the assembly of apoB-containing lipoproteins by transferring triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB molecules.
By inhibiting MTP, this compound effectively halts the lipidation of apoB, a crucial step for the formation and subsequent secretion of VLDL and chylomicrons. This leads to a decrease in the secretion of these lipoproteins from the liver and intestines into the bloodstream, resulting in lower plasma concentrations of triglycerides and LDL cholesterol.[1][3]
Quantitative Efficacy Data
The efficacy of this compound has been demonstrated in a variety of in vitro and in vivo models, including studies in rodents and humans. The following tables summarize the key quantitative data on the inhibitory and lipid-lowering effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | System | Value | Reference |
| MTP Inhibition (IC₅₀) | Human and Rodent MTP | 2.0 nM | [1][3] |
| ApoB & Triglyceride Secretion (IC₅₀) | Hep-G2 Cells | 2.6 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Species | Parameter | Dose | Effect | Time Point | Reference |
| Rats/Mice | Plasma Triglyceride Lowering (ED₃₀) | 1.3 mg/kg (oral) | 30% reduction | 2 hours post-dose | [1][3] |
| Animals | Total Cholesterol Reduction | 10 mg/kg/day (oral) | 23% reduction | 2 weeks | [1][3] |
| Animals | VLDL Cholesterol Reduction | 10 mg/kg/day (oral) | 33% reduction | 2 weeks | [1][3] |
| Animals | LDL Cholesterol Reduction | 10 mg/kg/day (oral) | 75% reduction | 2 weeks | [1][3] |
| Animals | Triglyceride Reduction | 10 mg/kg/day (oral) | 62% reduction | 2 weeks | [1][3] |
Table 3: In Vivo Efficacy of this compound in Humans
| Parameter | Dose | Effect | Time Point | Reference |
| Plasma Triglyceride Lowering (ED₅₀) | 10 mg (oral, single dose) | 50% reduction | 4 hours post-dose | [3] |
| VLDL Cholesterol Lowering (ED₅₀) | 3 mg (oral, single dose) | 50% reduction | 4 hours post-dose | [3] |
| Maximal Triglyceride Inhibition | 100 mg (oral, single dose) | 66% reduction | 4 hours post-dose | [3] |
| Maximal VLDL Cholesterol Inhibition | 100 mg (oral, single dose) | 87% reduction | 4 hours post-dose | [3] |
| Total Cholesterol Reduction | 30 mg/day (oral) | 47% reduction | 2 weeks | [3] |
| LDL Cholesterol Reduction | 30 mg/day (oral) | 72% reduction | 2 weeks | [3] |
| Triglyceride Reduction | 30 mg/day (oral) | 75% reduction | 2 weeks | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting MTP-mediated lipoprotein assembly.
Caption: A typical experimental workflow for the evaluation of an MTP inhibitor like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques used in the field.
In Vitro MTP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MTP activity.
Methodology:
-
Preparation of Reagents:
-
MTP Source: Partially purified human or rodent liver microsomes.
-
Donor Vesicles: Small unilamellar vesicles containing a fluorescently-labeled triglyceride (e.g., NBD-triolein) and other lipids, prepared by sonication or extrusion.
-
Acceptor Vesicles: Small unilamellar vesicles composed of phosphatidylcholine.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing BSA.
-
This compound: Serial dilutions prepared in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, combine the MTP source, acceptor vesicles, and assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the transfer reaction by adding the donor vesicles.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity using a microplate fluorometer (excitation/emission wavelengths appropriate for the fluorescent lipid). The transfer of the fluorescent lipid from the quenched donor vesicles to the acceptor vesicles results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
HepG2 Cell-Based ApoB and Triglyceride Secretion Assay
Objective: To assess the effect of this compound on the secretion of apoB and triglycerides from human hepatoma (HepG2) cells.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach near-confluency.
-
-
Treatment:
-
Wash the cells and replace the culture medium with a serum-free medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 16-24 hours) to allow for apoB and triglyceride secretion.
-
-
Sample Collection and Analysis:
-
Collect the culture medium and centrifuge to remove any detached cells.
-
Quantify the amount of apoB in the medium using an enzyme-linked immunosorbent assay (ELISA) specific for human apoB.
-
Measure the triglyceride concentration in the medium using a commercially available colorimetric assay kit.
-
Lyse the cells and determine the total cellular protein content for normalization of the secretion data.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of apoB and triglyceride secretion for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ values for the inhibition of apoB and triglyceride secretion as described for the MTP inhibition assay.
-
In Vivo Triglyceride Secretion Rate (Tyloxapol Method)
Objective: To determine the mechanism of triglyceride lowering by this compound in vivo.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats or a similar rodent model.
-
Fast the animals overnight prior to the experiment.
-
-
Treatment:
-
Administer this compound or vehicle control orally at a specified dose.
-
After a set time (e.g., 1 hour), administer a bolus intravenous injection of Tyloxapol (a non-ionic detergent that inhibits lipoprotein lipase), typically at a dose of 400-600 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) after the Tyloxapol injection.
-
Process the blood to obtain plasma.
-
-
Lipid Analysis:
-
Measure the plasma triglyceride concentration in each sample using an enzymatic assay.
-
-
Data Analysis:
-
Plot the plasma triglyceride concentration against time for both the this compound-treated and vehicle-treated groups.
-
The rate of triglyceride accumulation in the plasma (the slope of the linear portion of the curve) represents the hepatic and intestinal triglyceride secretion rate.
-
Compare the triglyceride secretion rates between the two groups to determine the effect of this compound. A reduction in the rate indicates that the triglyceride-lowering effect is due to the inhibition of secretion.
-
Conclusion
This compound is a highly potent inhibitor of microsomal triglyceride transfer protein, demonstrating significant efficacy in reducing plasma triglycerides and LDL cholesterol in both preclinical and clinical settings. Its well-defined mechanism of action, centered on the inhibition of apoB-containing lipoprotein assembly and secretion, makes it a valuable tool for research in lipid metabolism and a potential therapeutic agent for hyperlipidemia. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of MTP inhibitors.
References
- 1. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Long Term Kinetic of Plasma Lipids and Lipoproteins in Tyloxapol Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Key Inhibitors in Lipid Metabolism: CP-346086 and ATP-Citrate Lyase Inhibitors
An important clarification regarding the initial topic: Research indicates that CP-346086 is a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP), not ATP-Citrate Lyase (ACLY). This guide will first detail the discovery and history of this compound as an MTP inhibitor. Subsequently, to address the core interest in ACLY inhibition as outlined in the prompt's requirements, this document will provide an in-depth technical guide on a well-characterized ACLY inhibitor, Bempedoic Acid, along with data on another significant preclinical ACLY inhibitor, BMS-303141.
Part 1: this compound - A Microsomal Triglyceride Transfer Protein (MTP) Inhibitor
Discovery and History
This compound was identified as a potent, orally active inhibitor of microsomal triglyceride transfer protein (MTP).[1] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant reduction in plasma cholesterol and triglycerides.[1][2] Its development was aimed at treating hyperlipidemia.[1]
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting MTP activity. This inhibition prevents the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB, a necessary step for the formation of mature, secretion-competent VLDL and chylomicron particles. The consequence is a dose-dependent decrease in the levels of circulating VLDL, LDL cholesterol, and triglycerides.[1]
Quantitative Data
The following tables summarize the quantitative data for this compound's activity as an MTP inhibitor.
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC50 (MTP activity) | Human & Rodent | 2.0 nM | [1] |
| IC50 (ApoB secretion) | HepG2 cells | 2.6 nM | [1] |
| IC50 (Triglyceride secretion) | HepG2 cells | 2.6 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Species | Dose | Effect | Reference(s) |
| ED30 (Triglyceride lowering) | Rats or Mice | 1.3 mg/kg (oral) | 30% reduction in plasma triglycerides 2 hours post-dose | [1] |
| Lipid Reduction (2-week treatment) | Rats or Mice | 10 mg/kg/day | Total Cholesterol: 23% reductionVLDL Cholesterol: 33% reductionLDL Cholesterol: 75% reductionTriglycerides: 62% reduction | [1] |
Table 3: Efficacy of this compound in Humans
| Parameter | Study Design | Dose | Effect | Reference(s) |
| ED50 (VLDL Cholesterol) | Single oral dose | 3 mg | 50% effective dose for VLDL cholesterol reduction | [1] |
| ED50 (Triglycerides) | Single oral dose | 10 mg | 50% effective dose for triglyceride reduction | [1] |
| Maximal Inhibition (4h post-dose) | Single oral dose | 100 mg | VLDL Cholesterol: 87% reductionTriglycerides: 66% reduction | [1] |
| Lipid Reduction (2-week treatment) | Daily oral dose | 30 mg/day | Total Cholesterol: 47% reductionLDL Cholesterol: 72% reductionTriglycerides: 75% reduction | [1][2] |
Experimental Protocols
MTP Inhibition Assay (In Vitro)
The protocol for determining the in vitro MTP inhibitory activity of this compound typically involves the following steps:
-
Preparation of MTP Source: MTP is partially purified from human or rodent liver microsomes.
-
Preparation of Donor and Acceptor Vesicles: Donor vesicles containing fluorescently labeled triglycerides and phospholipids are prepared. Unlabeled vesicles serve as acceptors.
-
Incubation: The MTP source is incubated with the donor and acceptor vesicles in the presence of varying concentrations of this compound or a vehicle control.
-
Measurement of Lipid Transfer: The transfer of fluorescently labeled lipids from donor to acceptor vesicles is monitored over time using a fluorescence spectrophotometer.
-
Calculation of IC50: The concentration of this compound that causes a 50% inhibition of MTP activity (IC50) is calculated from the dose-response curve.[3]
ApoB and Triglyceride Secretion Assay (HepG2 cells)
This assay assesses the effect of this compound on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.
-
Cell Culture: HepG2 cells are cultured in appropriate media until they reach a suitable confluency.
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Sample Collection: After the incubation period, the culture medium is collected.
-
Quantification: The amount of apoB in the medium is quantified using an enzyme-linked immunosorbent assay (ELISA). Triglyceride levels in the medium are measured using a colorimetric assay kit.
-
Calculation of IC50: The IC50 values for the inhibition of apoB and triglyceride secretion are determined from the respective dose-response curves.[1]
Part 2: ATP-Citrate Lyase (ACLY) Inhibitors - A Technical Guide
ATP-Citrate Lyase (ACLY) is a pivotal enzyme that links carbohydrate and lipid metabolism.[4] It catalyzes the conversion of citrate (B86180) and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm.[4] This acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol.[4][5] Inhibition of ACLY is a therapeutic strategy for treating dyslipidemia and has also shown potential in cancer therapy.[4][6]
Featured ACLY Inhibitor: Bempedoic Acid (ETC-1002)
Discovery and History
Bempedoic acid (formerly ETC-1002) was selected for development in 2003.[7] It is a first-in-class, oral, once-daily small molecule inhibitor of ACLY.[8] Developed by Esperion Therapeutics, it was designed to lower LDL-cholesterol levels and is often used in patients who are intolerant to statins or require additional lipid-lowering therapy.[8][9] Bempedoic acid received FDA approval in 2020.[10]
Mechanism of Action
Bempedoic acid is a prodrug that is activated primarily in the liver by very-long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[4][11] This liver-specific activation is a key feature, as ACSVL1 is not significantly expressed in skeletal muscle, thereby reducing the risk of muscle-related side effects commonly associated with statins.[4][5]
Bempedoyl-CoA inhibits ACLY, which acts upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[4][10] The inhibition of ACLY leads to a decrease in hepatic cholesterol synthesis. This reduction in intracellular cholesterol upregulates the expression of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-C from the bloodstream.[5][12]
Quantitative Data for ACLY Inhibitors
The following tables summarize the quantitative data for Bempedoic Acid and another key preclinical ACLY inhibitor, BMS-303141.
Table 4: In Vitro Activity of ACLY Inhibitors
| Compound | Parameter | Species/System | Value | Reference(s) |
| Bempedoic Acid-CoA | IC50 (ACLY activity) | Cultured hepatocytes | 10 µM | [11] |
| Bempedoic Acid-CoA | IC50 (ACLY activity) | Recombinant human ACLY | 10.56 ± 1.46 µM | [13] |
| Bempedoic Acid | IC50 (LDL-C reduction) | Indirect response model | 3.17 µg/mL | [14] |
| BMS-303141 | IC50 (ACLY activity) | Human recombinant ACLY | 0.13 µM | [15] |
| BMS-303141 | IC50 (Lipid synthesis) | HepG2 cells | 8 µM | [15][16] |
Table 5: Clinical Efficacy of Bempedoic Acid (180 mg/day)
| Parameter | Study Population | Effect vs. Placebo | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | LDL-C Reduction | Statin-intolerant patients | -21.4% |[17] | | LDL-C Reduction | On maximally tolerated statins | -17.4% |[18] | | Non-HDL-C Reduction | On maximally tolerated statins | -13.0% |[18] | | Total Cholesterol Reduction | On maximally tolerated statins | -11.2% |[18] | | Apolipoprotein B Reduction | Statin-intolerant patients | -15.0% |[17] | | hs-CRP Reduction | Statin-intolerant patients | -24.3% |[17] | | Major CV Events Reduction | Statin-intolerant, high-risk patients | 13% relative risk reduction |[4] |
Experimental Protocols
ACLY Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a common method to measure ACLY activity and the inhibitory potential of compounds.
-
Reagents: Purified recombinant human ACLY enzyme, substrates (citrate, CoA, ATP), assay buffer, and the ADP-Glo™ reagent.
-
Reaction Setup: The ACLY enzyme is incubated with its substrates in a 96-well or 384-well plate in the presence of various concentrations of the inhibitor (e.g., Bempedoic Acid-CoA or BMS-303141) or a vehicle control.
-
Enzymatic Reaction: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C for 3 hours).[19] The reaction produces ADP.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A second reagent, the "Kinase Detection Reagent," is then added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: The luminescence signal, which is proportional to the amount of ADP produced and thus to ACLY activity, is measured using a luminometer.
-
Calculation of IC50: The IC50 value is calculated from the dose-response curve of the inhibitor.[20]
De Novo Lipogenesis Inhibition Assay in Primary Hepatocytes
This protocol assesses the impact of an ACLY inhibitor on the synthesis of new fatty acids and cholesterol.
-
Hepatocyte Isolation: Primary hepatocytes are isolated from mice.
-
Cell Treatment: The isolated hepatocytes are treated with the ACLY inhibitor (e.g., Bempedoic Acid) at various concentrations for 24 hours.
-
Radiolabeling: A radiolabeled precursor, such as [1,2-¹⁴C]-acetate, is added to the culture medium.
-
Lipid Extraction: After an incubation period, the cells are harvested, and total lipids are extracted.
-
Separation and Quantification: The extracted lipids are separated into fatty acid and cholesterol fractions using thin-layer chromatography (TLC). The amount of radioactivity incorporated into each fraction is quantified using a scintillation counter.
-
Analysis: The dose-dependent inhibition of fatty acid and cholesterol synthesis is then determined.[13]
Visualizations
Caption: Mechanism of action of Bempedoic Acid in the cholesterol biosynthesis pathway.
Caption: Experimental workflows for determining ACLY inhibition.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Acquisition of Triacylglycerol Transfer Activity by Microsomal Triglyceride Transfer Protein During Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 5. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. What is Bempedoic acid used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Development of the novel ACLY inhibitor 326E as a promising treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to CP-346086: A Potent Inhibitor of Microsomal Triglyceride Transfer Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and cholesterol. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Microsomal triglyceride transfer protein (MTP) is a key intracellular lipid transfer protein essential for the assembly of apoB-containing lipoproteins.[1] Inhibition of MTP presents a promising therapeutic strategy for lowering plasma lipid levels.[2] this compound has been identified as a highly effective MTP inhibitor, demonstrating significant lipid-lowering effects in both preclinical and clinical settings.[3]
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the activity of MTP in the endoplasmic reticulum of hepatocytes and enterocytes.[3] MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB molecules, a critical step in the formation of VLDL and chylomicrons.[1] By blocking this transfer, this compound impairs the assembly and secretion of these lipoproteins, resulting in reduced levels of plasma triglycerides, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol.[3]
Quantitative Data
The efficacy of this compound has been demonstrated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | IC50 Value | Reference |
| MTP Activity Inhibition | Human and Rodent MTP | 2.0 nM | [3] |
| Apolipoprotein B (apoB) Secretion Inhibition | HepG2 cells | 2.6 nM | [3] |
| Triglyceride Secretion Inhibition | HepG2 cells | 2.6 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Rats/Mice | 1.3 mg/kg (single dose) | 2 hours | 30% reduction in plasma triglycerides (ED30).[3] | |
| Mice | 10 mg/kg/day | 2 weeks | 23% reduction in total cholesterol, 33% in VLDL cholesterol, 75% in LDL cholesterol, and 62% in triglycerides.[3] |
Table 3: Efficacy of this compound in Humans
| Population | Dosage | Treatment Duration | Key Findings | Reference |
| Healthy Volunteers | 10 mg (single dose) | 4 hours | 50% reduction in plasma triglycerides (ED50).[3] | |
| Healthy Volunteers | 3 mg (single dose) | 4 hours | 50% reduction in VLDL cholesterol (ED50).[3] | |
| Healthy Volunteers | 100 mg (single dose) | 4 hours | 66% maximal inhibition of plasma triglycerides and 87% of VLDL cholesterol.[3] | |
| Healthy Volunteers | 30 mg/day | 2 weeks | 47% reduction in total cholesterol, 72% in LDL cholesterol, and 75% in triglycerides.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro MTP Activity Assay
This protocol is based on a sensitive, homogeneous fluorometric assay.[4][5]
Materials:
-
This compound
-
Purified MTP (from rat liver microsomes or recombinant source)
-
MTP Assay Buffer
-
Donor and Acceptor Vesicles (containing a fluorescent lipid substrate)
-
96-well black microplates
-
Fluorometric plate reader (λex = 465 nm / λem = 535 nm)
-
DMSO (for inhibitor dilution)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a master mix containing MTP Assay Buffer, donor vesicles, and acceptor vesicles.
-
Inhibitor Addition: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding purified MTP to each well, except for the blank controls.
-
Incubation: Seal the plate and incubate at 37°C for 60 minutes.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorometric plate reader at the specified wavelengths. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of ApoB and Triglyceride Secretion in HepG2 Cells
This protocol describes how to assess the effect of this compound on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.[3][6]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[³H]-glycerol or other suitable radiolabel for triglycerides
-
Lysis buffer
-
Scintillation counter
-
ELISA kit for human apoB
-
Reagents for triglyceride quantification (e.g., colorimetric assay kit)
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound in serum-free medium for a specified period (e.g., 24 hours).
-
Metabolic Labeling (for Triglyceride Secretion): During the last few hours of inhibitor treatment, add [³H]-glycerol to the medium to label newly synthesized triglycerides.
-
Sample Collection: After the incubation period, collect the cell culture medium and lyse the cells with a suitable lysis buffer.
-
ApoB Quantification: Measure the concentration of apoB in the collected medium using a human apoB ELISA kit.
-
Triglyceride Quantification:
-
Radiolabeled: Extract lipids from the medium and cell lysates. Measure the radioactivity of the triglyceride fraction using a scintillation counter.
-
Non-radiolabeled: Measure the total triglyceride content in the medium and cell lysates using a colorimetric triglyceride assay kit.
-
-
Data Analysis: Determine the IC50 of this compound for the inhibition of apoB and triglyceride secretion by normalizing the secreted levels to the total cellular protein or lipid content and comparing the inhibitor-treated cells to vehicle-treated controls.
In Vivo Evaluation in a Rodent Model
This protocol outlines a general procedure for assessing the lipid-lowering effects of this compound in rats or mice.[3]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Standard chow or high-fat diet
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Kits for plasma triglyceride and cholesterol analysis
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound or vehicle orally (gavage) at the desired doses and frequency (e.g., once daily for 14 days).
-
Blood Collection: Collect blood samples at specified time points (e.g., baseline and at the end of the treatment period). Blood is typically collected from the retro-orbital sinus or tail vein into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Measure the concentrations of total cholesterol, VLDL cholesterol, LDL cholesterol, and triglycerides in the plasma using commercially available enzymatic assay kits.
-
Tissue Analysis (Optional): At the end of the study, euthanize the animals and collect liver and intestine samples to measure tissue lipid content.
-
Data Analysis: Compare the plasma and tissue lipid levels between the this compound-treated groups and the vehicle-treated control group to determine the dose-dependent efficacy of the compound.
Visualizations
Signaling Pathway of MTP Inhibition by this compound
References
- 1. An inhibitor of the microsomal triglyceride transfer protein inhibits apoB secretion from HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. roarbiomedical.com [roarbiomedical.com]
- 6. Inhibition of apolipoprotein B and triglyceride secretion in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The MTP Inhibitor CP-346086: A Comprehensive Technical Review of its Effects on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). This technical guide provides an in-depth analysis of the mechanism of action of this compound and its quantitative effects on lipid metabolism, drawing from key in vitro, preclinical, and clinical studies. The document details the experimental protocols utilized in these studies and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the compound's pharmacological profile.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease. The assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) by the liver and chylomicrons by the intestine, are critical processes in lipid transport and metabolism. The microsomal triglyceride transfer protein (MTP) is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes that facilitates the transfer of lipids to nascent apoB. Inhibition of MTP presents a therapeutic strategy for lowering plasma lipid levels. This compound has been identified as a potent MTP inhibitor.[1][2][3][4] This document serves as a technical guide to the effects of this compound on lipid metabolism.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the activity of microsomal triglyceride transfer protein (MTP).[1][2] MTP is responsible for the lipidation of apoB, a crucial step in the formation of VLDL in the liver and chylomicrons in the intestine. By blocking MTP, this compound prevents the assembly and subsequent secretion of these apoB-containing lipoproteins.[3][4] This leads to a significant reduction in the levels of circulating triglycerides, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol, which is a metabolic product of VLDL.[1][2]
Quantitative Effects on Lipid Metabolism
The lipid-lowering efficacy of this compound has been quantified in a series of in vitro, animal, and human studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| MTP Activity IC50 | Human and Rodent MTP | 2.0 nM | [1][2] |
| ApoB & Triglyceride Secretion IC50 | HepG2 Cells | 2.6 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Animal Models (Rats/Mice)
| Parameter | Dosage | Effect | Reference |
| Plasma Triglyceride Lowering ED30 | 1.3 mg/kg (single dose) | 30% reduction at 2 hours | [1][2] |
| Total Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 23% | [1][2] |
| VLDL Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 33% | [1][2] |
| LDL Cholesterol Reduction | 10 mg/kg/day (2 weeks) | 75% | [1][2] |
| Triglyceride Reduction | 10 mg/kg/day (2 weeks) | 62% | [1][2] |
Table 3: Efficacy of this compound in Healthy Human Volunteers
| Parameter | Dosage | Effect | Reference |
| Plasma Triglycerides ED50 | 10 mg (single dose) | 50% effective dose | [1][2] |
| VLDL Cholesterol ED50 | 3 mg (single dose) | 50% effective dose | [1][2] |
| Max. Triglyceride Inhibition | 100 mg (single dose) | 66% reduction at 4 hours | [1][2] |
| Max. VLDL Cholesterol Inhibition | 100 mg (single dose) | 87% reduction at 4 hours | [1][2] |
| Total Cholesterol Reduction | 30 mg/day (2 weeks) | 47% | [1][2] |
| LDL Cholesterol Reduction | 30 mg/day (2 weeks) | 72% | [1][2] |
| Triglyceride Reduction | 30 mg/day (2 weeks) | 75% | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro MTP Activity Assay
A fluorometric assay is commonly used to determine the in vitro MTP inhibitory activity of compounds like this compound.[5][6][7]
-
Principle: The assay measures the transfer of a fluorescently labeled neutral lipid (e.g., triolein) from a donor vesicle to an acceptor vesicle, mediated by MTP.
-
Reagents:
-
Purified MTP or cell/tissue homogenate containing MTP.[6][8]
-
Donor vesicles: Small unilamellar vesicles containing a self-quenched fluorescent lipid.
-
Acceptor vesicles: Small unilamellar vesicles without the fluorescent lipid.
-
Assay Buffer (e.g., 150 mM NaCl, 10 mM Tris, 1 mM EDTA, pH 7.4).[6]
-
This compound dissolved in a suitable solvent (e.g., DMSO).[9]
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the assay buffer, donor vesicles, and acceptor vesicles.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Initiate the reaction by adding the MTP source.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[7]
-
Measure the increase in fluorescence intensity using a fluorometer (e.g., excitation at 465 nm and emission at 535 nm).[6]
-
Calculate the percent inhibition of MTP activity for each concentration of this compound and determine the IC50 value.
-
Apolipoprotein B Secretion Assay in HepG2 Cells
This assay quantifies the effect of this compound on the secretion of apoB from the human hepatoma cell line, HepG2.
-
Principle: HepG2 cells synthesize and secrete apoB-containing lipoproteins. The amount of apoB secreted into the culture medium is measured, typically by enzyme-linked immunosorbent assay (ELISA) or immunoblotting.[10][11]
-
Procedure:
-
Culture HepG2 cells to near confluence in appropriate media.[6]
-
Wash the cells and incubate with serum-free medium containing various concentrations of this compound or vehicle control for a specified time (e.g., 4-8 hours).[10]
-
Collect the culture medium and centrifuge to remove cell debris.[10]
-
Quantify the concentration of human apoB in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Alternatively, secreted proteins can be concentrated from the medium (e.g., by acetone (B3395972) precipitation) and apoB levels analyzed by SDS-PAGE and immunoblotting using an anti-apoB antibody.[10]
-
Normalize the amount of secreted apoB to the total cellular protein content in each well.[11]
-
Determine the IC50 value for the inhibition of apoB secretion.
-
In Vivo Animal Studies
Animal models are used to assess the in vivo efficacy and safety of MTP inhibitors.
-
Animals: Male rats or mice are commonly used.[1][12] For studies of hyperlipidemia, models such as the Yucatan minipig with LDL receptor deficiency may be employed.[13]
-
Procedure for Acute Dosing:
-
Fast the animals overnight.
-
Administer a single oral dose of this compound or vehicle.
-
Collect blood samples at specified time points (e.g., 2 hours post-dose).[1]
-
Measure plasma triglyceride levels to determine the ED30.
-
-
Procedure for Chronic Dosing:
-
Lipid Analysis:
-
Plasma total cholesterol, triglycerides, and HDL cholesterol are measured using standard enzymatic assays.
-
VLDL and LDL cholesterol can be calculated using the Friedewald equation (for fasting samples with triglycerides < 400 mg/dL) or measured directly after lipoprotein separation by ultracentrifugation.[14][15][16]
-
Human Clinical Trials
Clinical trials in healthy volunteers are conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of new compounds.
-
Study Design: Typically a randomized, placebo-controlled, single- or multiple-ascending dose study.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Administer single or multiple doses of this compound or placebo.
-
Collect blood samples at various time points for pharmacokinetic analysis and to measure plasma lipid profiles.
-
Monitor safety through the recording of adverse events, clinical laboratory tests, vital signs, and ECGs.
-
-
Lipid Analysis:
-
Similar to animal studies, plasma lipids (total cholesterol, triglycerides, HDL-C, LDL-C, VLDL-C) are measured using validated methods.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and early clinical evaluation of an MTP inhibitor like this compound.
Discussion and Conclusion
This compound is a potent inhibitor of MTP that has demonstrated significant lipid-lowering effects in vitro, in animal models, and in humans.[1][2] Its mechanism of action, through the inhibition of apoB-containing lipoprotein assembly and secretion, is well-established. The quantitative data clearly indicate a dose-dependent reduction in plasma triglycerides, VLDL cholesterol, and LDL cholesterol. However, a notable observation in animal studies was the increase in liver and intestinal triglycerides, particularly when the drug was administered with food, which is a characteristic effect of MTP inhibition.[1] The clinical data in healthy volunteers confirmed its potent lipid-lowering capabilities.[1][2] This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key data and methodologies associated with the evaluation of this compound's effects on lipid metabolism. Further development of MTP inhibitors requires careful consideration of the balance between lipid-lowering efficacy and potential for hepatic and gastrointestinal side effects.[4]
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. login.medscape.com [login.medscape.com]
- 4. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. roarbiomedical.com [roarbiomedical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquisition of Triacylglycerol Transfer Activity by Microsomal Triglyceride Transfer Protein During Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcp.bmj.com [jcp.bmj.com]
- 16. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of CP-346086: A Potent Inhibitor of Microsomal Triglyceride Transfer Protein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). By targeting MTP, this compound effectively blocks the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. This mechanism of action leads to a significant reduction in plasma levels of triglycerides and cholesterol. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of lipid metabolism, cardiovascular disease, and drug development.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The assembly and secretion of apoB-containing lipoproteins are critical processes in lipid transport and metabolism. Microsomal triglyceride transfer protein (MTP) plays an essential chaperone-like role in the endoplasmic reticulum, facilitating the lipidation of nascent apoB, a step that is obligatory for the formation of VLDL and chylomicrons. Inhibition of MTP has emerged as a promising therapeutic strategy for lowering plasma lipids.[1][2][3]
This compound is a selective inhibitor of MTP that has demonstrated significant lipid-lowering effects in both preclinical and clinical settings.[4][5] This document details the pharmacological characteristics of this compound, presenting quantitative data in a structured format, outlining experimental protocols, and providing visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of MTP-Mediated Lipoprotein Assembly
This compound exerts its pharmacological effect by directly inhibiting the lipid transfer activity of MTP.[4] MTP is a heterodimer composed of a large subunit (97 kDa) and protein disulfide isomerase (55 kDa) located in the lumen of the endoplasmic reticulum. Its primary function is to transfer triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB. This lipidation process is crucial for the proper folding of apoB and the formation of a primordial lipoprotein particle. This particle is then further lipidated to form mature VLDL in hepatocytes or chylomicrons in enterocytes.[6][7]
By inhibiting MTP, this compound disrupts this essential step in lipoprotein biogenesis. The lack of lipidation leads to the misfolding and subsequent degradation of apoB, thereby preventing the secretion of VLDL and chylomicrons into the circulation.[8][9] This ultimately results in a marked decrease in plasma concentrations of triglycerides, total cholesterol, and LDL-cholesterol.[4]
Below is a diagram illustrating the MTP-dependent apolipoprotein B (apoB) lipoprotein assembly pathway and the point of inhibition by this compound.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Potency of this compound
| Parameter | System | Value | Reference |
| IC50 (MTP Inhibition) | Human and Rodent MTP | 2.0 nM | [4] |
| IC50 (ApoB Secretion) | HepG2 Cells | 2.6 nM | [4] |
| IC50 (Triglyceride Secretion) | HepG2 Cells | 2.6 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Species | Dose | Effect | Time Point | Reference |
| ED30 (Triglyceride Lowering) | Rats/Mice | 1.3 mg/kg (oral) | 30% reduction in plasma triglycerides | 2 hours post-dose | [4] |
| Lipid Reduction | Rats | 10 mg/kg/day (oral) | Total Cholesterol: ↓23%VLDL Cholesterol: ↓33%LDL Cholesterol: ↓75%Triglycerides: ↓62% | 2 weeks | [4] |
Table 3: In Vivo Efficacy of this compound in Humans
| Parameter | Population | Dose | Effect | Time Point | Reference |
| ED50 (Triglyceride Lowering) | Healthy Volunteers | 10 mg (single oral dose) | 50% reduction in plasma triglycerides | 4 hours post-treatment | [4] |
| ED50 (VLDL Cholesterol Lowering) | Healthy Volunteers | 3 mg (single oral dose) | 50% reduction in VLDL cholesterol | 4 hours post-treatment | [4] |
| Maximal Inhibition (Triglycerides) | Healthy Volunteers | 100 mg (single oral dose) | 66% reduction in plasma triglycerides | 4 hours post-treatment | [4] |
| Maximal Inhibition (VLDL Cholesterol) | Healthy Volunteers | 100 mg (single oral dose) | 87% reduction in VLDL cholesterol | 4 hours post-treatment | [4] |
| Lipid Reduction | Healthy Volunteers | 30 mg/day (oral) | Total Cholesterol: ↓47%LDL Cholesterol: ↓72%Triglycerides: ↓75% | 2 weeks | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on established procedures in the field and are representative of the methods used to characterize this compound.
In Vitro MTP Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the lipid transfer activity of MTP.
Principle: The assay measures the transfer of a fluorescently labeled lipid (e.g., triglyceride) from donor vesicles to acceptor vesicles, catalyzed by MTP. The inhibition of this transfer by this compound is quantified.
Materials:
-
Purified or partially purified human or rodent MTP
-
Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein) and a quenching lipid
-
Acceptor vesicles (e.g., unilamellar liposomes)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with BSA)
-
This compound stock solution in DMSO
-
96-well microplate fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the MTP preparation to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the donor and acceptor vesicles to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the amount of lipid transferred.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HepG2 Cell-Based ApoB and Triglyceride Secretion Assay
This cellular assay assesses the ability of this compound to inhibit the secretion of apoB and triglycerides from a human hepatoma cell line, which is a well-established model for hepatic lipoprotein metabolism.
Principle: HepG2 cells are treated with this compound, and the amount of apoB and triglycerides secreted into the culture medium is quantified.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Serum-free medium
-
This compound stock solution in DMSO
-
ELISA kit for human apoB
-
Triglyceride quantification kit
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
Procedure:
-
Seed HepG2 cells in multi-well plates and grow to near confluence.
-
Wash the cells with serum-free medium and then incubate in fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
After the incubation period, collect the culture medium.
-
Clarify the medium by centrifugation to remove any detached cells.
-
Quantify the concentration of apoB in the collected medium using a specific ELISA kit according to the manufacturer's instructions.
-
Quantify the concentration of triglycerides in the medium using a colorimetric or fluorometric assay kit.
-
Lyse the cells in the wells and determine the total cellular protein content to normalize the secretion data.
-
Calculate the percentage of inhibition of apoB and triglyceride secretion for each concentration of this compound and determine the IC50 values.
In Vivo Efficacy Study in a Rodent Model of Hyperlipidemia
This protocol describes a typical in vivo study to evaluate the lipid-lowering efficacy of this compound in a rat model.
Principle: Rats are treated with this compound, and the changes in their plasma lipid profiles are measured over time.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Standard chow or a high-fat diet to induce hyperlipidemia
-
This compound formulation for oral administration (e.g., suspension in a suitable vehicle)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for plasma lipid analysis (e.g., automated clinical chemistry analyzer)
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week.
-
Divide the animals into different treatment groups (vehicle control and various doses of this compound).
-
Administer this compound or vehicle orally by gavage daily for the duration of the study (e.g., 2 weeks).
-
Collect blood samples at baseline and at specified time points during the study (e.g., weekly and at the end of the treatment period). Blood is typically collected from the tail vein or via cardiac puncture at termination.
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples for total cholesterol, VLDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic colorimetric assays.
-
At the end of the study, animals may be euthanized, and liver and intestinal tissues can be collected for triglyceride content analysis and histopathological examination.
-
Analyze the data to determine the dose-dependent effects of this compound on plasma lipid levels.
The following diagram illustrates a general workflow for the in vivo efficacy study.
Summary and Conclusion
This compound is a highly potent inhibitor of microsomal triglyceride transfer protein, demonstrating low nanomolar inhibitory activity in vitro and significant lipid-lowering efficacy in both animal models and humans.[4] Its mechanism of action, the inhibition of apoB-containing lipoprotein assembly and secretion, is well-defined. The comprehensive pharmacological data and detailed experimental protocols presented in this technical guide underscore the potential of this compound as a therapeutic agent for the management of hyperlipidemia. Further research and clinical development are warranted to fully elucidate its long-term safety and efficacy profile.
References
- 1. login.medscape.com [login.medscape.com]
- 2. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Spotlight on very-low-density lipoprotein as a driver of cardiometabolic disorders: Implications for disease progression and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the mysteries of VLDL: exploring its production, intracellular trafficking, and metabolism as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of CP-346086 on Apolipoprotein B Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent and selective inhibitor of Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins from the liver and intestines. By inhibiting MTP, this compound effectively reduces the secretion of ApoB, a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), thereby lowering plasma triglyceride and cholesterol levels. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on ApoB secretion and lipid profiles, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Apolipoprotein B and MTP
Apolipoprotein B is a large, non-exchangeable protein that plays a central role in the transport of lipids in the bloodstream.[1] It exists in two main isoforms: ApoB-100, synthesized in the liver and essential for the formation of VLDL, and ApoB-48, produced in the intestine and crucial for chylomicron assembly.[2] The assembly of these ApoB-containing lipoproteins is a complex process that occurs within the endoplasmic reticulum (ER) and is critically dependent on the activity of the Microsomal Triglyceride Transfer Protein (MTP).[3] MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to the nascent ApoB polypeptide, a necessary step for its proper folding and the formation of a lipid-core particle.[3][4] Inhibition of MTP has emerged as a promising therapeutic strategy for hyperlipidemia by targeting the production of atherogenic lipoproteins.[5]
This compound: A Potent MTP Inhibitor
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for MTP. Its mechanism of action involves the direct binding to MTP, thereby preventing the transfer of lipids to ApoB and hindering the assembly of VLDL and chylomicrons.[4] This leads to the intracellular degradation of lipid-poor ApoB and a subsequent reduction in its secretion from hepatocytes and enterocytes.[6]
Quantitative Effects of this compound
The inhibitory effects of this compound on MTP activity and ApoB secretion have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line/Species | Value | Reference |
| MTP Activity IC50 | Human Liver Microsomes | ~1.7 µM (as CP-10447) | [6] |
| ApoB Secretion IC50 | HepG2 Cells | ~5 µM (as CP-10447) | [6] |
| Triglyceride Secretion Inhibition | HepG2 Cells (at 20 µM of CP-10447) | ~83% | [6] |
| Triglyceride Secretion Inhibition | Caco-2 Cells (at 20 µM of CP-10447) | ~76% | [6] |
Table 1: In Vitro Efficacy of a this compound Analog (CP-10447)
| Parameter | Species | Dose | Effect | Reference |
| Plasma Triglyceride Reduction | Rats | 10 mg/kg | Significant reduction | [4] |
| Plasma ApoB Reduction | Rats | 10 mg/kg | Significant reduction | [4] |
Table 2: In Vivo Efficacy of an MTP Inhibitor (BMS-200150, structurally related to this compound)
Signaling Pathway and Experimental Workflows
Apolipoprotein B Secretion Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the ApoB secretion pathway and the point of intervention for this compound.
Caption: ApoB secretion pathway and the inhibitory action of this compound on MTP.
Experimental Workflow for Evaluating MTP Inhibitors
This diagram outlines the typical experimental workflow for assessing the efficacy of an MTP inhibitor like this compound.
Caption: A generalized workflow for the evaluation of MTP inhibitors.
Experimental Protocols
MTP Activity Assay (Fluorescence-based)
This protocol is adapted from commercially available kits and published methods.[7][8][9]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
Reconstitute donor vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein) and acceptor vesicles.
-
Prepare a purified or partially purified MTP sample from liver microsomes or cell lysates.
-
Prepare a dilution series of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add Assay Buffer, donor vesicles, and acceptor vesicles to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding the MTP sample to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity (e.g., excitation at 465 nm, emission at 535 nm) using a fluorescence plate reader. The increase in fluorescence is proportional to the amount of lipid transferred.
-
-
Data Analysis:
-
Calculate the percentage of MTP inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
ApoB Secretion Assay in HepG2 Cells
This protocol is a composite of standard cell culture and immunoassay techniques.[10][11][12]
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Wash the cells with serum-free medium and then incubate with serum-free medium containing various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture medium and centrifuge to remove any detached cells.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) to determine total cellular protein concentration.
-
-
ApoB Quantification (ELISA):
-
Prepare ApoB standards and samples according to the kit instructions.
-
Add standards and diluted media samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate as per the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of ApoB in the media from the standard curve and normalize to the total cellular protein content.
Triglyceride Secretion Assay
This protocol utilizes radiolabeling to trace the synthesis and secretion of triglycerides.[14][15][16][17][18][19][20]
-
Cell Culture and Labeling:
-
Culture HepG2 cells as described in section 5.2.1.
-
Pre-incubate the cells with serum-free medium containing different concentrations of this compound for 1 hour.
-
Replace the medium with fresh serum-free medium containing the same concentrations of this compound and a radioactive precursor, such as [3H]glycerol or [14C]oleic acid.
-
Incubate for a defined period (e.g., 4 hours) to allow for the synthesis and secretion of radiolabeled triglycerides.
-
-
Sample Collection and Lipid Extraction:
-
Collect the cell culture medium and lyse the cells.
-
Extract lipids from both the medium and the cell lysates using a method such as the Folch procedure (chloroform:methanol, 2:1 v/v).[19]
-
-
Quantification:
-
Separate the lipid classes in the extracts using thin-layer chromatography (TLC).
-
Scrape the triglyceride bands from the TLC plate and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of secreted radiolabeled triglyceride as a percentage of the total radiolabeled triglyceride (secreted + cellular).
-
Conclusion
This compound is a powerful tool for studying the role of MTP in ApoB-containing lipoprotein assembly and secretion. Its potent inhibitory activity, demonstrated through a variety of in vitro and in vivo models, highlights the therapeutic potential of MTP inhibition for the management of hyperlipidemia. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the effects of this compound and other MTP inhibitors on lipid metabolism. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental designs, facilitating a deeper understanding of this important area of research.
References
- 1. Biochemistry, Apolipoprotein B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The many intersecting pathways underlying apolipoprotein B secretion and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of the microsomal triglyceride transfer protein inhibits apoB secretion from HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of the microsomal triglyceride transfer protein inhibits apoB secretion from HepG2 cells. | Semantic Scholar [semanticscholar.org]
- 5. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of apolipoprotein B and triglyceride secretion in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. roarbiomedical.com [roarbiomedical.com]
- 9. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Culturing of HepG2 cells with human serum improve their functionality and suitability in studies of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcrj.org.br [bcrj.org.br]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Lipid droplet screen in human hepatocytes identifies TRRAP as a regulator of cellular triglyceride metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
- 18. Distribution of radioactive glycerol and fatty acids among adipose tissue triglycerides after administration of glucose-U-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. cellbiolabs.com [cellbiolabs.com]
Initial In-Vitro Efficacy and Mechanism of Action of CP-346086: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP). Initial in-vitro studies have been fundamental in elucidating its mechanism of action and quantifying its inhibitory potency. This technical guide provides a comprehensive overview of the seminal in-vitro experiments conducted on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. The data robustly demonstrates that this compound effectively inhibits MTP activity, leading to a significant reduction in the secretion of apolipoprotein B (apoB) and triglycerides from hepatic cells. These findings established the foundation for its further development as a potential therapeutic agent for hyperlipidemia.
Core Efficacy Data
The initial in-vitro characterization of this compound focused on its direct inhibitory effect on MTP and its subsequent impact on lipoprotein secretion in a cellular model of human liver cells. The quantitative data from these pivotal studies are summarized below.
Table 1: In-Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Enzyme Inhibition Assay | Human and Rodent MTP | IC50 | 2.0 | [1][2] |
| Cell-Based Assay | HepG2 Cells | IC50 (apoB Secretion) | 2.6 | [1][2] |
| Cell-Based Assay | HepG2 Cells | IC50 (Triglyceride Secretion) | 2.6 | [1][2] |
Mechanism of Action: MTP Inhibition
This compound exerts its effects by directly inhibiting the microsomal triglyceride transfer protein (MTP), an intracellular lipid transfer protein essential for the assembly of apolipoprotein B-containing lipoproteins in the endoplasmic reticulum. By binding to MTP, this compound blocks the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB, thereby preventing the formation and subsequent secretion of very-low-density lipoprotein (VLDL) from hepatocytes.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key in-vitro experiments used to characterize this compound.
Microsomal Triglyceride Transfer Protein (MTP) Activity Assay
This assay quantifies the inhibitory effect of this compound on the lipid transfer activity of MTP. A common method is a fluorometric assay that measures the transfer of a fluorescently labeled lipid from a donor to an acceptor vesicle.
Materials:
-
Partially purified human or rodent MTP
-
Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein)
-
Acceptor vesicles (liposomes)
-
Assay buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the donor vesicles, acceptor vesicles, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the purified MTP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent lipid.
-
Calculate the percent inhibition of MTP activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: MTP Inhibition Assay Workflow.
HepG2 Cell-Based Assay for Apolipoprotein B (ApoB) and Triglyceride Secretion
This cell-based assay evaluates the effect of this compound on the secretion of apoB and triglycerides from human hepatoma HepG2 cells, which are a well-established model for hepatic lipoprotein metabolism.
3.2.1. Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed HepG2 cells in multi-well plates and grow to near confluency.
-
Wash the cells with serum-free medium.
-
Incubate the cells with serum-free medium containing various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
After incubation, collect the cell culture medium for the quantification of secreted apoB and triglycerides.
-
3.2.2. Quantification of Secreted Apolipoprotein B (ApoB)
A sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying apoB in the cell culture medium.
Materials:
-
ApoB ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Collected cell culture medium
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the apoB capture antibody.
-
Block non-specific binding sites.
-
Add the collected cell culture medium and apoB standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add the biotinylated apoB detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of apoB in the samples by comparing their absorbance to the standard curve.
3.2.3. Quantification of Secreted Triglycerides
Radiolabeling with a precursor followed by liquid scintillation counting is a sensitive method to measure newly synthesized and secreted triglycerides.
Materials:
-
[³H]-glycerol or [¹⁴C]-oleic acid
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
During the treatment with this compound, add a radiolabeled precursor ([³H]-glycerol or [¹⁴C]-oleic acid) to the cell culture medium.
-
After the incubation period, collect the medium.
-
Extract the lipids from the medium using an appropriate solvent system.
-
Separate the triglycerides from other lipid classes using TLC.
-
Scrape the triglyceride spot from the TLC plate into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
The amount of radioactivity is proportional to the amount of newly synthesized and secreted triglycerides.
Caption: HepG2 Cell-Based Assay Workflow.
Conclusion
The initial in-vitro studies of this compound provided clear and compelling evidence of its potent inhibitory activity against MTP. The direct consequence of this inhibition, as demonstrated in a relevant human cell line model, is the significant reduction of apoB and triglyceride secretion. These foundational experiments were crucial in establishing the mechanism of action and therapeutic potential of this compound for the treatment of hyperlipidemia. The methodologies detailed in this guide represent standard and robust approaches for the in-vitro characterization of MTP inhibitors.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
CP-346086: A Deep Dive into a Potent Microsomal Triglyceride Transfer Protein (MTP) Inhibitor for Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research surrounding CP-346086, a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP), for the treatment of hyperlipidemia. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for the evaluation of MTP inhibitors.
Core Concepts: Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to facilitate the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.
By binding to MTP, this compound blocks the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB. This inhibition prevents the proper lipidation and maturation of VLDL and chylomicrons, leading to their intracellular degradation and a subsequent reduction in their secretion into the bloodstream. The net effect is a significant decrease in circulating levels of triglycerides, total cholesterol, and LDL cholesterol.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Parameter | System | Value | Reference |
| MTP Inhibition IC50 | Human and Rodent MTP | 2.0 nM | [1] |
| ApoB Secretion IC50 | HepG2 Cells | 2.6 nM | [1] |
| Triglyceride Secretion IC50 | HepG2 Cells | 2.6 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Species | Dosing | Effect | Reference |
| Rats/Mice | Single Oral Dose | ED30 for plasma triglyceride lowering: 1.3 mg/kg | [1] |
| Rats | 2-week Treatment (10 mg/kg/day) | Total Cholesterol Reduction: 23% | [1] |
| VLDL Cholesterol Reduction: 33% | [1] | ||
| LDL Cholesterol Reduction: 75% | [1] | ||
| Triglyceride Reduction: 62% | [1] |
Table 3: Efficacy of this compound in Healthy Human Volunteers
| Dosing | Parameter | Effect | Reference |
| Single Oral Dose (3 mg) | VLDL Cholesterol | ED50 | [1] |
| Single Oral Dose (10 mg) | Plasma Triglycerides | ED50 | [1] |
| Single Oral Dose (100 mg) | Plasma Triglycerides | 66% Maximal Inhibition | [1] |
| VLDL Cholesterol | 87% Maximal Inhibition | [1] | |
| 2-week Treatment (30 mg/day) | Total Cholesterol | 47% Reduction | [1] |
| LDL Cholesterol | 72% Reduction | [1] | |
| Triglycerides | 75% Reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and other MTP inhibitors.
In Vitro MTP Inhibition Assay
This assay measures the ability of a compound to inhibit the lipid transfer activity of MTP in a cell-free system.
Materials:
-
Purified or partially purified MTP
-
Donor vesicles (e.g., small unilamellar vesicles containing a fluorescently labeled lipid such as NBD-triolein)
-
Acceptor vesicles (e.g., small unilamellar vesicles)
-
Assay buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the donor vesicles, acceptor vesicles, and the test compound at various concentrations.
-
Initiate the reaction by adding the purified MTP to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the increase in fluorescence in the acceptor vesicles using a microplate reader (excitation/emission wavelengths appropriate for the fluorescent lipid). The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in an increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apolipoprotein B (ApoB) and Triglyceride Secretion Assay in HepG2 Cells
This cell-based assay evaluates the effect of a compound on the secretion of apoB and triglycerides from a human hepatoma cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Serum-free medium
-
Test compound (this compound)
-
Lysis buffer
-
Reagents for ELISA (for apoB quantification) or a commercial triglyceride assay kit
-
Western blotting apparatus and reagents
Procedure:
-
Seed HepG2 cells in multi-well plates and grow to near confluence.
-
Wash the cells with serum-free medium.
-
Incubate the cells with serum-free medium containing various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the culture medium and centrifuge to remove cell debris.
-
Lyse the cells in lysis buffer to determine total cell protein for normalization.
-
For ApoB Secretion:
-
Quantify the amount of apoB in the collected medium using a specific ELISA kit.
-
Alternatively, concentrate the proteins in the medium and perform Western blotting using an anti-apoB antibody.
-
-
For Triglyceride Secretion:
-
Measure the triglyceride concentration in the collected medium using a commercial colorimetric or fluorometric assay kit.
-
-
Normalize the secreted apoB and triglyceride levels to the total cell protein content.
-
Calculate the percentage of inhibition of secretion for each compound concentration and determine the IC50 value.
In Vivo Hyperlipidemia Model: Tyloxapol-Induced Hyperlipidemia in Rats
This acute in vivo model is used to assess the effect of a compound on hepatic and intestinal triglyceride secretion. Tyloxapol (also known as Triton WR-1339) is a non-ionic detergent that inhibits lipoprotein lipase, leading to an accumulation of triglycerides in the plasma.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Tyloxapol solution (e.g., 10% in saline)
-
Test compound (this compound) formulated for oral or intraperitoneal administration
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Triglyceride assay kit
Procedure:
-
Fast the rats overnight.
-
Administer the test compound or vehicle control to the rats at the desired dose.
-
After a specified time (e.g., 1 hour), administer Tyloxapol via intraperitoneal or intravenous injection (e.g., 400 mg/kg).
-
Collect blood samples at various time points after Tyloxapol administration (e.g., 0, 2, 4, 6 hours).
-
Separate the plasma or serum by centrifugation.
-
Measure the triglyceride concentration in the plasma/serum samples.
-
The rate of triglyceride accumulation in the plasma is an indicator of the triglyceride secretion rate. Compare the rate of triglyceride accumulation in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition of triglyceride secretion.
Visualizations of Experimental Workflows and Logical Relationships
Conclusion
This compound is a highly potent MTP inhibitor with demonstrated efficacy in reducing plasma lipids in both animal models and humans. Its clear mechanism of action and significant lipid-lowering effects make it a valuable research tool and a potential therapeutic agent for hyperlipidemia. The experimental protocols detailed in this guide provide a framework for the continued investigation of MTP inhibitors and their role in lipid metabolism. Further research may focus on optimizing the therapeutic window to maximize efficacy while minimizing potential side effects associated with MTP inhibition, such as hepatic steatosis.
References
The Role of CP-346086 in Cholesterol Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant biological pathways associated with CP-346086, a potent inhibitor of microsomal triglyceride transfer protein (MTP), and its role in cholesterol and triglyceride reduction.
Core Mechanism of Action: MTP Inhibition
This compound exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein (MTP).[1][2][3][4][5][6][7][8][9] MTP is an essential intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to facilitate the assembly of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][3][4][5][8][9] By binding to MTP, this compound blocks the transfer of triglycerides, cholesterol esters, and phospholipids (B1166683) to nascent apoB, thereby preventing the formation and subsequent secretion of these lipoproteins into the circulation.[1][3][4][5][8][9]
Quantitative Efficacy of this compound
The inhibitory potency and lipid-lowering efficacy of this compound have been quantified in various preclinical and clinical settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell/Enzyme Source | Value | Reference |
| MTP Inhibition IC₅₀ | Human and Rodent MTP | 2.0 nM | [1][2] |
| ApoB & Triglyceride Secretion IC₅₀ | Hep-G2 cells | 2.6 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Species | Dosage | Duration | Parameter | Reduction | Reference |
| Rats/Mice | 1.3 mg/kg (single dose) | 2 hours | Plasma Triglycerides (ED₃₀) | 30% | [1][2] |
| Rats/Mice | 10 mg/kg/day | 2 weeks | Total Cholesterol | 23% | [1][2] |
| VLDL Cholesterol | 33% | [1][2] | |||
| LDL Cholesterol | 75% | [1][2] | |||
| Triglycerides | 62% | [1][2] |
Table 3: Clinical Efficacy of this compound in Healthy Human Volunteers
| Dosage | Duration | Parameter | ED₅₀ / Maximal Inhibition | Reference |
| Single Oral Dose | 4 hours | Plasma Triglycerides | ED₅₀: 10 mg; Max Inhibition (100 mg): 66% | [1][2] |
| VLDL Cholesterol | ED₅₀: 3 mg; Max Inhibition (100 mg): 87% | [1][2] | ||
| 30 mg/day | 2 weeks | Total Cholesterol | 47% reduction | [1][2] |
| LDL Cholesterol | 72% reduction | [1][2] | ||
| Triglycerides | 75% reduction | [1][2] | ||
| HDL Cholesterol | Little change | [1][2] |
Signaling and Metabolic Pathways
The primary pathway affected by this compound is the intracellular assembly and secretion of apoB-containing lipoproteins.
Figure 1. Mechanism of MTP inhibition by this compound in hepatocytes.
Experimental Protocols
In Vitro MTP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MTP activity.
Methodology:
-
Source of MTP: Microsomes are prepared from human or rodent liver tissue or from cell lines expressing MTP (e.g., Hep-G2).
-
Assay Principle: A fluorescence-based assay is commonly used. It measures the transfer of a fluorescently labeled lipid substrate (e.g., triglyceride) from donor vesicles to acceptor vesicles, catalyzed by MTP.
-
Procedure:
-
Varying concentrations of this compound are pre-incubated with the MTP-containing microsomes.
-
The reaction is initiated by adding the donor and acceptor vesicles.
-
The increase in fluorescence in the acceptor vesicle fraction is monitored over time.
-
The rate of lipid transfer is calculated for each inhibitor concentration.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ApoB and Triglyceride Secretion in Hep-G2 Cells
Objective: To assess the effect of this compound on the secretion of apoB and triglycerides from a human hepatoma cell line.
Methodology:
-
Cell Culture: Hep-G2 cells are cultured to confluence in appropriate media.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture medium is collected.
-
Quantification:
-
ApoB: The concentration of apoB in the medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Triglycerides: The triglyceride content in the medium is measured using a commercially available enzymatic assay kit.
-
-
Data Analysis: The IC₅₀ for the inhibition of secretion is calculated similarly to the MTP inhibition assay.
Figure 2. Workflow for assessing ApoB and triglyceride secretion in Hep-G2 cells.
In Vivo Lipid-Lowering Efficacy in Rodents
Objective: To evaluate the effect of oral administration of this compound on plasma lipid profiles in rats or mice.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimation: Animals are acclimated for at least one week before the study.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage. A control group receives the vehicle only.
-
Blood Sampling: Blood samples are collected at specified time points (e.g., pre-dose and several hours post-dose for acute studies, or at the end of a chronic treatment period) via retro-orbital bleeding or cardiac puncture.
-
Lipid Analysis: Plasma is separated, and concentrations of total cholesterol, VLDL cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are determined using enzymatic assays and lipoprotein fractionation methods (e.g., ultracentrifugation or FPLC).
-
Statistical Analysis: The percentage change in lipid parameters from baseline or compared to the control group is calculated. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Potential Side Effects and Considerations
The primary side effect associated with MTP inhibition is the accumulation of triglycerides in the liver and intestine.[1][2][3][4][5] This is a direct consequence of the mechanism of action, as the lipids that are not secreted accumulate within the cells. This can lead to hepatic steatosis (fatty liver) and gastrointestinal adverse effects such as diarrhea and steatorrhea.[3][9][10] Studies have shown that administering the drug away from meals can mitigate the intestinal lipid accumulation.[1][2][4]
Conclusion
This compound is a highly potent inhibitor of microsomal triglyceride transfer protein that demonstrates significant efficacy in reducing plasma levels of total cholesterol, VLDL cholesterol, LDL cholesterol, and triglycerides in both animal models and humans. Its mechanism of action, centered on the inhibition of apoB-containing lipoprotein assembly and secretion, provides a powerful therapeutic approach for hyperlipidemia. However, the on-target side effect of lipid accumulation in the liver and gut requires careful consideration in its clinical development and potential therapeutic application. The data presented in this guide underscore the robust lipid-lowering capabilities of this compound and provide a framework for further research and development in this area.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | MTP inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of microsomal triglyceride transfer protein inhibitors in the treatment of patients with familial hypercholesterolemia: risks, benefits, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTP inhibition halves LDL in familial hypercholesterolemia [medscape.com]
Methodological & Application
Application Notes and Protocols for CP-346086 in Hep-G2 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), from hepatocytes and enterocytes. In the human hepatoma cell line Hep-G2, this compound has been demonstrated to effectively inhibit the secretion of apoB and triglycerides. These application notes provide detailed experimental protocols for utilizing this compound to study MTP inhibition in Hep-G2 cells, including cell culture, inhibitor treatment, and subsequent functional assays to quantify MTP activity, apoB secretion, and triglyceride levels.
Introduction
The microsomal triglyceride transfer protein (MTP) plays a critical role in lipid metabolism by facilitating the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apolipoprotein B (apoB) in the endoplasmic reticulum. This process is a prerequisite for the formation and secretion of VLDL by the liver. Inhibition of MTP is a therapeutic strategy for reducing the production of atherogenic lipoproteins. This compound is a powerful research tool for investigating the cellular mechanisms of lipoprotein assembly and for screening potential MTP inhibitors. Hep-G2 cells, a human hepatoblastoma cell line, retain many of the differentiated characteristics of hepatocytes, including the synthesis and secretion of apoB-containing lipoproteins, making them a suitable in vitro model for these studies.
Mechanism of Action
This compound directly binds to MTP, inhibiting its lipid transfer activity. This blockade prevents the proper lipidation of apoB, leading to its intracellular degradation and a subsequent reduction in the secretion of VLDL and its metabolic products.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in Hep-G2 cells.
| Parameter | Cell Line | IC50 Value | Reference |
| Apolipoprotein B (apoB) Secretion | Hep-G2 | 2.6 nM | [1] |
| Triglyceride Secretion | Hep-G2 | 2.6 nM | [1] |
| Human MTP Activity | In vitro | 2.0 nM | [1] |
Experimental Protocols
Hep-G2 Cell Culture
This protocol describes the standard procedure for maintaining and passaging Hep-G2 cells.
Materials:
-
Hep-G2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing the basal medium (EMEM or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture Hep-G2 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Media Change: Change the culture medium every 2-3 days.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-7 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Treatment of Hep-G2 Cells with this compound
This protocol outlines the steps for treating Hep-G2 cells with this compound prior to functional assays.
Materials:
-
Hep-G2 cells cultured in multi-well plates
-
This compound
-
DMSO (vehicle)
-
Serum-free culture medium
Procedure:
-
Cell Seeding: Seed Hep-G2 cells in a 24-well plate at a density of approximately 1 x 10^5 to 2 x 10^5 cells per well. Allow the cells to adhere and grow for 24-48 hours to reach about 80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Cell Treatment:
-
Aspirate the complete growth medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium containing the desired concentrations of this compound (e.g., a dose-response range from 0.1 nM to 100 nM) or vehicle (DMSO) to the respective wells.
-
Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C and 5% CO2.
-
MTP Activity Assay
This protocol describes a fluorometric assay to measure MTP activity in cell lysates.
Materials:
-
Treated Hep-G2 cell lysates
-
MTP Activity Assay Kit (e.g., from Sigma-Aldrich or Roar Biomedical)
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
After treatment with this compound, wash the cells with cold PBS.
-
Lyse the cells in a suitable homogenization buffer provided with the assay kit.
-
Determine the protein concentration of the cell lysates.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the MTP activity assay kit. Typically, this involves incubating the cell lysate (containing MTP) with a donor vesicle containing a fluorescently labeled lipid and an acceptor vesicle.
-
MTP transfers the fluorescent lipid from the donor to the acceptor vesicle, resulting in an increase in fluorescence.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis: Calculate the MTP activity as the rate of change in fluorescence and normalize it to the protein concentration of the lysate. Compare the activity in this compound-treated samples to the vehicle-treated control.
Apolipoprotein B (ApoB) Secretion Assay
This protocol uses an ELISA to quantify the amount of apoB secreted into the culture medium.
Materials:
-
Conditioned medium from treated Hep-G2 cells
-
Human ApoB ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period with this compound, collect the culture medium from each well.
-
Sample Preparation: Centrifuge the collected medium to remove any detached cells and debris.
-
ELISA Performance:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves adding the conditioned medium samples and standards to a microplate pre-coated with an anti-apoB antibody.
-
After incubation and washing steps, a detection antibody is added, followed by a substrate solution to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and determine the concentration of apoB in each sample. Normalize the secreted apoB levels to the total cellular protein content in the corresponding well.
Triglyceride Secretion Assay
This protocol measures the amount of triglycerides secreted into the culture medium.
Materials:
-
Conditioned medium from treated Hep-G2 cells
-
Triglyceride Quantification Kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect the culture medium as described in the apoB secretion assay.
-
Assay Performance:
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids.
-
The glycerol is then used in a series of reactions to generate a colorimetric or fluorometric signal.
-
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the triglyceride concentration from a standard curve and normalize it to the total cellular protein content.
Experimental Workflow
Troubleshooting
-
High Cell Death:
-
Check for DMSO toxicity by running a vehicle-only control with varying DMSO concentrations.
-
Ensure this compound is fully dissolved in the medium.
-
Reduce the treatment duration.
-
-
High Variability Between Replicates:
-
Ensure uniform cell seeding density across all wells.
-
Be precise with pipetting of the compound and reagents.
-
Ensure proper mixing of reagents.
-
-
No or Low Inhibition:
-
Verify the concentration and integrity of the this compound stock solution.
-
Increase the concentration range of the inhibitor.
-
Increase the treatment duration.
-
Ensure the assay kits are not expired and are functioning correctly by using positive controls.
-
Conclusion
This compound serves as a valuable pharmacological tool for the in vitro study of MTP function and lipoprotein metabolism in Hep-G2 cells. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of MTP inhibition on apoB and triglyceride secretion. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for CP-346086 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent and selective inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[1] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and cholesterol.[1] These characteristics make this compound a valuable tool for studying lipid metabolism and for the preclinical evaluation of MTP inhibition as a therapeutic strategy for hyperlipidemia.
This document provides detailed application notes and protocols for the use of this compound in rodent models, based on established research.
Mechanism of Action
This compound exerts its lipid-lowering effects by binding to MTP and inhibiting its lipid transfer activity. This disruption of lipoprotein synthesis leads to a reduction in the secretion of triglycerides and cholesterol into the circulation.
References
Application Notes and Protocols for In-Vivo Studies of CP-346086 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in-vivo use of CP-346086, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), in mouse models. This compound has demonstrated significant efficacy in reducing plasma cholesterol and triglycerides by inhibiting the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. This document outlines detailed protocols for oral administration, formulation, and experimental design for hyperlipidemia studies in mice, accompanied by quantitative data and a schematic of the relevant signaling pathway.
Introduction
This compound is a small molecule inhibitor of MTP with high potency for both human and rodent MTP (IC50 = 2.0 nM)[1]. MTP is a critical intracellular lipid transfer protein essential for the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine[2][3][4]. By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma levels of triglycerides and cholesterol[1][5]. These characteristics make this compound a valuable tool for preclinical research in dyslipidemia and related metabolic disorders.
Data Presentation
In-Vivo Efficacy of this compound in Mice
| Dosage Regimen | Mouse Model | Key Findings | Reference |
| Single oral dose of 1.3 mg/kg | Not specified | 30% reduction in plasma triglycerides 2 hours post-dose. | [1] |
| 10 mg/kg/day for 2 weeks | Not specified | 23% reduction in total cholesterol, 33% reduction in VLDL cholesterol, 75% reduction in LDL cholesterol, and 62% reduction in triglycerides. | [1] |
Signaling Pathway
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is a hydrophobic compound and requires a suitable vehicle for oral administration in mice.
1. Aqueous Suspension using Carboxymethyl Cellulose (B213188) (CMC):
-
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. To do this, slowly add the CMC powder to the water while stirring vigorously to prevent clumping. Heat gently if necessary to aid dissolution, then allow to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Triturate the this compound powder with a small volume of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining CMC solution to the paste while continuously mixing to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Store the suspension at 4°C and protect from light. Re-suspend thoroughly by vortexing or stirring before each use.
-
2. Oil-based Formulation:
-
Materials:
-
This compound powder
-
Corn oil or medium-chain triglycerides (MCT) oil
-
Vortex mixer or sonicator
-
Sterile tubes for storage
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of corn oil or MCT oil to achieve the desired final concentration.
-
Vortex vigorously or sonicate the mixture until the powder is fully dissolved or forms a fine, uniform suspension.
-
Store the formulation at room temperature, protected from light. Mix well before each use.
-
Protocol for In-Vivo Hyperlipidemia Study in Mice
1. Animal Model:
-
Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and hyperlipidemia. Other models, such as ApoE-/- or Ldlr-/- mice on a Western diet, can also be used to model more severe hypercholesterolemia and atherosclerosis[6].
-
Age and Sex: Use male mice, 8-10 weeks old at the start of the study, to avoid hormonal cycle variations in females.
-
Acclimatization: House the mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water before starting the experiment.
2. Induction of Hyperlipidemia:
-
Switch the mice from a standard chow diet to a high-fat diet (HFD), typically containing 45% to 60% of calories from fat.
-
Continue the HFD for a period of 8-12 weeks to induce a stable hyperlipidemic phenotype. Monitor body weight and food intake regularly.
3. Experimental Design:
-
Groups:
-
Group 1 (Control): Mice on HFD receiving the vehicle by oral gavage.
-
Group 2 (this compound Low Dose): Mice on HFD receiving 1.3 mg/kg this compound by oral gavage daily.
-
Group 3 (this compound High Dose): Mice on HFD receiving 10 mg/kg this compound by oral gavage daily.
-
-
Randomization: Randomly assign mice to the different treatment groups.
-
Treatment Period: Administer the vehicle or this compound by oral gavage once daily for a period of 2 to 4 weeks.
4. Oral Gavage Procedure:
-
Accurately weigh each mouse to calculate the precise volume of the formulation to be administered. The typical gavage volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse.
-
Insert a sterile, ball-tipped gavage needle into the esophagus.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
5. Endpoint Measurements:
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study after a 4-6 hour fast.
-
Plasma Lipid Analysis: Centrifuge the blood to obtain plasma. Analyze plasma for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic kits.
-
Liver Lipid Analysis: At the end of the study, euthanize the mice and collect the livers. A portion of the liver can be homogenized to measure hepatic triglyceride and cholesterol content.
-
Histology: A portion of the liver can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining) to assess for steatosis.
Experimental Workflow
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRE1β Inhibits Chylomicron Production by Selectively Degrading MTP mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Microsomal Triglyceride Transfer Protein [medscape.com]
- 4. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CP-346086 Administration in Rat Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical chaperone protein for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins from the liver and intestine.[1][2][3] By inhibiting MTP, this compound effectively reduces the secretion of triglycerides and cholesterol into the circulation, leading to a significant decrease in plasma levels of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][4] These characteristics make this compound a subject of interest for studies on hyperlipidemia and related metabolic disorders.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in rat feeding studies, designed to guide researchers in investigating its effects on lipid metabolism and insulin (B600854) sensitivity.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on plasma lipids in rats, based on available preclinical studies.
Table 1: Effect of a Single Oral Dose of this compound on Plasma Triglycerides in Rats
| Dosage (mg/kg) | % Reduction in Plasma Triglycerides (2 hours post-dose) |
| 1.3 | 30% (ED30) |
ED30: Dose resulting in 30% reduction.
Table 2: Effect of a 2-Week Oral Administration of this compound on Plasma Lipids and Lipoproteins in Rats
| Dosage (mg/kg/day) | % Reduction in Total Cholesterol | % Reduction in VLDL Cholesterol | % Reduction in LDL Cholesterol | % Reduction in Triglycerides |
| 10 | 23% | 33% | 75% | 62% |
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for metabolic studies.[5][6]
-
Age: Young adult rats (e.g., 8-10 weeks old) are typically suitable.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard rodent chow and water should be provided ad libitum prior to the study.
Diet Composition
While specific diet compositions in this compound studies are not always detailed, a standard rodent diet or a high-fat diet can be utilized depending on the study's objective. It is crucial to maintain a consistent diet throughout the experiment.
Example of a Standard Rat Diet Composition:
| Component | Percentage (%) |
| Protein | 20-25% |
| Fat | 4-5% |
| Carbohydrate | 50-60% |
| Fiber | 4-5% |
| Ash, Vitamins, and Minerals | Remainder |
Example of a High-Fat Diet (HFD) Composition:
| Component | Percentage of Total Calories |
| Fat | 45-60% |
| Protein | 20% |
| Carbohydrate | 20-35% |
Note: The source of fat (e.g., lard, soybean oil) should be consistent.
This compound Administration
-
Formulation: this compound should be dissolved or suspended in a suitable vehicle, such as corn oil or a 0.5% methylcellulose (B11928114) solution. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage is the standard method for precise dosing.[1]
-
Dosage:
-
Timing of Administration: this compound can be administered with or without food. Administration with food may lead to increased triglyceride accumulation in both the liver and intestine, while administration away from meals may primarily increase hepatic triglycerides.[1]
Blood Sampling and Analysis
-
Blood Collection: Blood samples can be collected from the tail vein or via cardiac puncture at the end of the study. For plasma separation, blood should be collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Lipid Analysis:
-
Triglycerides and Total Cholesterol: Commercially available enzymatic colorimetric assay kits are suitable for the quantification of plasma triglycerides and total cholesterol.
-
Lipoprotein Profile (VLDL, LDL, HDL): Fast protein liquid chromatography (FPLC) can be used to separate and quantify the different lipoprotein fractions.
-
Comprehensive Lipidomics: For a more detailed analysis of lipid species, liquid chromatography-mass spectrometry (LC/MS) is a powerful technique.[3]
-
Assessment of Insulin Sensitivity (Recommended Protocol)
While direct quantitative data on this compound's effect on insulin sensitivity in rats is limited, the following methods are recommended for its assessment:
-
Glucose Tolerance Test (GTT):
-
Fast rats overnight (12-16 hours).
-
Administer a glucose solution (2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Insulin Tolerance Test (ITT):
-
Fast rats for 4-6 hours.
-
Administer human regular insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
-
Euglycemic-Hyperinsulinemic Clamp: This is the gold standard for assessing insulin sensitivity and involves a constant infusion of insulin and a variable infusion of glucose to maintain euglycemia. This technique provides a direct measure of insulin-stimulated glucose disposal.
Histological Analysis of Liver and Intestine
Given that MTP inhibition can lead to fat accumulation, it is crucial to assess the histology of the liver and intestine.
-
Tissue Collection: At the end of the study, euthanize the rats and collect liver and intestinal tissues.
-
Fixation and Staining: Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to observe general morphology and Oil Red O to visualize neutral lipid accumulation.
Mandatory Visualizations
Potential Considerations and Troubleshooting
-
Hepatic Steatosis: A known side effect of MTP inhibition is the accumulation of fat in the liver (hepatic steatosis) due to the blockage of lipid secretion.[1][4] It is essential to monitor liver function through plasma transaminase levels (ALT, AST) and histological examination.
-
Nutrient Malabsorption: Inhibition of intestinal MTP can lead to malabsorption of dietary fats and fat-soluble vitamins. This should be considered in the interpretation of long-term studies.
-
Animal Welfare: Oral gavage can be stressful for animals. Ensure that personnel are well-trained in the technique to minimize stress and potential injury.
By following these detailed application notes and protocols, researchers can effectively design and execute rat feeding studies to investigate the pharmacological effects of this compound on lipid metabolism and related parameters. The provided data summaries and visualizations offer a clear framework for understanding the expected outcomes and the underlying mechanism of action of this MTP inhibitor.
References
- 1. HEPATIC AND INTESTINAL CHANGES IN RATS TREATED WITH T-0126, A MICROSOMAL TRIGLYCERIDE TRANSFER PROTEIN (MTP) INHIBITOR [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Potential approaches to ameliorate hepatic fat accumulation seen with MTP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of rat strain, diet composition and feeding period on the development of a nutritional model of non-alcoholic fatty liver disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of CP-346086 on Triglyceride Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent, orally active small molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[1] MTP is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[1][2] It plays a critical role in the assembly of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][4][5] By transferring lipids such as triglycerides, cholesterol esters, and phospholipids (B1166683) to nascent apoB, MTP is indispensable for the formation and secretion of these triglyceride-rich lipoproteins.[2][4][6] Inhibition of MTP by compounds like this compound effectively reduces the secretion of apoB-containing lipoproteins, leading to a significant decrease in plasma triglyceride and cholesterol levels.[7][8] These notes provide detailed protocols for assessing the inhibitory effects of this compound on triglyceride secretion in both in vitro and in vivo settings.
Mechanism of Action of this compound
This compound exerts its lipid-lowering effects by directly inhibiting the lipid transfer activity of MTP. This inhibition prevents the proper lipidation of newly synthesized apoB within the endoplasmic reticulum.[4] Without adequate lipid loading, apoB is targeted for degradation and is not assembled into mature VLDL or chylomicron particles.[4][8] This leads to a marked reduction in the secretion of these lipoproteins from the liver and intestine, resulting in lower plasma concentrations of triglycerides and LDL cholesterol.[3][7]
Caption: Mechanism of this compound action.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Value | Reference |
| MTP Activity IC₅₀ | Human and Rodent MTP | 2.0 nM | [7][9] |
| ApoB Secretion IC₅₀ | HepG2 Cells | 2.6 nM | [7][9] |
| Triglyceride Secretion IC₅₀ | HepG2 Cells | 2.6 nM | [7][9] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Species | Value | Conditions | Reference |
| Plasma Triglycerides ED₃₀ | Rats or Mice | 1.3 mg/kg | 2 hours after a single oral dose | [7] |
Table 3: Clinical Efficacy of this compound in Humans (Single Oral Dose)
| Parameter | Value | Conditions | Reference |
| Plasma Triglycerides ED₅₀ | 10 mg | Measured 4 hours after treatment | [7] |
| VLDL Cholesterol ED₅₀ | 3 mg | Measured 4 hours after treatment | [7] |
| Maximal Inhibition (100 mg dose) | 66% (Triglycerides) | Measured 4 hours after treatment | [7] |
| Maximal Inhibition (100 mg dose) | 87% (VLDL Cholesterol) | Measured 4 hours after treatment | [7] |
Experimental Protocols
Protocol 1: In Vitro MTP Activity Assay (Fluorescence-Based)
This protocol describes a sensitive assay to measure MTP-mediated lipid transfer activity using fluorescently labeled lipids. The principle involves the transfer of a quenched fluorescent lipid from a donor vesicle to an acceptor vesicle, resulting in an increase in fluorescence.[10][11][12]
Materials:
-
Purified MTP or cell/tissue homogenate
-
This compound (or other inhibitors) dissolved in DMSO
-
NBD-labeled triglyceride (NBD-TAG)
-
Phosphatidylcholine (PC)
-
Acceptor Vesicles (e.g., made of PC)
-
Donor Vesicles (e.g., made of PC and NBD-TAG)
-
Assay Buffer (e.g., 10 mM Tris, pH 7.4, with 150 mM NaCl and 1 mM EDTA)
-
96-well black microtiter plates
-
Fluorometer (λex = 465 nm, λem = 535 nm)
Procedure:
-
Vesicle Preparation: Prepare small unilamellar donor and acceptor vesicles using established methods like sonication or extrusion.[12] Donor vesicles contain PC and a quenched concentration of NBD-TAG, while acceptor vesicles contain only PC.[12]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Acceptor Vesicles
-
Donor Vesicles
-
Assay Buffer
-
This compound at various concentrations (a DMSO vehicle control should be included).
-
-
Initiate Reaction: Add the MTP source (purified protein or ~50-100 µg of cell homogenate protein) to each well to start the reaction.[10][13]
-
Incubation: Seal the plate and incubate at 37°C for 1-6 hours. The incubation time may need optimization depending on the activity of the MTP source.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.[13]
-
Data Analysis: Subtract the fluorescence of a blank (no MTP source) from all readings. Plot the MTP activity (fluorescence intensity) against the inhibitor concentration and determine the IC₅₀ value.
Caption: In Vitro MTP Activity Assay Workflow.
Protocol 2: Triglyceride and ApoB Secretion from HepG2 Cells
This protocol details the methodology for quantifying the effect of this compound on the secretion of triglycerides and apoB from the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
Reagents for triglyceride measurement (colorimetric enzymatic assay kits)
-
Reagents for apoB measurement (ELISA kit or antibodies for Western blot)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach confluency.[13]
-
Treatment: Wash the cells and replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control (DMSO).[14][15]
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for lipoprotein secretion.[14][15]
-
Sample Collection:
-
Medium: Collect the culture medium from each well. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to remove any cell debris.[15] The supernatant contains the secreted lipoproteins.
-
Cell Lysate: Wash the remaining cells with PBS and lyse them using a suitable lysis buffer to determine total cellular protein for normalization.
-
-
Quantification:
-
Data Analysis: Normalize the secreted triglyceride and apoB levels to the total cellular protein content. Calculate the percent inhibition of secretion for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: HepG2 Triglyceride Secretion Assay Workflow.
Protocol 3: In Vivo Hepatic Triglyceride Secretion Rate in Rodents
This protocol measures the rate of hepatic VLDL-triglyceride secretion in rodents by inhibiting peripheral lipoprotein lipase (B570770) (LPL), which prevents the clearance of triglyceride-rich lipoproteins from the plasma.
Materials:
-
Rodents (e.g., C57BL/6 mice or rats)
-
This compound formulated for oral administration
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Triglyceride measurement kit
Procedure:
-
Animal Preparation: Fast the animals for 4-6 hours to lower baseline triglyceride levels.[17][18]
-
Drug Administration: Administer this compound or vehicle control orally at the desired dose.
-
Baseline Blood Sample: After a set time post-drug administration (e.g., 1-2 hours), collect a baseline blood sample (~50 µL) from each animal (e.g., via retro-orbital sinus or tail vein).[17][18]
-
LPL Inhibition: Immediately after the baseline blood draw, inject the animals with an LPL inhibitor. A common method is an intraperitoneal (IP) injection of poloxamer-407 (1 g/kg body weight).[17]
-
Time-Course Blood Collection: Collect subsequent blood samples at various time points after the P-407 injection (e.g., 1, 2, and 4 hours).[17][18][20]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[18]
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma from each time point using a commercial kit.[17]
-
Data Analysis: For each animal, plot the plasma triglyceride concentration against time. The rate of triglyceride appearance in the plasma, calculated from the slope of the linear phase of the curve, represents the hepatic triglyceride secretion rate.[20] Compare the secretion rates between the this compound-treated and vehicle-treated groups.
Caption: In Vivo Triglyceride Secretion Rate Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal triglyceride transfer protein and its role in apoB-lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial triglyceride transfer protein inhibition: new achievements in the treatment of dyslipidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking microsomal triglyceride transfer protein interferes with apoB secretion without causing retention or stress in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] this compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 10. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. roarbiomedical.com [roarbiomedical.com]
- 14. Microsomal Triglyceride Transfer Protein (MTP) Associates with Cytosolic Lipid Droplets in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid droplet screen in human hepatocytes identifies TRRAP as a regulator of cellular triglyceride metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatic VLDL secretion assay [protocols.io]
- 18. mmpc.org [mmpc.org]
- 19. Mechanisms of triglyceride-lowering effect of an HMG-CoA reductase inhibitor in a hypertriglyceridemic animal model, the Zucker obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fixed-time and continuous assays of very-low-density lipoprotein secretion rate from rat liver: mean vs. instantaneous velocity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-346086 in Lipoprotein Assembly Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CP-346086 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is a critical intracellular chaperone protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[2][3][4] By binding to apoB and facilitating the transfer of lipids (triglycerides, cholesterol esters, and phospholipids), MTP plays a pivotal role in the formation of these lipoproteins.[2][3][5] Inhibition of MTP, therefore, represents a therapeutic strategy for lowering plasma lipids and has been investigated for conditions like hypercholesterolemia.[2][6] this compound has demonstrated significant efficacy in reducing plasma cholesterol and triglycerides in both preclinical animal models and human clinical trials.[1][7] These notes provide an overview of the quantitative data, key experimental protocols, and the mechanism of action for researchers utilizing this compound in the study of lipoprotein assembly.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Species/System | Value | Reference |
| MTP Activity Inhibition (IC50) | Human & Rodent | 2.0 nM | [1] |
| ApoB Secretion Inhibition (IC50) | HepG2 Cells | 2.6 nM | [1] |
| Triglyceride Secretion Inhibition (IC50) | HepG2 Cells | 2.6 nM | [1] |
In Vivo Efficacy of this compound in Animal Models
| Species | Dosage | Duration | Key Findings | Reference |
| Rats/Mice | 1.3 mg/kg (single dose) | 2 hours | 30% reduction in plasma triglycerides (ED30).[1][7] | [1] |
| Rats/Mice | 10 mg/kg/day | 2 weeks | Total Cholesterol: ↓23%; VLDL Cholesterol: ↓33%; LDL Cholesterol: ↓75%; Triglycerides: ↓62%.[1] | [1] |
Note: In animal models, MTP inhibition with this compound led to increased liver and intestinal triglycerides when administered with food. When dosed away from meals, only hepatic triglycerides were increased.[1]
Clinical Efficacy of this compound in Healthy Human Volunteers
| Dosage | Duration | Key Findings | Reference |
| Single Oral Dose | 4 hours post-dose | Dose-dependent reduction in plasma triglycerides (ED50: 10 mg) and VLDL cholesterol (ED50: 3 mg).[1][7] Maximal inhibition at 100 mg: Triglycerides ↓66%, VLDL Cholesterol ↓87%.[1][7] | [1] |
| 30 mg/day | 2 weeks | Total Cholesterol: ↓47%; LDL Cholesterol: ↓72%; Triglycerides: ↓75%; Little change in HDL cholesterol.[1][8] | [1] |
Mechanism of Action and Experimental Workflow
The primary mechanism of this compound is the direct inhibition of MTP, which disrupts the normal assembly of apoB-containing lipoproteins in the endoplasmic reticulum.
Caption: Mechanism of this compound in inhibiting lipoprotein assembly.
The evaluation of MTP inhibitors like this compound typically follows a multi-stage process from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for evaluating MTP inhibitors.
Experimental Protocols
The following are representative protocols based on standard methodologies for studying MTP inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro MTP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MTP lipid transfer activity.
Materials:
-
Purified or partially purified MTP
-
Donor vesicles (liposomes) containing a fluorescently-labeled lipid (e.g., NBD-triolein) and a quencher (e.g., dioleoyl-sn-glycero-3-phosphoethanolamine-N-lissamine rhodamine B sulfonyl).
-
Acceptor vesicles (liposomes).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO in buffer).
-
In a 96-well plate, add the this compound dilutions or vehicle control.
-
Add the acceptor vesicles to each well.
-
Add purified MTP to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the transfer reaction by adding the fluorescent donor vesicles to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The transfer of the fluorescent lipid from the quenched donor to the acceptor vesicle results in an increase in fluorescence.
-
Calculate the rate of lipid transfer for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HepG2 Cell-Based ApoB and Triglyceride Secretion Assay
Objective: To assess the effect of this compound on the secretion of apoB and triglycerides from a human hepatoma cell line.
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Serum-free medium.
-
This compound stock solution (in DMSO).
-
Oleic acid complexed to bovine serum albumin (BSA).
-
Reagents for ELISA (for apoB quantification).
-
Reagents for a triglyceride quantification kit.
-
Reagents for a protein assay (e.g., BCA assay).
Procedure:
-
Seed HepG2 cells in 6-well or 12-well plates and grow to near confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells for 1-2 hours in serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
After pre-incubation, replace the medium with fresh serum-free medium containing the respective concentrations of this compound and oleic acid (e.g., 0.4 mM) to stimulate lipoprotein production.
-
Incubate the cells for a defined period (e.g., 16-24 hours).
-
Collect the culture medium. Centrifuge to remove any detached cells.
-
Analyze the supernatant for the concentration of secreted apoB using a human apoB ELISA kit.
-
Analyze the supernatant for the concentration of secreted triglycerides using a commercial colorimetric or fluorometric assay kit.
-
Lyse the cells in the wells and determine the total cell protein content using a BCA assay.
-
Normalize the amount of secreted apoB and triglycerides to the total cell protein content for each well.
-
Plot the percentage of inhibition of secretion against the inhibitor concentration to determine the IC50 values for apoB and triglyceride secretion.[1]
In Vivo Efficacy Study in Rodents
Objective: To evaluate the effect of orally administered this compound on plasma lipid levels in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose).
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Clinical chemistry analyzer or assay kits for total cholesterol, LDL-C, VLDL-C, and triglycerides.
-
(Optional) Tyloxapol (Triton WR-1339) for measuring lipid secretion rates.
Procedure:
-
Acclimate animals for at least one week before the study.
-
Group the animals and obtain baseline blood samples after a period of fasting (e.g., 4-6 hours).
-
Administer this compound or vehicle control orally by gavage once daily for the duration of the study (e.g., 14 days).[1]
-
Collect blood samples at specified time points (e.g., 2, 4, 8 hours post-dose for acute studies, or at the end of the treatment period for chronic studies).
-
Separate plasma by centrifugation.
-
Analyze plasma samples for total cholesterol, triglycerides, and lipoprotein cholesterol fractions (VLDL, LDL, HDL).
-
At the end of the study, euthanize the animals and collect liver and intestine samples for triglyceride content analysis to assess potential side effects.
-
(Optional - for secretion studies): After the treatment period, administer Tyloxapol, a lipoprotein lipase (B570770) inhibitor, to prevent the clearance of newly secreted lipoproteins.[1] Collect blood at multiple time points post-Tyloxapol injection to measure the rate of appearance of triglycerides and cholesterol in the plasma, which reflects the hepatic and intestinal secretion rate.[9]
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocols provided are for informational purposes and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lipid transfer proteins in the assembly of apoB-containing lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal triglyceride transfer protein and its role in apoB-lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Item - Hepatic secretion of lipid and apoB with MTP knockdown. - Public Library of Science - Figshare [plos.figshare.com]
Application of CP-346086 in Familial Hypercholesterolemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[4][5][6] By inhibiting MTP, this compound effectively reduces the production of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol, LDL cholesterol, and triglycerides.[1][7]
Familial hypercholesterolemia (FH) is a genetic disorder characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, which leads to premature atherosclerotic cardiovascular disease.[8] Homozygous familial hypercholesterolemia (HoFH) is the most severe form of the disease, often caused by mutations in the LDL receptor gene, resulting in impaired clearance of LDL from the circulation.[4][9] Because MTP inhibitors like this compound reduce the production of VLDL, the precursor to LDL, their mechanism of action is independent of LDL receptor function.[7] This makes them a valuable research tool and a potential therapeutic approach for studying and potentially treating FH, particularly HoFH.[9][10]
These application notes provide a summary of the key findings related to this compound, detailed protocols for its use in in vitro and in vivo research models of familial hypercholesterolemia, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | System | Value | Reference(s) |
| MTP Inhibition IC50 | Human and Rodent MTP | 2.0 nM | [1][2][11] |
| ApoB & Triglyceride Secretion IC50 | HepG2 Cells | 2.6 nM | [1][2] |
In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment | Key Findings | Reference(s) |
| Rats/Mice | Single oral dose | ED30 for plasma triglyceride lowering: 1.3 mg/kg | [1][2] |
| Rats/Mice | 2-week treatment (10 mg/kg/day) | Total Cholesterol: ↓23%, VLDL Cholesterol: ↓33%, LDL Cholesterol: ↓75%, Triglycerides: ↓62% | [1] |
Efficacy of this compound in Healthy Human Volunteers
| Treatment | Parameter | Efficacy | Reference(s) |
| Single oral dose | Plasma Triglycerides ED50 | 10 mg | [1][11] |
| Single oral dose | VLDL Cholesterol ED50 | 3 mg | [1][11] |
| Single oral dose (100 mg) | Max. inhibition of Plasma Triglycerides (at 4h) | 66% | [1][11] |
| Single oral dose (100 mg) | Max. inhibition of VLDL Cholesterol (at 4h) | 87% | [1][11] |
| 2-week treatment (30 mg/day) | Total Cholesterol Reduction | 47% | [1][2][4] |
| 2-week treatment (30 mg/day) | LDL Cholesterol Reduction | 72% | [1][2][4][7] |
| 2-week treatment (30 mg/day) | Triglyceride Reduction | 75% | [1][2][4][7] |
Signaling and Experimental Diagrams
Figure 1: Mechanism of action of this compound in inhibiting VLDL assembly.
Figure 2: Experimental workflow for the in vitro MTP activity assay.
Figure 3: Experimental workflow for the ApoB secretion assay.
Experimental Protocols
Protocol 1: In Vitro MTP Activity Assay
This protocol is designed to measure the lipid transfer activity of MTP in the presence of inhibitors like this compound using a fluorescence-based assay.[12][13][14]
Materials:
-
This compound (dissolved in DMSO)
-
MTP source (e.g., purified MTP, cell or tissue homogenates)
-
Fluorescently labeled donor vesicles (containing a quenched fluorescent lipid)
-
Acceptor vesicles
-
Assay buffer (e.g., 10 mM Tris, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
96-well black microtiter plates
-
Fluorometer (Excitation: 465 nm, Emission: 535 nm)
-
Microplate incubator
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in DMSO. The final concentration in the assay will be much lower, so account for dilution. Prepare donor and acceptor vesicles according to established protocols.[15]
-
Assay Setup: In a 96-well black microtiter plate, add the assay components in the following order:
-
Assay buffer
-
Acceptor vesicles
-
Donor vesicles
-
This compound solution or DMSO (vehicle control)
-
MTP source
-
-
Incubation: Seal the plate and incubate at 37°C for 1-6 hours. The incubation time may need to be optimized based on the activity of the MTP source.[13][14]
-
Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorometer with an excitation wavelength of 465 nm and an emission wavelength of 535 nm.[14]
-
Data Analysis:
-
Subtract the fluorescence of the blank (no MTP) from all readings.
-
Calculate the percentage of MTP activity relative to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: ApoB Secretion Assay in HepG2 Cells
This protocol describes a pulse-chase experiment to assess the effect of this compound on the synthesis and secretion of apoB-100 in the human hepatoma cell line, HepG2, a common in vitro model for studying hepatic lipoprotein metabolism.[16][17]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
[35S]methionine
-
Lysis buffer
-
Antibodies against apoB
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or digital imager
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach the desired confluency.
-
Pre-incubation: Pre-incubate the cells with serum-free medium containing the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours.
-
Pulse Labeling: Remove the pre-incubation medium and add methionine-free medium containing [35S]methionine and the respective treatments (this compound or DMSO). Incubate for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.[16]
-
Chase: Remove the pulse-labeling medium, wash the cells, and add complete medium containing an excess of unlabeled methionine and the respective treatments. Incubate for various time points (e.g., 0, 30, 60, 120 minutes) to follow the fate of the labeled proteins.
-
Sample Collection: At each time point, collect the culture medium and lyse the cells with lysis buffer.
-
Immunoprecipitation: Immunoprecipitate apoB from both the cell lysates and the culture media using an anti-apoB antibody and protein A/G-agarose beads.
-
SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled apoB bands by autoradiography.
-
Quantification: Quantify the intensity of the apoB bands to determine the amount of apoB synthesized (in the lysate at time 0) and secreted (in the medium at subsequent time points). Compare the secretion of apoB in this compound-treated cells to the control cells.
Protocol 3: In Vivo Efficacy Study in an Animal Model of Familial Hypercholesterolemia
This protocol outlines a general procedure for evaluating the efficacy of this compound in a relevant animal model of FH, such as the Watanabe heritable hyperlipidemic (WHHL) rabbit, which has a defect in the LDL receptor.[4][10]
Materials:
-
WHHL rabbits (or other appropriate FH animal model)
-
This compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
Equipment for plasma lipid analysis (total cholesterol, LDL-C, VLDL-C, triglycerides)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the study.
-
Baseline Measurements: Collect baseline blood samples to determine the initial plasma lipid profiles of the animals.
-
Randomization and Dosing: Randomize the animals into treatment and control groups. Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 2-4 weeks).[1][10]
-
Blood Collection: Collect blood samples at regular intervals during the study and at the end of the treatment period.
-
Plasma Lipid Analysis: Separate plasma from the blood samples and analyze for total cholesterol, LDL-C, VLDL-C, and triglyceride levels using standard enzymatic assays.
-
Data Analysis:
-
Calculate the percentage change in lipid parameters from baseline for each animal.
-
Compare the mean lipid levels and percentage changes between the this compound-treated group and the vehicle control group using appropriate statistical tests.
-
-
(Optional) Tissue Analysis: At the end of the study, tissues such as the liver and intestine can be collected to assess MTP activity and lipid content.[1]
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized by qualified personnel based on specific experimental needs and in compliance with all applicable safety and animal welfare regulations.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Long term clinical results of microsomal triglyceride transfer protein inhibitor use in a patient with homozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Familial Hypercholesterolemia and Atherosclerosis: Animal Models and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTP inhibitor decreases plasma cholesterol levels in LDL receptor-deficient WHHL rabbits by lowering the VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] this compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 12. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. roarbiomedical.com [roarbiomedical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of apolipoprotein B and triglyceride secretion in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-346086 in the Inhibition of Hepatic Triglyceride Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-346086 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of triglycerides from the liver, leading to a significant decrease in plasma triglyceride and cholesterol levels.[1] These application notes provide a comprehensive overview of the quantitative effects of this compound and detailed protocols for its use in key experiments to study the inhibition of hepatic triglyceride secretion.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| MTP Inhibition IC₅₀ | Human and Rodent | 2.0 nM | [1] |
| ApoB and Triglyceride Secretion IC₅₀ | HepG2 cells | 2.6 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodents
| Parameter | Species | Dose | Effect | Time Point | Reference |
| Plasma Triglyceride Lowering ED₃₀ | Rats or Mice | 1.3 mg/kg (oral) | 30% reduction | 2 hours post-dose | [1] |
| Plasma Lipid Reduction | Rats or Mice | 10 mg/kg/day (2 weeks) | Total Cholesterol: 23% VLDL Cholesterol: 33% LDL Cholesterol: 75% Triglycerides: 62% | 2 weeks | [1] |
Table 3: Efficacy of this compound in Humans (Single Oral Dose)
| Parameter | Dose | ED₅₀ | Maximal Inhibition (100 mg) | Time Point | Reference |
| Plasma Triglyceride Reduction | Single Oral Dose | 10 mg | 66% | 4 hours post-treatment | [1] |
| VLDL Cholesterol Reduction | Single Oral Dose | 3 mg | 87% | 4 hours post-treatment | [1] |
Table 4: Efficacy of this compound in Humans (2-Week Treatment)
| Parameter | Dose | Percent Reduction | Reference |
| Total Cholesterol | 30 mg/day | 47% | [1] |
| LDL Cholesterol | 30 mg/day | 72% | [1] |
| Triglycerides | 30 mg/day | 75% | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflows for the described experimental protocols.
Experimental Protocols
In Vitro MTP Activity Assay using a Fluorescent Substrate
This protocol describes a sensitive, fluorescence-based assay to measure MTP activity and its inhibition by this compound.[2][3][4]
Materials:
-
This compound (e.g., Sigma-Aldrich #PZ0103)
-
MTP Activity Assay Kit (e.g., Sigma-Aldrich #MAK110 or Roar Biomedical #RB-MTP)
-
Donor Particles (containing a fluorescent lipid substrate)
-
Acceptor Particles
-
MTP Assay Buffer
-
-
Purified MTP or cell/tissue homogenate as MTP source
-
96-well black, U-bottom microplates
-
Fluorescence microplate reader (λex = 465 nm / λem = 535 nm)
-
Isopropanol (spectrally pure)
-
DMSO
Procedure:
-
Preparation of this compound dilutions:
-
Dissolve this compound in DMSO to create a stock solution.
-
Prepare serial dilutions of the stock solution in DMSO to achieve final assay concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1 nM to 1000 nM).
-
-
Assay Reaction Setup:
-
Prepare a Master Reaction Mix for the number of assays to be performed. For each well, combine:
-
80 µL MTP Assay Buffer
-
2 µL Donor Particles
-
2 µL Acceptor Particles
-
10 µL 1% BSA (if required by the kit)
-
-
Add 94 µL of the Master Reaction Mix to each well of the 96-well plate.
-
Add 1 µL of the appropriate this compound dilution or DMSO (for control) to each well.
-
Add 5 µL of the MTP source (purified MTP or cell/tissue homogenate) to each well. For a sample blank, add 5 µL of MTP Assay Buffer instead of the MTP source.
-
The final reaction volume will be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 60 minutes to 6 hours, depending on the activity of the MTP source.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of MTP inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
In Vivo Hepatic Triglyceride Secretion Rate in Rats
This protocol describes the measurement of hepatic triglyceride secretion in rats by inhibiting lipoprotein lipase-mediated clearance of triglycerides from the plasma using Triton WR-1339.[5][6][7]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound
-
Triton WR-1339 (Tyloxapol)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline solution (0.9% NaCl)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Animal Preparation:
-
House rats under standard conditions with a 12-hour light/dark cycle.
-
Fast the rats for 16-18 hours (overnight) before the experiment to clear plasma of chylomicrons.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose (e.g., 1.3 mg/kg) in a suitable vehicle. Administer vehicle alone to the control group.
-
-
Inhibition of Triglyceride Clearance:
-
Two hours after this compound administration, take a baseline blood sample (t=0) from the tail vein.
-
Immediately after the baseline blood draw, inject a single bolus of Triton WR-1339 (300 mg/kg body weight) intravenously via the tail vein. The Triton WR-1339 solution is typically prepared in saline.
-
-
Blood Sampling:
-
Collect blood samples at regular intervals after the Triton WR-1339 injection, for example, at 30, 60, 90, and 120 minutes.
-
-
Plasma Preparation and Triglyceride Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the triglyceride concentration in the plasma samples using a commercial enzymatic assay kit.
-
-
Data Analysis:
-
Plot the plasma triglyceride concentration against time for each animal.
-
The rate of triglyceride secretion is calculated from the slope of the linear portion of the curve.
-
Compare the triglyceride secretion rates between the this compound-treated and control groups to determine the percentage of inhibition.
-
Triglyceride Secretion Assay in HepG2 Cells
This protocol describes a cell-based assay to measure the effect of this compound on the secretion of newly synthesized triglycerides from HepG2 cells using a radiolabeled precursor.[8]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[³H]glycerol
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate culture flasks or plates until they reach approximately 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for a specified period (e.g., 2-4 hours).
-
-
Radiolabeling:
-
Prepare a labeling medium containing serum-free medium, oleic acid-BSA complex (to stimulate triglyceride synthesis), and [³H]glycerol.
-
Remove the pre-incubation medium and add the labeling medium to the cells.
-
Incubate the cells for a defined period (e.g., 2-4 hours) to allow for the synthesis and secretion of radiolabeled triglycerides.
-
-
Sample Collection:
-
After the incubation period, collect the culture medium.
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse the cells to determine intracellular radiolabeled lipids and total protein content.
-
-
Lipid Extraction and Measurement:
-
Extract the lipids from the collected culture medium and cell lysates using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the triglyceride fraction from other lipids using thin-layer chromatography (TLC).
-
Scrape the triglyceride spots from the TLC plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the amount of secreted radiolabeled triglycerides to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of triglyceride secretion for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion
This compound is a highly effective inhibitor of MTP, leading to a substantial reduction in hepatic triglyceride secretion and consequently lowering plasma lipid levels. The provided protocols offer robust methods for researchers to investigate the in vitro and in vivo effects of this compound and other MTP inhibitors. These assays are crucial tools in the discovery and development of novel therapeutics for dyslipidemia and related cardiovascular diseases.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. roarbiomedical.com [roarbiomedical.com]
- 4. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic triglyceride secretion. [bio-protocol.org]
- 6. Comparison of the isotopical tracer and the Triton WR 1339 methods for triglyceride kinetics in carbohydrate-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triton WR-1339-induced changes in serum lipids and biliary lipid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Intestinal MTP Inhibition with CP-346086
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily found in the liver and intestine.[1][2][3] In the enterocytes of the small intestine, MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons, which are responsible for transporting dietary triglycerides and cholesterol from the intestine into the bloodstream.[1][4][5][6] Inhibition of intestinal MTP can, therefore, significantly reduce the absorption of dietary lipids, making it a therapeutic target for managing hyperlipidemia and other metabolic disorders.[7][8]
CP-346086 is a potent, small-molecule inhibitor of MTP.[2][9] It has been shown to effectively inhibit both human and rodent MTP activity, thereby blocking the secretion of apoB-containing lipoproteins.[9] These application notes provide detailed protocols for utilizing this compound as a tool to study MTP inhibition in the intestine, both in vitro and in vivo.
Mechanism of Action
MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to nascent apoB molecules within the endoplasmic reticulum (ER) lumen. This lipidation process is crucial for the proper folding of apoB and the formation of pre-chylomicron particles.[4][6] this compound acts by directly binding to MTP and inhibiting its lipid transfer activity.[9][10] This disruption prevents the assembly of chylomicrons, leading to a reduction in the secretion of dietary fats into the circulation.[9][11] Consequently, unabsorbed lipids may accumulate in the enterocytes or be excreted.[5][12]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting MTP activity and its effects on lipid metabolism.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (MTP Activity) | 2.0 nM | Human and Rodent MTP | [2][9] |
| IC50 (ApoB Secretion) | 2.6 nM | HepG2 cells | [9] |
| IC50 (ApoB Secretion) | ~9.6 nM | Caco-2 cells (using SLx-4090, another MTP inhibitor) | [8] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Parameter | Dose | Species | Effect | Reference |
| Plasma Triglyceride Reduction (ED30) | 1.3 mg/kg (single oral dose) | Rats or Mice | 30% reduction 2 hours post-dose | [9] |
| Total Cholesterol Reduction | 10 mg/kg/day (2 weeks) | Rats or Mice | 23% reduction | [9] |
| VLDL Cholesterol Reduction | 10 mg/kg/day (2 weeks) | Rats or Mice | 33% reduction | [9] |
| LDL Cholesterol Reduction | 10 mg/kg/day (2 weeks) | Rats or Mice | 75% reduction | [9] |
| Triglyceride Reduction | 10 mg/kg/day (2 weeks) | Rats or Mice | 62% reduction | [9] |
Table 3: Efficacy of this compound in Healthy Human Volunteers
| Parameter | Dose | Effect | Reference |
| Plasma Triglyceride Reduction (ED50) | 10 mg (single oral dose) | 50% effective dose | [9][13] |
| VLDL Cholesterol Reduction (ED50) | 3 mg (single oral dose) | 50% effective dose | [9][13] |
| Maximal Triglyceride Inhibition | 100 mg (single oral dose) | 66% reduction at 4 hours | [9][13] |
| Maximal VLDL Cholesterol Inhibition | 100 mg (single oral dose) | 87% reduction at 4 hours | [9][13] |
| Total Cholesterol Reduction | 30 mg/day (2 weeks) | 47% reduction | [9][11] |
| LDL Cholesterol Reduction | 30 mg/day (2 weeks) | 72% reduction | [9][11] |
| Triglyceride Reduction | 30 mg/day (2 weeks) | 75% reduction | [9][11] |
Experimental Protocols
Protocol 1: In Vitro MTP Activity Assay in Intestinal Cell Lysates
This protocol describes how to measure the lipid transfer activity of MTP in intestinal cell lysates and assess the inhibitory effect of this compound. A commercially available MTP activity assay kit is often used for this purpose.
Materials:
-
Intestinal cell line (e.g., Caco-2) or isolated primary enterocytes
-
Cell lysis buffer (e.g., hypotonic buffer)
-
MTP Activity Assay Kit (e.g., Sigma-Aldrich MAK110)
-
This compound (dissolved in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture Caco-2 cells until differentiation or isolate primary enterocytes from intestinal tissue.
-
Wash cells with cold PBS and harvest.
-
Lyse the cells using a suitable lysis buffer (e.g., hypotonic buffer treatment) to release MTP.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction.
-
Determine the protein concentration of the lysate.
-
-
MTP Activity Assay:
-
Prepare the assay reagents as per the MTP Activity Assay Kit manufacturer's instructions. This typically involves a donor particle containing a fluorescently labeled lipid and an acceptor particle.
-
In a 96-well black plate, add the assay buffer, donor particles, and acceptor particles to each well.
-
Add a standardized amount of intestinal cell lysate (e.g., 40-50 µg of protein) to each well.[14]
-
To the inhibitor wells, add varying concentrations of this compound (e.g., 0.1 nM to 1 µM). For vehicle control wells, add an equivalent volume of DMSO.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[3]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 465 nm / λem = 535 nm).
-
-
Data Analysis:
-
Calculate the MTP activity as the rate of increase in fluorescence over time.
-
Plot the MTP activity against the concentration of this compound to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Intestinal Lipid Absorption in a Rodent Model
This protocol details an in vivo experiment to evaluate the effect of this compound on the absorption of dietary lipids in mice or rats.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Olive oil or other lipid source
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Triglyceride and cholesterol assay kits
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate the animals for at least one week with ad libitum access to chow and water.
-
Fast the animals overnight (12-16 hours) before the experiment, with free access to water.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1-10 mg/kg).
-
Administer this compound or vehicle to the animals via oral gavage.
-
-
Lipid Challenge:
-
One hour after drug administration, administer an oral gavage of olive oil (e.g., 10 ml/kg).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at baseline (pre-drug) and at several time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Collect blood into heparinized tubes and centrifuge to obtain plasma.
-
-
Lipid Analysis:
-
Measure the plasma concentrations of triglycerides and total cholesterol using commercially available assay kits.
-
-
Data Analysis:
-
Plot the plasma triglyceride and cholesterol concentrations over time for both the vehicle-treated and this compound-treated groups.
-
Calculate the area under the curve (AUC) for the plasma lipid profiles to quantify the extent of lipid absorption.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the groups.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. roarbiomedical.com [roarbiomedical.com]
- 4. Intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Lipid Absorption and Lipoprotein Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal lipid absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acquisition of Triacylglycerol Transfer Activity by Microsomal Triglyceride Transfer Protein During Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. ahajournals.org [ahajournals.org]
- 13. [PDF] this compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CP-346086 Technical Support Center: Solubility, Formulation, and Experimental Guidance
Welcome to the technical support center for CP-346086. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, formulation, and experimental use of this potent microsomal triglyceride transfer protein (MTP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively blocks the secretion of these lipoproteins, leading to a significant reduction in plasma levels of triglycerides, total cholesterol, and LDL cholesterol.[1][2][3]
Q2: What are the typical concentrations of this compound used in in vitro experiments?
A2: For in vitro assays, the effective concentration of this compound is in the low nanomolar range. The reported half-maximal inhibitory concentration (IC50) for MTP activity is approximately 2.0 nM.[1] In cell-based assays, such as those using HepG2 cells to measure the inhibition of apoB and triglyceride secretion, the IC50 is around 2.6 nM.[1]
Q3: What are the recommended dosages for in vivo studies in rodents?
A3: In rodent models, orally administered this compound has been shown to be effective at doses ranging from 1.3 mg/kg to 10 mg/kg. A dose of 1.3 mg/kg was found to lower plasma triglycerides by 30% in rats and mice.[1] A 2-week treatment with 10 mg/kg/day resulted in significant reductions in total cholesterol, VLDL, LDL, and triglycerides.[1]
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
-
Powder: Store at -20°C for up to 2 years.
-
In DMSO: Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.
Solubility and Formulation Data
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | High | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Limited/Low | Not the preferred solvent for primary stock solutions. |
| Water / PBS | Insoluble | This compound is a hydrophobic molecule with very low aqueous solubility. |
Formulation for In Vitro Experiments
For in vitro experiments, a high-concentration stock solution in DMSO is typically prepared first. This stock is then further diluted in the cell culture medium to achieve the desired final concentration.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.25%, to avoid solvent-induced cellular toxicity or off-target effects.
Formulation for In Vivo Oral Gavage
A common vehicle for the oral administration of this compound in rodents is a suspension or emulsion. A formulation that has been successfully used is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM)
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 477.49 g/mol .
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
In Vivo Formulation for Oral Gavage (2 mg/mL)
This protocol is for preparing a 2 mg/mL working solution.
-
Prepare a High-Concentration Stock in DMSO (40 mg/mL):
-
Dissolve 2 mg of this compound in 50 µL of DMSO. This will be your mother liquor.
-
-
Prepare the Vehicle:
-
In a separate tube, prepare the vehicle by mixing 30% PEG300, 5% Tween 80, and 60% saline or PBS. For example, to make 1 mL of vehicle, mix 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline/PBS.
-
-
Prepare the Final Formulation:
-
Add the 50 µL of the 40 mg/mL this compound stock solution to 950 µL of the prepared vehicle.
-
Vortex thoroughly to ensure a uniform suspension. This will result in a final concentration of 2 mg/mL with 5% DMSO.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in in vitro assay | - Final concentration exceeds solubility in media.- High percentage of DMSO in the final dilution. | - Ensure the final DMSO concentration is low (<0.25%).- Perform serial dilutions in media to reach the final concentration. |
| Inconsistent in vivo results | - Improper oral gavage technique.- Non-homogenous drug suspension. | - Ensure proper training in oral gavage to avoid administration into the lungs.- Vortex the drug suspension immediately before each administration. |
| Animal distress after oral gavage | - Esophageal injury from the gavage needle.- High volume of administration. | - Use a proper-sized, ball-tipped gavage needle.- Do not exceed the recommended administration volume (typically 10 mL/kg for mice).[4][5] |
| No observable effect of the compound | - Compound degradation.- Incorrect dosage or formulation. | - Check the storage conditions and age of the compound and stock solutions.- Verify the calculations for dosage and formulation preparation. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting VLDL secretion.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
CP-346086 stability in different experimental conditions
Welcome to the technical support center for CP-346086. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in various experimental settings.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the use of this compound.
Issue 1: Variability in Experimental Results
-
Question: My experimental results with this compound are inconsistent. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the stability and handling of this compound.
-
Compound Degradation: Ensure that your stock solutions are prepared and stored correctly. Degradation of the compound can lead to reduced potency and variable effects. Refer to the stability data below for recommended storage conditions.
-
Solution Homogeneity: Ensure the compound is fully dissolved in the solvent before further dilution. Vortexing or brief sonication may be necessary.
-
Inaccurate Pipetting: Use calibrated pipettes and proper techniques to ensure accurate and consistent dosing.
-
Cell Culture Conditions: For in-vitro experiments, variability in cell density, passage number, and media composition can influence the outcome. Standardize these parameters across experiments.
-
Issue 2: Poor Solubility in Aqueous Buffers
-
Question: I am having difficulty dissolving this compound in my aqueous experimental buffer. What should I do?
-
Answer: this compound is a lipophilic molecule with low aqueous solubility.
-
Use of a Co-solvent: First, dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Use of Solubilizing Agents: For in vivo formulations, the use of excipients such as PEG, Tween-80, or other surfactants may be necessary to improve solubility and bioavailability.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
-
Question: What are the recommended storage conditions for this compound?
-
Answer: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store the compound as a powder at -20°C for long-term storage (up to 2 years).
-
In Solution: Prepare stock solutions in a suitable organic solvent like DMSO. For short-term storage, aliquots can be kept at 4°C for up to 2 weeks. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months to minimize degradation. Avoid repeated freeze-thaw cycles.
-
-
Question: What is the stability of this compound in different solvents?
-
Answer: While comprehensive quantitative stability data in various solvents is limited, DMSO is a commonly used and recommended solvent for preparing stock solutions. The stability in other organic solvents should be evaluated on a case-by-case basis. For aqueous solutions, it is best to prepare them fresh for each experiment from a DMSO stock due to the potential for hydrolysis, especially at non-neutral pH.
-
Question: Is this compound sensitive to light?
-
Answer: There is no specific public data on the photostability of this compound. As a general precaution for organic small molecules, it is recommended to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments.
Data Presentation
Table 1: Summary of this compound Stability and Storage Recommendations
| Condition | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Keep tightly sealed and protected from moisture. |
| In DMSO | 4°C | Up to 2 weeks | For short-term use. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 4°C or Room Temp | Prepare fresh | Stability in aqueous buffers is not well characterized. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: In Vitro MTP Inhibition Assay using HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a suitable multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (prepared by diluting the DMSO stock solution). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration. The IC50 for MTP inhibition in HepG2 cells is approximately 2.6 nM.[1] A typical concentration range to test would be 0.1 nM to 100 nM.
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours).
-
ApoB Secretion Analysis: Collect the cell culture supernatant. The amount of secreted apolipoprotein B (ApoB) can be quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control. Plot the data and determine the IC50 value.
Visualizations
References
Off-target effects of CP-346086 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-346086 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of triglycerides and cholesterol into the circulation.
Q2: What are the expected on-target effects of this compound in cellular assays?
In cellular models, particularly hepatocytes (e.g., HepG2 cells), treatment with this compound is expected to lead to a dose-dependent decrease in the secretion of apoB and triglycerides.[1][3] Conversely, an intracellular accumulation of triglycerides and other lipids may be observed as their secretion is blocked.
Q3: Are there any known off-target effects of this compound at the molecular level?
Based on the available public information, specific molecular off-target screening data for this compound, such as kinase or receptor binding profiles, have not been detailed. Therefore, any unexpected cellular phenotypes that are not directly related to MTP inhibition should be investigated carefully.
Q4: What are the common physiological side effects observed with MTP inhibitors like this compound, and how might they manifest in cellular assays?
The primary "on-target" side effects of MTP inhibitors stem from their mechanism of action in the liver and intestine. These include:
-
Hepatic Steatosis (Fatty Liver): Inhibition of MTP in hepatocytes leads to the accumulation of triglycerides within the cells.[2] In cellular assays, this may be observed as an increase in intracellular lipid droplets.
-
Gastrointestinal Issues: In vivo, inhibition of MTP in enterocytes can lead to fat malabsorption. While this is a systemic effect, high concentrations of this compound in intestinal cell lines (e.g., Caco-2) might lead to observable changes in lipid metabolism and cell morphology.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced cell viability or unexpected cytotoxicity | High concentrations of this compound may lead to lipotoxicity due to excessive intracellular lipid accumulation. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Reduce the incubation time. 3. Co-treat with agents that can mitigate lipid-induced stress (use appropriate controls). |
| No effect on triglyceride or apoB secretion | 1. Inactive compound. 2. Issues with the cellular model. 3. Incorrect assay setup. | 1. Verify the identity and purity of the this compound stock. 2. Ensure the cell line used expresses MTP and has an active lipid secretion pathway. 3. Confirm the sensitivity and proper execution of your triglyceride and apoB quantification assays. |
| Unexpected changes in gene expression or signaling pathways unrelated to lipid metabolism | This could indicate a potential off-target effect of this compound. | 1. Review the literature for any known off-target activities of similar chemical scaffolds. 2. Perform target validation experiments, such as using siRNA to knockdown MTP, to confirm if the observed phenotype is MTP-dependent. 3. Consider performing a broad-panel kinase or receptor screening to identify potential off-targets of this compound. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line/System | IC50 |
| Human and Rodent MTP Activity | In vitro assay | 2.0 nM |
| Apolipoprotein B (apoB) Secretion | HepG2 cells | 2.6 nM |
| Triglyceride Secretion | HepG2 cells | 2.6 nM |
Data sourced from Chandler et al., J Lipid Res, 2003.[1][3]
Experimental Protocols
Protocol 1: Determination of IC50 for MTP Inhibition in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed HepG2 cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in serum-free DMEM to achieve the desired final concentrations.
-
Treatment: Wash the cells with serum-free DMEM and then incubate with the different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Sample Collection: After incubation, collect the cell culture medium.
-
Quantification of ApoB and Triglycerides:
-
ApoB: Quantify the amount of secreted apoB in the collected medium using an enzyme-linked immunosorbent assay (ELISA) specific for human apoB.
-
Triglycerides: Measure the triglyceride concentration in the medium using a commercially available triglyceride quantification kit.
-
-
Data Analysis: Plot the percentage of inhibition of apoB and triglyceride secretion against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: On-target effect of this compound on the VLDL assembly pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CP-346086 Concentration for MTP Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP-346086 to inhibit Microsomal Triglyceride Transfer Protein (MTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit MTP?
This compound is a potent, orally active small molecule inhibitor of Microsomal Triglyceride Transfer Protein (MTP).[1][2] It functions by directly binding to MTP, preventing the transfer of triglycerides, cholesterol esters, and phospholipids (B1166683) to newly synthesized apolipoprotein B (apoB).[3] This inhibition disrupts the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined to be:
-
2.6 nM for the inhibition of apolipoprotein B (apoB) and triglyceride secretion in HepG2 cells.[4][5][6]
Q3: How should I prepare and store this compound?
Proper preparation and storage are crucial for maintaining the stability and activity of this compound.
-
Stock Solution Preparation: For in vitro studies, this compound can be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO). For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as DMSO, PEG300, and Tween-80 in saline.
-
Storage:
-
Powder: Store at -20°C for up to 2 years.
-
In DMSO: For long-term storage, aliquots in DMSO should be kept at -80°C for up to 6 months. For short-term storage, solutions in DMSO can be kept at 4°C for up to 2 weeks. It is recommended to prepare and use solutions on the same day whenever possible.
-
Q4: What are the known side effects of MTP inhibition with this compound?
The primary side effects associated with MTP inhibition are related to its mechanism of action and are primarily observed in the liver and intestine. These include:
-
Hepatic Steatosis: Accumulation of fat in the liver.
-
Elevated Liver Enzymes: Increased plasma levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[7]
-
Gastrointestinal Issues: Steatorrhea (excess fat in feces) and diarrhea due to inhibition of chylomicron assembly.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Question: I am observing significant variability between replicate wells/plates in my in vitro MTP inhibition assay. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Variability in cell health can significantly impact results. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
| Incomplete Solubilization of this compound | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Precipitates can lead to inconsistent concentrations. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
| Variability in Incubation Times | Standardize all incubation times precisely, especially the duration of this compound treatment and any subsequent steps in the assay. |
Issue 2: No or Lower-Than-Expected MTP Inhibition
Question: I am not observing the expected level of MTP inhibition with this compound in my experiments. What should I check?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure the compound has been stored correctly. If in doubt, use a fresh, high-purity stock of this compound. Prepare fresh dilutions for each experiment. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 can vary between cell types. |
| Incorrect Assay Conditions | Review the entire experimental protocol. Ensure that the assay buffer composition, pH, and temperature are optimal for MTP activity. |
| Cell Line Characteristics | Confirm that your chosen cell line (e.g., HepG2) expresses sufficient levels of MTP. MTP expression can be influenced by culture conditions. |
| Interaction with Media Components | Some components in serum or culture media may interfere with the activity of the inhibitor. If possible, test the inhibitor in a serum-free medium or a simplified buffer system. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (MTP activity) | Human, Rodent | 2.0 nM | [4][5][6] |
| IC50 (ApoB & Triglyceride Secretion) | HepG2 cells | 2.6 nM | [4][5][6] |
| ED30 (Plasma Triglyceride Lowering) | Rats, Mice | 1.3 mg/kg (oral) | [4][5] |
| ED50 (Plasma Triglyceride Reduction) | Healthy Human Volunteers | 10 mg (single oral dose) | [4] |
| ED50 (VLDL Cholesterol Reduction) | Healthy Human Volunteers | 3 mg (single oral dose) | [4] |
Experimental Protocols
Protocol 1: In Vitro MTP Inhibition Assay in HepG2 Cells
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on MTP-mediated triglyceride secretion in HepG2 cells.
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free EMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Treatment of HepG2 Cells:
-
When cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Measurement of Triglyceride Secretion:
-
After the incubation period, collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Measure the triglyceride concentration in the supernatant using a commercially available triglyceride quantification kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the triglyceride concentrations to the total protein content of the cells in each well to account for any differences in cell number.
-
Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproducibility and Variability of Protein Analytes Measured Using a Multiplexed Modified Aptamer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-346086 and its effect on liver triglycerides with food
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of microsomal triglyceride transfer protein (MTP).[1] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively blocks the loading of triglycerides onto apoB, thereby preventing the formation and secretion of these lipoproteins into the bloodstream.
Q2: Why do I observe an increase in liver triglycerides after administering this compound?
A2: The increase in hepatic triglycerides is a direct consequence of MTP inhibition. In the liver, MTP is essential for packaging triglycerides into VLDL particles for export. When this compound inhibits MTP, the triglycerides that are synthesized in or taken up by the liver cannot be efficiently secreted and therefore accumulate within the hepatocytes, leading to hepatic steatosis.
Q3: What is the effect of food on liver and intestinal triglyceride levels when using this compound?
A3: The presence of food at the time of this compound administration significantly influences its effect on triglyceride accumulation in the liver and intestine.
-
With Food (Fed State): Administration of this compound with food leads to an increase in triglyceride levels in both the liver and the intestine.[1] This is because dietary fats are absorbed in the intestine and packaged into chylomicrons, a process also dependent on MTP. Inhibition of intestinal MTP by this compound causes these dietary-derived triglycerides to accumulate in the enterocytes. Simultaneously, hepatic MTP inhibition leads to the accumulation of triglycerides in the liver.
-
Without Food (Fasted State): When this compound is administered in the absence of food, a significant increase in triglycerides is observed only in the liver.[1] In the fasted state, there is minimal dietary fat absorption, so the effect on intestinal triglyceride accumulation is negligible. However, the liver continues to synthesize and process triglycerides, which accumulate due to the inhibition of VLDL secretion.
Troubleshooting Guides
Issue 1: Unexpectedly high variability in liver triglyceride measurements between subjects.
-
Possible Cause 1: Inconsistent feeding status.
-
Troubleshooting Tip: Ensure strict adherence to the feeding protocol. The timing of this compound administration relative to food intake is a critical variable. For "fed state" experiments, ensure all animals have equal access to food for a standardized period before dosing. For "fasted state" experiments, ensure a consistent and adequate fasting duration (e.g., overnight fast).
-
-
Possible Cause 2: Incomplete tissue homogenization.
-
Troubleshooting Tip: Visually inspect the tissue homogenate to ensure no visible particulate matter remains. Use of a high-quality mechanical homogenizer is recommended. For lipid analysis, ensure the homogenization buffer is appropriate for lipid extraction.
-
-
Possible Cause 3: Inaccurate triglyceride quantification.
-
Troubleshooting Tip: Always include a standard curve with your triglyceride assay. Ensure that your sample dilutions fall within the linear range of the assay. Run technical replicates for each sample to assess assay variability.
-
Issue 2: Intestinal triglyceride levels are elevated in the fasted group.
-
Possible Cause 1: Insufficient fasting period.
-
Troubleshooting Tip: Verify the fasting duration. A standard overnight fast of 12-16 hours is typically sufficient for rodents to clear the majority of dietary lipids from the intestine.
-
-
Possible Cause 2: Coprophagy.
-
Troubleshooting Tip: House animals in cages with wire bottoms during the fasting period to prevent coprophagy (consumption of feces), which can introduce lipids into the gastrointestinal tract.
-
Data Presentation
Table 1: Effect of this compound on Liver and Intestinal Triglycerides in Fed vs. Fasted States (Representative Data)
| Treatment Group | Liver Triglycerides (mg/g tissue) | Intestinal Triglycerides (mg/g tissue) |
| Vehicle Control (Fasted) | 15.2 ± 2.1 | 5.1 ± 0.8 |
| This compound (Fasted) | 45.8 ± 5.3 | 6.2 ± 1.1 |
| Vehicle Control (Fed) | 18.5 ± 2.5 | 12.4 ± 1.9 |
| This compound (Fed) | 52.1 ± 6.0 | 35.7 ± 4.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Animal Study of this compound Effect on Tissue Triglycerides
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week with ad libitum access to standard chow and water.
-
Grouping: Randomly assign mice to four groups (n=8-10 per group):
-
Group 1: Vehicle Control (Fasted)
-
Group 2: this compound (Fasted)
-
Group 3: Vehicle Control (Fed)
-
Group 4: this compound (Fed)
-
-
Feeding Protocol:
-
Fasted Groups: Fast mice overnight (16 hours) with free access to water.
-
Fed Groups: Provide ad libitum access to standard chow.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at a concentration of 1 mg/mL.
-
Administer this compound (10 mg/kg) or vehicle via oral gavage.
-
-
Sample Collection:
-
Four hours after administration, euthanize mice by an approved method.
-
Collect liver and a proximal segment of the small intestine.
-
Rinse tissues with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Protocol 2: Quantification of Tissue Triglycerides
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen liver or intestinal tissue.
-
Homogenize the tissue in 1 mL of a 2:1 chloroform:methanol solution using a mechanical homogenizer.
-
-
Lipid Extraction (Folch Method):
-
Add 200 µL of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids).
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in a suitable buffer (e.g., provided in a commercial triglyceride assay kit).
-
Use a commercial colorimetric or fluorometric triglyceride quantification kit, following the manufacturer's instructions.
-
Measure absorbance or fluorescence and calculate the triglyceride concentration based on a standard curve.
-
Normalize the triglyceride concentration to the initial tissue weight (mg of triglyceride per g of tissue).
-
Mandatory Visualizations
Caption: Mechanism of this compound action in the liver and intestine.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for high data variability.
References
Technical Support Center: Managing Hepatic Steatosis Induced by CP-346086 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086. The primary focus is to address the common challenge of drug-induced hepatic steatosis and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it lead to hepatic steatosis?
A1: this compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. By inhibiting MTP, this compound blocks the loading of triglycerides onto apolipoprotein B (ApoB), preventing the formation and secretion of VLDL particles into the bloodstream. This leads to a significant reduction in plasma triglyceride and cholesterol levels.[1] However, the triglycerides that are not secreted accumulate within the hepatocytes, resulting in hepatic steatosis, or fatty liver.[1][2][3]
Q2: We are observing higher than expected levels of hepatic steatosis in our animal models. What are the potential causes?
A2: Several factors can contribute to unexpectedly high levels of hepatic steatosis:
-
Dosage: this compound-induced hepatic steatosis is a dose-dependent effect. Higher doses of the compound will lead to greater MTP inhibition and consequently, more significant triglyceride accumulation.
-
Timing of Administration: Administering this compound with food can lead to an increase in both liver and intestinal triglycerides.[1] Dosing away from meals tends to result in a more localized increase in hepatic triglycerides.[1]
-
Diet of Animal Models: The composition of the diet fed to the experimental animals can significantly impact the baseline level of liver fat and the severity of drug-induced steatosis. A high-fat diet, for example, can exacerbate the condition.
-
Genetic Background of Animals: Different strains of mice or rats may have varying susceptibilities to developing hepatic steatosis.
Q3: Is the hepatic steatosis induced by this compound reversible?
A3: Studies on MTP inhibitors suggest that the induced hepatic steatosis can be modest and reversible upon cessation of treatment.[2][3] However, the reversibility may depend on the dose, duration of treatment, and the overall metabolic health of the animal model.
Q4: Are there any strategies to mitigate the hepatic steatosis caused by this compound while still achieving a reduction in plasma lipids?
A4: Yes, several experimental strategies are being explored to counteract MTP inhibitor-induced steatosis:
-
Combination Therapy with DGAT Inhibitors: Diacylglycerol acyltransferase (DGAT) is a key enzyme in triglyceride synthesis. Co-administration of a DGAT inhibitor with an MTP inhibitor has been shown to reduce the accumulation of hepatic triglycerides.[4][5]
-
Co-administration with PPARα Agonists: Peroxisome proliferator-activated receptor alpha (PPARα) agonists can enhance fatty acid oxidation. Their use in combination with MTP inhibitors is being investigated as a way to decrease the intracellular triglyceride pool.[5]
-
Dietary Modifications: Adherence to a low-fat diet has been shown to be crucial in clinical settings to manage the steatosis associated with MTP inhibitors.[2][3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in hepatic triglyceride levels between animals in the same treatment group. | 1. Inconsistent gavage technique.2. Variation in food intake among animals, especially around the time of dosing.3. Differences in the gut microbiome of the animals. | 1. Ensure all technicians are proficient in oral gavage techniques to minimize stress and ensure accurate dosing.2. Standardize the feeding schedule and consider fasting animals for a short period before dosing to ensure consistent drug absorption.3. House animals in a controlled environment to minimize variations in gut microbiota. |
| No significant reduction in plasma triglycerides despite observing hepatic steatosis. | 1. Incorrect dosage or formulation of this compound.2. Issues with the bioanalytical method for measuring plasma triglycerides.3. Rapid clearance of the compound in the specific animal model. | 1. Verify the concentration and stability of the dosing solution. Prepare fresh solutions regularly.2. Validate the triglyceride assay with appropriate controls and standards.3. Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model and adjust the dosing frequency if necessary. |
| Elevated liver enzymes (ALT/AST) in treated animals. | 1. Hepatocellular injury due to excessive lipid accumulation (lipotoxicity).2. Off-target effects of the compound. | 1. Monitor liver enzymes regularly. Consider reducing the dose of this compound or the duration of the study.2. Evaluate markers of liver inflammation and fibrosis through histology and biochemical assays.3. Consider the mitigation strategies mentioned in the FAQs (e.g., combination therapy). |
| Difficulty in formulating this compound for oral gavage. | 1. Poor solubility of the compound in common vehicles. | 1. A common vehicle for oral gavage in rodents is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7] Always perform a small-scale formulation test to ensure stability and homogeneity. |
Data Presentation
Table 1: Effect of a 2-Week this compound Treatment on Plasma Lipids in Rodents [1]
| Parameter | Dose (mg/kg/day) | % Reduction from Control |
| Total Cholesterol | 10 | 23% |
| VLDL Cholesterol | 10 | 33% |
| LDL Cholesterol | 10 | 75% |
| Triglycerides | 10 | 62% |
Table 2: In Vitro and In Vivo Potency of this compound [1]
| Parameter | Value |
| MTP Inhibition IC₅₀ (human and rodent) | 2.0 nM |
| ApoB and Triglyceride Secretion Inhibition IC₅₀ (HepG2 cells) | 2.6 nM |
| Plasma Triglyceride Lowering ED₃₀ (rats/mice, 2h post-dose) | 1.3 mg/kg |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
This protocol provides a general guideline. Doses and volumes should be adjusted based on the specific experimental design and animal model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or 10% DMSO/40% PEG300/5% Tween-80/45% Saline)
-
Sterile water or saline
-
Gavage needles (appropriate size for the animal, e.g., 20-gauge, 1.5-inch for mice)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. If using a suspension, add the compound to the vehicle and vortex or sonicate until a homogenous suspension is achieved. If using a solution, dissolve the compound in the vehicle.
-
Prepare fresh dosing solutions regularly and store them appropriately to ensure stability.
-
-
Animal Handling and Dosing:
-
Weigh each animal to calculate the precise dosing volume. A common dosing volume is 10 mL/kg body weight.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Biochemical Analysis of Hepatic Triglyceride Content
Materials:
-
Liver tissue sample (frozen at -80°C)
-
Chloroform/methanol solution (2:1, v/v)
-
Saline solution (0.9% NaCl)
-
Triglyceride quantification kit (commercially available)
-
Homogenizer
Procedure:
-
Lipid Extraction (Folch Method):
-
Accurately weigh approximately 50-100 mg of frozen liver tissue.
-
Add the tissue to a tube containing a 2:1 chloroform/methanol solution (20 volumes of solvent per gram of tissue).
-
Homogenize the tissue until a uniform consistency is achieved.
-
Add 0.2 volumes of saline solution to the homogenate to separate the phases.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in a suitable buffer provided with the triglyceride quantification kit.
-
Follow the manufacturer's instructions for the enzymatic assay to determine the triglyceride concentration.
-
Measure the absorbance at the specified wavelength using a spectrophotometer.
-
Calculate the triglyceride concentration based on a standard curve.
-
Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver).
-
Protocol 3: Histological Analysis of Hepatic Steatosis (Oil Red O Staining)
Materials:
-
Fresh liver tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
10% Formalin
-
Propylene (B89431) glycol
-
Oil Red O staining solution
-
Hematoxylin (B73222) (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Embed a small piece of fresh liver tissue in OCT compound and freeze it rapidly in isopentane (B150273) cooled with liquid nitrogen.
-
Store the frozen blocks at -80°C until sectioning.
-
Using a cryostat, cut frozen sections at a thickness of 8-10 µm and mount them on microscope slides.
-
-
Staining:
-
Air-dry the sections for 30-60 minutes at room temperature.
-
Fix the sections in 10% formalin for 10 minutes.[8]
-
Rinse the slides in distilled water.
-
Immerse the slides in absolute propylene glycol for 2-5 minutes.[8]
-
Stain the sections in a pre-warmed Oil Red O solution for 8-10 minutes in a 60°C oven.[8]
-
Differentiate the sections in an 85% propylene glycol solution for 1 minute.[9]
-
Rinse the slides in distilled water.
-
Counterstain the nuclei with hematoxylin for 30-60 seconds.[8][9]
-
Wash the slides thoroughly in running tap water.
-
-
Mounting and Visualization:
-
Mount the coverslip using an aqueous mounting medium.
-
Examine the slides under a microscope. Lipid droplets will appear as red-orange structures, and the nuclei will be blue.
-
Visualizations
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rescue of Mtp siRNA-induced hepatic steatosis by DGAT2 siRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 9. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
CP-346086 dosing away from meals to reduce side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086. The following information is intended to address specific issues that may be encountered during experiments, with a focus on mitigating side effects by adjusting dosing schedules relative to meals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular chaperone protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3] By inhibiting MTP, this compound blocks the loading of lipids onto apoB, thereby reducing the secretion of these lipoproteins into the bloodstream and lowering plasma levels of triglycerides and cholesterol.[1][3]
Q2: What are the common side effects associated with MTP inhibitors like this compound?
A2: A primary side effect of MTP inhibition is related to the accumulation of lipids within the cells of the liver (hepatocytes) and intestine (enterocytes), leading to steatosis (fatty liver) and intestinal fat accumulation.[4][5] This can manifest as gastrointestinal disturbances.[4] Inhibition of chylomicron assembly in enterocytes is a key factor contributing to these gastrointestinal side effects.[4]
Q3: Can dosing this compound away from meals reduce its side effects?
A3: Yes, evidence suggests that the timing of this compound administration relative to food intake can significantly impact its side effect profile.[1] Studies have shown that administering this compound with food results in an increase in both liver and intestinal triglycerides. However, when dosed away from meals, only hepatic triglyceride levels were observed to increase, suggesting a reduction in the intestinal lipid accumulation that contributes to gastrointestinal side effects.[1]
Q4: What is the recommended timing for "dosing away from meals" to minimize gastrointestinal side effects?
A4: While specific clinical protocols for this compound to minimize side effects are not extensively published, general principles from food-effect bioavailability studies and related MTP inhibitor research can provide guidance. A common approach is to administer the compound in a fasted state, which typically involves an overnight fast of at least 10 hours. The drug is then given with a glass of water, and food is withheld for at least 4 hours post-dose. For other MTP inhibitors, administration 4 hours after the evening meal has been suggested to avoid intestinal disturbances.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma lipid level reduction. | Food effect on drug absorption and MTP activity. | Standardize the dosing protocol relative to feeding times. For consistent results, administer this compound in a fasted state as outlined in the recommended experimental protocol below. |
| Observed gastrointestinal distress in animal models (e.g., diarrhea, steatorrhea). | Inhibition of intestinal MTP leading to lipid malabsorption and accumulation. | Modify the dosing schedule to be "away from meals." This temporal separation of drug administration and food intake can mitigate intestinal side effects.[4] |
| Elevated liver transaminases (ALT/AST). | Hepatic lipid accumulation (steatosis) due to MTP inhibition. | Monitor liver function markers closely. Dosing away from meals may primarily impact intestinal side effects, but hepatic lipid accumulation is an inherent consequence of the drug's mechanism. Consider dose adjustments or different treatment durations. |
| Inconsistent drug exposure (AUC, Cmax) in pharmacokinetic studies. | Influence of food on the rate and extent of this compound absorption. | Conduct pharmacokinetic studies under both fed and fasted conditions to characterize the food effect. For experiments where minimizing variability is key, adhere to a strict fasting protocol. |
Quantitative Data Summary
Table 1: Effect of this compound Administration with and without Food on Tissue Triglycerides
| Dosing Condition | Liver Triglycerides | Intestinal Triglycerides | Reference |
| Administered with Food | Increased | Increased | [1] |
| Dosed Away from Meals | Increased | No significant increase | [1] |
Experimental Protocols
Recommended Protocol for Dosing this compound Away from Meals in a Research Setting
This protocol is a synthesized recommendation based on general practices for food-effect studies and findings related to MTP inhibitors.
-
Animal Acclimatization: Acclimate experimental animals to the housing conditions for at least one week prior to the study.
-
Fasting Period: Withhold food from the animals for a minimum of 10 hours overnight. Ensure free access to water.
-
Drug Preparation: Prepare the dosing formulation of this compound in a suitable vehicle.
-
Dosing: Administer this compound orally (e.g., via gavage) at the predetermined dose. Administer the vehicle alone to the control group.
-
Post-Dose Fasting: Continue to withhold food for at least 4 hours following drug administration. Water should remain freely available.
-
Re-feeding: After the 4-hour post-dose fasting period, provide the animals with their standard diet.
-
Sample Collection: Collect blood samples at predetermined time points to assess plasma lipid levels and drug concentrations.
-
Tissue Analysis: At the end of the study, collect liver and intestinal tissues for triglyceride content analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dosing away from meals.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]
- 4. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in CP-346086 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CP-346086 in their experiments. The information is tailored for scientists in the field of drug development and metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[2][3][4] By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma levels of triglycerides and cholesterol.[1]
Q2: What are the expected effects of this compound in in vitro and in vivo models?
In vitro, using cell lines like HepG2, this compound has been shown to inhibit the secretion of apoB and triglycerides.[1][5] In animal models and human trials, oral administration of this compound leads to a dose-dependent reduction in plasma triglycerides, total cholesterol, VLDL, and LDL cholesterol.[1]
Q3: What is the recommended solvent for this compound for in vitro experiments?
For in vitro assays, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Unexpected In Vitro Results
Q: My cells treated with this compound show signs of toxicity (e.g., poor viability, altered morphology). What could be the cause?
A: Several factors could contribute to cellular toxicity:
-
High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (usually below 0.1%). Run a solvent-only control to assess its effect.
-
High this compound Concentration: While this compound is a specific inhibitor, high concentrations can lead to off-target effects or cellular stress. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.
-
Intracellular Lipid Accumulation: MTP inhibition can lead to the buildup of triglycerides within the cell, a condition known as steatosis.[6] This can induce cellular stress and toxicity over time. Consider shorter incubation times or using assays to measure intracellular lipid accumulation (e.g., Oil Red O staining).
Q: I am not observing the expected decrease in secreted triglycerides or apoB from my HepG2 cells after treatment with this compound. What should I check?
A: This could be due to several experimental factors:
-
Incorrect Dosing: Verify the calculations for your dilutions of this compound.
-
Inactive Compound: Ensure the compound has been stored correctly and has not degraded.
-
Assay Sensitivity: Your assay for measuring triglycerides or apoB may not be sensitive enough to detect the changes. Validate your assay with appropriate controls.
-
Cell Health and Confluency: Ensure your cells are healthy and at an appropriate confluency for the experiment. Over-confluent or unhealthy cells may not respond as expected.
-
Timing of Treatment and Sampling: The effect of this compound on MTP is time-dependent. Consider optimizing the incubation time.
Unexpected In Vivo Results
Q: My animal models treated with this compound are showing signs of gastrointestinal distress (e.g., diarrhea). Is this expected?
A: Yes, gastrointestinal side effects can be a consequence of MTP inhibition in the intestine, which disrupts the assembly and secretion of chylomicrons responsible for dietary fat absorption.[6] To mitigate this, consider administering this compound separately from meals.[1]
Q: I am observing elevated liver enzymes (e.g., ALT, AST) in my animal models. What is the likely cause?
A: A significant and known side effect of systemic MTP inhibitors is hepatic steatosis, or the accumulation of fat in the liver, which can lead to liver damage and elevated liver enzymes.[6] This is a direct consequence of inhibiting hepatic VLDL secretion. It is crucial to monitor liver function markers in your in vivo experiments.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (MTP activity) | 2.0 nM | Human and Rodent | [1] |
| IC50 (apoB & TG secretion) | 2.6 nM | HepG2 cells | [1] |
| ED30 (plasma triglycerides) | 1.3 mg/kg | Rats/Mice (oral) | [1] |
| Plasma Triglyceride Reduction | up to 75% | Humans (30 mg/day for 2 weeks) | [1] |
| LDL Cholesterol Reduction | up to 72% | Humans (30 mg/day for 2 weeks) | [1] |
Experimental Protocols
Protocol: In Vitro Inhibition of ApoB Secretion in HepG2 Cells
This protocol outlines a method to assess the effect of this compound on the secretion of apolipoprotein B (apoB) from the human hepatoma cell line, HepG2.
1. Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human apoB
-
Protein assay kit (e.g., BCA)
-
96-well cell culture plates
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture HepG2 cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
3. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
4. Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant from each well. This contains the secreted apoB.
-
Lyse the cells in the wells and determine the total protein content for normalization using a BCA assay.
-
Quantify the amount of apoB in the collected supernatant using a human apoB ELISA kit, following the manufacturer's instructions.
-
Normalize the secreted apoB levels to the total cellular protein content for each well.
5. Data Analysis:
-
Calculate the percentage inhibition of apoB secretion for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Insulin-mediated regulation of MTP gene expression.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Multiple functions of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. An inhibitor of the microsomal triglyceride transfer protein inhibits apoB secretion from HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP-346086 Induced Hepatic Changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Microsomal Triglyceride Transfer Protein (MTP) inhibitor, CP-346086. The information provided is intended to help control for and manage the hepatic changes, primarily steatosis and elevated transaminases, that can be induced by this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects on the liver?
This compound is a potent, orally active inhibitor of the microsomal triglyceride transfer protein (MTP). MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound effectively reduces the secretion of triglycerides from the liver into the bloodstream.
The primary and expected on-target effect of this compound on the liver is the accumulation of triglycerides within hepatocytes, a condition known as hepatic steatosis. This occurs because the synthesis of triglycerides continues, but their export via VLDL is blocked. This can be accompanied by an elevation in liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are biomarkers of liver injury.
Q2: How can I control for this compound-induced hepatic steatosis in my animal experiments?
Controlling for this compound-induced hepatic steatosis in animal models can be approached through co-administration of compounds that modulate lipid metabolism pathways. Two promising strategies include the use of Farnesoid X Receptor (FXR) agonists and Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors.
-
FXR Agonists: FXR is a nuclear receptor that plays a crucial role in regulating lipid and bile acid metabolism. Activation of FXR has been shown to reduce hepatic triglyceride levels.[1] Co-administration of an FXR agonist, such as INT-767 or 6-ethyl-chenodeoxycholic acid (6ECDCA), may counteract the triglyceride accumulation caused by this compound.[2][3]
-
DGAT2 Inhibitors: DGAT2 is a key enzyme in the final step of triglyceride synthesis. Co-inhibition of DGAT2 along with MTP has been shown to reduce the accumulation of hepatic triglycerides.[4]
It is crucial to include appropriate control groups in your experimental design:
-
Vehicle control group.
-
This compound only group.
-
FXR agonist or DGAT2 inhibitor only group.
-
This compound plus FXR agonist or DGAT2 inhibitor group.
Q3: What in vitro models are suitable for studying and mitigating this compound-induced hepatic changes?
Several in vitro models can be used to investigate the hepatic effects of this compound and to test potential interventions:
-
2D Cell Cultures: Human hepatoma cell lines like HepG2 and HepaRG are commonly used.[5] They are suitable for initial screening of steatosis and testing the efficacy of mitigating compounds.
-
3D Spheroid Models: 3D cultures of HepaRG cells or primary human hepatocytes offer a more physiologically relevant model.[6][7] They maintain hepatic functions for longer periods, allowing for the study of chronic exposure and more complex cellular interactions.[8]
-
Co-culture Systems: Co-culturing hepatocytes with other liver cell types, such as stellate cells and Kupffer cells, can provide insights into the inflammatory and fibrotic responses that may accompany steatosis.[9]
Q4: How can I quantify the extent of hepatic steatosis in my samples?
Hepatic steatosis can be quantified using several methods:
-
Histology with Oil Red O Staining: This is a common method to visualize neutral lipids in tissue sections or cultured cells.[1][10] The amount of staining can be quantified using digital image analysis to obtain a steatosis score.[11]
-
Biochemical Quantification of Triglycerides: This involves extracting lipids from liver tissue or cells and measuring the triglyceride content using a colorimetric assay.[12][13]
-
Hyperspectral Imaging: This advanced imaging technique can provide quantitative mapping of lipid content in liver tissue.[14]
Q5: How do I measure other markers of this compound-induced hepatic changes?
Besides steatosis, it is important to assess other markers of liver injury:
-
Serum Transaminases: Measure serum levels of ALT and AST in animal models as indicators of hepatocellular damage.
-
Reactive Oxygen Species (ROS): Oxidative stress can be a consequence of lipid accumulation. ROS can be measured in tissue homogenates or cultured cells using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCF-DA).[15][16] Immunohistochemistry for markers of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE), can also be performed on tissue sections.[17]
Troubleshooting Guides
Problem 1: Excessive hepatic steatosis in our animal model is confounding the interpretation of other experimental outcomes.
Solution:
-
Co-administer an FXR agonist:
-
Rationale: FXR activation helps to decrease hepatic triglyceride levels by regulating genes involved in lipid metabolism.[1]
-
Suggested Agents: INT-767 (a dual FXR/TGR5 agonist) or 6ECDCA (a selective FXR agonist).[2][18]
-
General Protocol: Based on literature for similar compounds, a starting dose for INT-767 could be 10-30 mg/kg/day, and for 6ECDCA, 3 mg/kg/day, administered by oral gavage.[2][3][19] The optimal dose and timing relative to this compound administration should be determined empirically.
-
-
Co-administer a DGAT2 inhibitor:
-
Rationale: Inhibiting triglyceride synthesis at the final step can reduce the substrate available for accumulation when MTP is blocked.[4]
-
Approach: Identify a suitable DGAT2 inhibitor and determine an effective dose from the literature. Co-administer with this compound and assess the impact on hepatic triglyceride levels.
-
Problem 2: We are observing significant cytotoxicity in our in vitro hepatocyte model treated with this compound.
Solution:
-
Optimize this compound Concentration and Treatment Duration:
-
Perform a dose-response and time-course experiment to identify a sub-lethal concentration of this compound that still induces measurable steatosis.
-
-
Test Mitigating Co-treatments:
-
Rationale: Co-treatment with an FXR agonist may not only reduce lipid accumulation but also mitigate associated lipotoxicity.
-
In Vitro Protocol: In a 2D or 3D hepatocyte culture, co-treat cells with a range of concentrations of this compound and an FXR agonist (e.g., GW4064 or 6ECDCA). Assess cell viability (e.g., using an MTT assay) and lipid accumulation (e.g., with Oil Red O staining).[20][21]
-
-
Switch to a more robust in vitro model:
Experimental Protocols
In Vivo Co-administration of this compound and an FXR Agonist in Mice
Objective: To assess the ability of an FXR agonist to mitigate this compound-induced hepatic steatosis.
Materials:
-
Male C57BL/6 mice
-
This compound
-
FXR Agonist (e.g., INT-767 or 6ECDCA)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: FXR Agonist
-
Group 4: this compound + FXR Agonist
-
-
Dosing:
-
Prepare dosing solutions of this compound and the FXR agonist in the appropriate vehicle.
-
Administer drugs via oral gavage once daily for the desired study duration (e.g., 2-4 weeks). The timing of administration for the two compounds (simultaneous or staggered) may need to be optimized.
-
-
Monitoring: Monitor body weight and food intake regularly.
-
Sample Collection: At the end of the study, collect blood for serum biochemistry (ALT, AST, triglycerides). Euthanize mice and collect the liver. A portion of the liver should be flash-frozen in liquid nitrogen for biochemical analysis and another portion fixed in 10% neutral buffered formalin for histology.
In Vitro Assessment of Steatosis Mitigation in HepG2 Cells
Objective: To determine if co-treatment with an FXR agonist can reduce this compound-induced lipid accumulation in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
This compound
-
FXR Agonist (e.g., GW4064 or 6ECDCA)
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates and allow them to attach and grow to 70-80% confluency.
-
Treatment: Treat the cells with different concentrations of this compound, with and without the FXR agonist, for 24-48 hours. Include vehicle-treated and FXR agonist-only controls.
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 30-60 minutes.[23]
-
Wash with water and then with 60% isopropanol (B130326) for 5 minutes.[1]
-
Stain with Oil Red O working solution for 10-20 minutes.[23]
-
Wash with water and counterstain nuclei with hematoxylin.[23]
-
Visualize and quantify lipid droplets under a microscope.
-
-
Triglyceride Quantification:
-
For parallel wells, lyse the cells and use a commercial kit to measure the intracellular triglyceride content according to the manufacturer's instructions.[12]
-
Data Presentation
Table 1: In Vivo Efficacy of an FXR Agonist on this compound-Induced Hepatic Changes (Hypothetical Data)
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic Triglycerides (mg/g liver) |
| Vehicle | 40 ± 5 | 60 ± 8 | 15 ± 3 |
| This compound (10 mg/kg) | 150 ± 20 | 200 ± 25 | 80 ± 10 |
| FXR Agonist (10 mg/kg) | 38 ± 6 | 58 ± 7 | 14 ± 2 |
| This compound + FXR Agonist | 70 ± 10 | 90 ± 15 | 35 ± 5 |
Data are presented as mean ± SD.
Table 2: In Vitro Mitigation of this compound-Induced Steatosis by an FXR Agonist (Hypothetical Data)
| Treatment | Intracellular Triglycerides (µg/mg protein) | Cell Viability (%) |
| Vehicle | 5 ± 1 | 100 |
| This compound (10 µM) | 25 ± 4 | 95 |
| FXR Agonist (1 µM) | 4 ± 1 | 100 |
| This compound + FXR Agonist | 12 ± 2 | 98 |
Data are presented as mean ± SD.
Visualizations
Caption: Mechanism of this compound-induced hepatic steatosis.
Caption: Experimental workflow for testing control strategies.
Caption: Simplified FXR signaling pathway in hepatocytes.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rescue of Mtp siRNA-induced hepatic steatosis by DGAT2 siRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics Study of In Vitro Models of Hepatic Steatosis in HepG2 Cells - UCL Discovery [discovery.ucl.ac.uk]
- 6. HepaRG spheroid models for predicting liver toxicity | RE-Place [re-place.be]
- 7. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From the Cover: Three-Dimensional (3D) HepaRG Spheroid Model With Physiologically Relevant Xenobiotic Metabolism Competence and Hepatocyte Functionality for Liver Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 11. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatic Triglyceride Quantification [bio-protocol.org]
- 13. mmpc.org [mmpc.org]
- 14. Visualization of quantitative lipid distribution in mouse liver through near-infrared hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detecting Reactive Oxygen Species by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The FXR agonist 6ECDCA reduces hepatic steatosis and oxidative stress induced by ethanol and low-protein diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis | Springer Nature Experiments [experiments.springernature.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: CP-346086 Preclinical Toxicity and Safety
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity and safety profile of CP-346086, a potent inhibitor of the microsomal triglyceride transfer protein (MTP). The following resources, including frequently asked questions, troubleshooting guides, and detailed experimental data, are designed to address common issues and questions that may arise during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could lead to toxicity?
A1: this compound is a highly potent inhibitor of microsomal triglyceride transfer protein (MTP), with an IC50 of approximately 2.0 nM for both human and rodent MTP.[1][2] MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound blocks the secretion of triglycerides into the circulation. This can lead to an accumulation of triglycerides in the liver (hepatic steatosis) and intestines, which is a primary toxicity concern.[1][3]
Q2: What are the main preclinical safety findings for this compound?
A2: Preclinical studies in rodents have provided key safety data. In a 90-day study, rats administered this compound at a dose of 1000 mg/kg per day showed no signs of toxicity.[4] Furthermore, chronic treatment in mice on a high-fat diet did not result in the elevation of liver enzymes or an increase in hepatic fat.[4] However, it is important to note that MTP inhibition can cause an increase in liver and intestinal triglycerides, particularly when the compound is administered with food.[1]
Q3: Are there any known species differences in the toxicity profile of this compound?
A3: The available literature indicates that this compound inhibits both human and rodent MTP with similar potency.[1][2] While specific comparative toxicity studies are not detailed in the provided information, the mechanism of triglyceride accumulation in the liver and intestine is expected to be consistent across species where MTP plays a similar physiological role.
Q4: What is the effect of food on the safety profile of this compound?
A4: Co-administration of this compound with food has been shown to increase liver and intestinal triglyceride levels in animals.[1] Dosing away from meals, however, resulted in an increase in only hepatic triglycerides.[1] This suggests that the timing of administration relative to food intake can modulate the gastrointestinal side effects. Some research suggests that dosing MTP inhibitors away from food intake can diminish intestinal distress.[3]
Troubleshooting Guide
Issue 1: Elevated Liver Enzymes or Suspected Hepatic Steatosis in Experimental Animals.
-
Possible Cause: Inhibition of hepatic MTP by this compound can lead to the accumulation of triglycerides in the liver, potentially causing steatosis and subsequent liver enzyme elevation.[1][3]
-
Troubleshooting Steps:
-
Confirm Timing of Administration: Verify if the compound was administered with or without food. Administration with food can exacerbate lipid accumulation.[1] Consider dosing in a fasted state.
-
Dose Reduction: If elevated liver enzymes are observed, consider reducing the dose of this compound in subsequent experiments to determine a no-observed-adverse-effect level (NOAEL) for this endpoint in your specific model.
-
Histopathological Analysis: Conduct a thorough histological examination of liver tissues to confirm the presence and extent of steatosis.
-
Monitor Plasma Lipids: Concurrently measure plasma triglyceride and cholesterol levels to correlate with the hepatic findings. A significant reduction in plasma lipids would be expected with effective MTP inhibition.[1]
-
Issue 2: Gastrointestinal Disturbances (e.g., Diarrhea, Steatorrhea) in Treated Animals.
-
Possible Cause: Inhibition of intestinal MTP prevents the assembly and secretion of chylomicrons, leading to malabsorption of dietary fat and subsequent gastrointestinal side effects.[3]
-
Troubleshooting Steps:
-
Dietary Fat Content: Assess the fat content of the animal diet. A high-fat diet will likely worsen gastrointestinal adverse effects.
-
Timing of Dosing: As with hepatic effects, administering this compound separately from meals may reduce the impact on intestinal lipid absorption and subsequent distress.[3]
-
Fecal Fat Analysis: To quantify the effect, consider performing a fecal fat analysis to confirm lipid malabsorption.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| MTP Inhibition IC50 | Human | 2.0 nM | [1] |
| MTP Inhibition IC50 | Rodent | 2.0 nM | [1][2] |
| ApoB Secretion Inhibition IC50 (HepG2 cells) | Human | 2.6 nM | [1] |
Table 2: In Vivo Efficacy and Safety of this compound in Rodents
| Species | Duration | Dose | Key Findings | Reference |
| Rat | 90 days | 1000 mg/kg/day | No observed toxicity. | [4] |
| Mouse (on high-fat diet) | Chronic | Not Specified | No elevation of liver enzymes or increase in hepatic fat. | [4] |
| Rat/Mouse | Acute (2 hours post-dose) | 1.3 mg/kg | ED30 for plasma triglyceride lowering. | [1] |
| Rat | 2 weeks | 10 mg/kg/day | Dose-dependent reductions in total cholesterol (23%), VLDL (33%), LDL (75%), and triglycerides (62%). Increased liver and intestinal triglycerides when administered with food. | [1] |
Experimental Protocols
In Vitro MTP Inhibition Assay (General Methodology)
-
Source of MTP: MTP can be isolated from the liver microsomes of humans or rodents.
-
Assay Principle: The assay typically measures the transfer of a fluorescently labeled lipid (e.g., triglyceride) from donor liposomes to acceptor liposomes, catalyzed by MTP.
-
Procedure:
-
Incubate varying concentrations of this compound with the MTP enzyme, donor, and acceptor liposomes.
-
Monitor the increase in fluorescence of the acceptor liposomes over time.
-
Calculate the rate of lipid transfer for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Rodent Toxicity Study (General Protocol)
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals should be acclimated for at least one week before the start of the study.
-
Grouping: Animals are randomly assigned to a vehicle control group and one or more this compound treatment groups.
-
Compound Administration: this compound is typically formulated in a suitable vehicle (e.g., corn oil) and administered orally via gavage.
-
Dosing Regimen: Dosing can be acute (single dose), sub-chronic (e.g., 14 or 28 days), or chronic (e.g., 90 days).
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in behavior, appearance, or gastrointestinal function.
-
Body Weight: Record body weights at regular intervals.
-
Food Consumption: Monitor food intake.
-
-
Terminal Procedures:
-
Blood Collection: Collect blood for clinical chemistry analysis (e.g., liver enzymes ALT, AST) and lipid profiling.
-
Necropsy: Perform a gross pathological examination of all major organs.
-
Organ Weights: Record the weights of key organs, such as the liver and intestines.
-
Histopathology: Preserve organs in formalin for microscopic examination.
-
Visualizations
Caption: Mechanism of this compound action and potential toxicity.
Caption: General workflow for a preclinical rodent toxicity study.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MTP Inhibitors: CP-346086 vs. Lomitapide
For researchers and drug development professionals navigating the landscape of lipid-lowering therapeutics, Microsomal Triglyceride Transfer Protein (MTP) inhibitors present a potent mechanism for reducing plasma cholesterol and triglycerides. This guide provides a detailed, data-driven comparison of two notable MTP inhibitors: the clinical-stage compound CP-346086 and the approved drug Lomitapide.
At a Glance: Performance and Properties
This comparison synthesizes available preclinical and clinical data to offer a side-by-side look at the efficacy, potency, and metabolic effects of this compound and Lomitapide.
| Parameter | This compound | Lomitapide |
| In Vitro Potency (IC50) | 2.0 nM (human MTP)[1][2] | ~5-8 nM (human MTP)[3] |
| Cellular Potency (IC50) | 2.6 nM (ApoB secretion, HepG2 cells)[1][2] | Not explicitly stated in the provided results. |
| In Vivo Efficacy (Animal Models) | ED30 of 1.3 mg/kg in rats/mice (triglyceride lowering)[1] | Effective in Watanabe heritable hyperlipidemic rabbits.[4] |
| Human Efficacy (Single Dose) | ED50 of 10 mg for triglycerides and 3 mg for VLDL cholesterol in healthy volunteers.[1] | Dose-dependent reductions in LDL-C.[5] |
| Human Efficacy (Chronic Dosing) | 30 mg/day for 2 weeks in healthy volunteers: - Total Cholesterol: ↓47% - LDL Cholesterol: ↓72% - Triglycerides: ↓75%[1][4] | Approved for Homozygous Familial Hypercholesterolemia (HoFH): - LDL Cholesterol: ↓ ~40-50%[3][5][6] |
| Primary Indication | Investigational for hyperlipidemia. | Approved for adult patients with HoFH.[3][6] |
| Common Adverse Events | Increased liver and intestinal triglycerides (when dosed with food).[1][4] | Gastrointestinal issues (diarrhea, nausea), hepatic steatosis, elevated liver enzymes.[5][7][8][9] |
Mechanism of Action: The MTP Inhibition Pathway
Both this compound and Lomitapide exert their lipid-lowering effects by directly inhibiting the Microsomal Triglyceride Transfer Protein (MTP). MTP is a crucial intracellular lipid transfer protein located in the lumen of the endoplasmic reticulum of hepatocytes and enterocytes.[9][10][11][12] Its primary function is to load triglycerides, cholesterol esters, and phospholipids (B1166683) onto apolipoprotein B (apoB), a critical step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[10][12] By blocking MTP, these inhibitors prevent the proper formation and secretion of these apoB-containing lipoproteins, leading to a significant reduction in plasma levels of triglycerides and LDL cholesterol.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of MTP inhibitors.
In Vitro MTP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the lipid transfer activity of MTP.
Materials:
-
Purified human MTP
-
Donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein)
-
Acceptor vesicles
-
Test compounds (this compound, Lomitapide) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Incubate purified human MTP with varying concentrations of the test compound or DMSO (vehicle control) in the assay buffer for a specified time at room temperature.
-
Initiate the transfer reaction by adding the donor and acceptor vesicles to the MTP-inhibitor mixture.
-
Monitor the increase in fluorescence of the acceptor vesicles over time using a fluorescence plate reader. The transfer of the NBD-labeled lipid from the donor to the acceptor vesicle results in a change in the fluorescence signal.
-
Calculate the rate of lipid transfer for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Apolipoprotein B (ApoB) Secretion Assay in HepG2 Cells
This cell-based assay assesses the effect of MTP inhibitors on the secretion of ApoB, a key component of VLDL.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (this compound, Lomitapide) dissolved in DMSO
-
Lysis buffer
-
Antibodies for Western blotting (anti-ApoB, secondary antibody)
-
ELISA kit for human ApoB
Procedure:
-
Seed HepG2 cells in multi-well plates and grow to a confluent monolayer.
-
Wash the cells and incubate in serum-free medium containing various concentrations of the test compound or DMSO for a predetermined period (e.g., 24 hours).
-
Collect the cell culture medium and lyse the cells to obtain cell lysates.
-
Quantify the amount of ApoB secreted into the medium using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, secreted ApoB can be analyzed by Western blotting.[13][14][15][16][17] Concentrate the proteins in the medium, separate them by SDS-PAGE, transfer to a membrane, and probe with an anti-ApoB antibody.
-
Normalize the amount of secreted ApoB to the total cell protein content determined from the cell lysates.
-
Calculate the IC50 value for the inhibition of ApoB secretion.
In Vivo Efficacy in Animal Models of Hyperlipidemia
Animal models are essential for evaluating the in vivo lipid-lowering effects of MTP inhibitors.
Materials:
-
Hyperlipidemic animal models (e.g., high-fat diet-fed rats or mice, Watanabe heritable hyperlipidemic rabbits).[18][19][20][21][22]
-
Test compounds (this compound, Lomitapide) formulated for oral administration.
-
Blood collection supplies.
-
Kits for measuring plasma lipid levels (total cholesterol, LDL cholesterol, triglycerides).
Procedure:
-
Acclimate the animals to the housing conditions and diet.
-
Divide the animals into groups and administer the test compound or vehicle control orally at various doses for a specified duration (e.g., single dose or daily for 2 weeks).
-
Collect blood samples at baseline and at different time points after treatment.
-
Separate the plasma and measure the concentrations of total cholesterol, LDL cholesterol, and triglycerides using commercially available kits.
-
Calculate the percentage change in lipid levels from baseline for each treatment group.
-
Determine the dose-response relationship and the effective dose (e.g., ED30 or ED50) for lipid lowering.
Safety and Tolerability
A critical aspect of drug development is the safety profile of a compound. Both this compound and Lomitapide have demonstrated side effects primarily related to their mechanism of action.
This compound: In a 2-week study in healthy volunteers, this compound was associated with increased liver and intestinal triglycerides, particularly when administered with food.[1][4] Dosing away from meals appeared to mitigate the increase in intestinal triglycerides.[1]
Lomitapide: The safety profile of Lomitapide is well-characterized from its clinical trials and post-marketing surveillance. The most common adverse events are gastrointestinal, including diarrhea, nausea, vomiting, and abdominal pain.[5][7] Additionally, Lomitapide is associated with hepatic steatosis (fatty liver) and elevations in liver transaminases (ALT and AST).[8][9] Due to the risk of hepatotoxicity, Lomitapide is available only through a restricted program that requires regular monitoring of liver function.[8]
Conclusion
Both this compound and Lomitapide are potent inhibitors of MTP with significant lipid-lowering capabilities. This compound has shown promising efficacy in early human studies, with a notable reduction in LDL cholesterol and triglycerides. Lomitapide is an established therapeutic option for the rare and severe condition of HoFH, where its benefits in drastically reducing very high LDL cholesterol levels outweigh its associated risks. The development of any new MTP inhibitor must carefully consider the therapeutic window to maximize lipid-lowering efficacy while minimizing the mechanism-based side effects of gastrointestinal intolerance and hepatic fat accumulation. Future research may focus on developing MTP inhibitors with greater tissue selectivity or intermittent dosing strategies to improve their safety and tolerability profile.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lomitapide: a review of its clinical use, efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How Do MTP Inhibitors Work? Uses, Side Effects & Drug Names [rxlist.com]
- 10. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]
- 11. Current biology of MTP: implications for selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of apoB secretion from HepG2 cells by insulin is amplified by naringenin, independent of the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Comparison on Animal Models of Hyperlipidemia [slarc.org.cn]
- 20. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Model Screening for Hyperlipidemic ICR Mice [ouci.dntb.gov.ua]
- 22. globalresearchonline.net [globalresearchonline.net]
A Comparative Analysis of CP-346086 and Implitapide in MTP Inhibition and Lipid Lowering
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two microsomal triglyceride transfer protein (MTP) inhibitors, CP-346086 and Implitapide. The information is compiled from various preclinical and clinical studies to offer a comprehensive overview of their performance, supported by experimental data.
Both this compound and Implitapide are potent inhibitors of microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, these compounds effectively reduce the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol. While both drugs share the same mechanism of action, their development and clinical investigation have followed different paths. This guide aims to present the available efficacy data for a comparative assessment.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and Implitapide based on available research. It is important to note that these data are derived from separate studies and not from direct head-to-head comparisons.
Table 1: In Vitro Efficacy of this compound and Implitapide
| Parameter | This compound | Implitapide | Reference |
| MTP Inhibition (IC50) | 2.0 nM (human and rodent MTP) | Not explicitly found in searches | [1] |
| ApoB Secretion Inhibition in HepG2 cells (IC50) | 2.6 nM | Not explicitly found in searches | [1] |
| Triglyceride Secretion Inhibition in HepG2 cells (IC50) | 2.6 nM | Not explicitly found in searches | [1] |
Table 2: Preclinical Efficacy of this compound in Rats
| Parameter | Dosage | Effect | Duration | Reference |
| Plasma Triglycerides | 1.3 mg/kg (oral, single dose) | ED30 (30% lowering) at 2 hours | 2 hours | [1] |
| Total Cholesterol | 10 mg/kg/day (oral) | 23% reduction | 2 weeks | [1] |
| VLDL Cholesterol | 10 mg/kg/day (oral) | 33% reduction | 2 weeks | [1] |
| LDL Cholesterol | 10 mg/kg/day (oral) | 75% reduction | 2 weeks | [1] |
| Triglycerides | 10 mg/kg/day (oral) | 62% reduction | 2 weeks | [1] |
Table 3: Preclinical Efficacy of Implitapide in Apolipoprotein E Knockout (ApoE KO) Mice
| Parameter | Dosage | Effect | Duration | Reference |
| Total Cholesterol | ~3.2 mg/kg/day (in diet) | Significant reduction | 8 weeks | [2] |
| Triglycerides | ~3.2 mg/kg/day (in diet) | Significant reduction | 8 weeks | [2] |
| Postprandial Triglyceride Elevation | ~3.2 mg/kg/day (in diet) | Significantly inhibited | 4 weeks | [2] |
| Atherosclerotic Lesion Area | ~3.2 mg/kg/day (in diet) | 83% suppression | 8 weeks | [2] |
Table 4: Clinical Efficacy of this compound in Healthy Human Volunteers (Single Dose)
| Parameter | Dosage | Effect | Time Point | Reference |
| Plasma Triglycerides | 10 mg (ED50) | 66% maximal inhibition at 100 mg | 4 hours post-dose | [1] |
| VLDL Cholesterol | 3 mg (ED50) | 87% maximal inhibition at 100 mg | 4 hours post-dose | [1] |
Table 5: Clinical Efficacy of this compound in Healthy Human Volunteers (Multiple Doses)
| Parameter | Dosage | Effect (relative to baseline/placebo) | Duration | Reference |
| Total Cholesterol | 30 mg/day | 47% reduction | 2 weeks | [1] |
| LDL Cholesterol | 30 mg/day | 72% reduction | 2 weeks | [1] |
| Triglycerides | 30 mg/day | 75% reduction | 2 weeks | [1] |
Table 6: Clinical Efficacy of Implitapide in Patients with Homozygous Familial Hypercholesterolemia (HoFH) - Phase 3 Study (NCT00730236)
| Parameter | Outcome | Patient Population | Reference |
| LDL-C Target Achievement (<100 mg/dL) | 51% of patients at least once | 29 patients | [3] |
| LDL-C Target Achievement (<70 mg/dL) | 28% of patients at least once | 29 patients | [3] |
Signaling Pathway and Mechanism of Action
Both this compound and Implitapide exert their lipid-lowering effects by inhibiting the Microsomal Triglyceride Transfer Protein (MTP). MTP is located in the endoplasmic reticulum of hepatocytes and enterocytes and is crucial for the assembly of apoB-containing lipoproteins. It facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to the nascent apoB polypeptide. Inhibition of MTP disrupts this process, leading to the intracellular degradation of apoB and a subsequent reduction in the secretion of VLDL from the liver and chylomicrons from the intestine. This ultimately results in lower plasma concentrations of triglycerides and LDL cholesterol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro MTP Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against MTP.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against MTP.
Materials:
-
Purified or partially purified human or rodent MTP.
-
Donor vesicles: Small unilamellar vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and a quenching lipid.
-
Acceptor vesicles: Small unilamellar vesicles without fluorescent lipids.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Test compounds (this compound or Implitapide) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In each well of the microplate, add the assay buffer, acceptor vesicles, and the test compound solution.
-
Initiate the reaction by adding the MTP enzyme preparation to each well, except for the negative control wells.
-
Immediately after adding MTP, add the donor vesicles to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the fluorescent lipid. The transfer of the fluorescent lipid from the quenched donor vesicles to the acceptor vesicles results in an increase in fluorescence.
-
Calculate the percentage of MTP inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in an Animal Model of Atherosclerosis (ApoE Knockout Mice)
This protocol outlines a typical experimental design to evaluate the anti-atherosclerotic efficacy of an MTP inhibitor in ApoE knockout mice.
Objective: To assess the effect of a test compound on plasma lipid levels and the development of atherosclerotic lesions in a genetically predisposed mouse model.
Animal Model: Male Apolipoprotein E knockout (ApoE KO) mice, which spontaneously develop hypercholesterolemia and atherosclerotic plaques.
Experimental Design:
-
Acclimatization: House the mice under standard laboratory conditions for at least one week before the start of the experiment.
-
Diet: Feed the mice a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.
-
Grouping: Randomly divide the mice into two groups: a control group receiving the vehicle and a treatment group receiving the test compound (e.g., Implitapide) mixed in the diet or administered by oral gavage at a specific dose.
-
Treatment Period: Administer the treatment for a specified duration, typically 8 to 12 weeks.
-
Monitoring: Monitor body weight and food consumption regularly throughout the study.
-
Blood Sampling: Collect blood samples at baseline and at various time points during the study (e.g., every 4 weeks) via retro-orbital bleeding or tail vein sampling.
-
Plasma Lipid Analysis: Analyze the plasma samples for total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol using enzymatic colorimetric assays.
-
Oral Fat Tolerance Test (Optional): Perform an oral fat tolerance test to assess the effect of the compound on postprandial lipemia. After an overnight fast, administer a bolus of olive oil by gavage and measure plasma triglyceride levels at different time points.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Atherosclerotic Lesion Analysis:
-
En face analysis: Excise the entire aorta, open it longitudinally, stain with an oil-soluble dye (e.g., Oil Red O), and quantify the percentage of the aortic surface area covered by atherosclerotic lesions using image analysis software.
-
Aortic root analysis: Embed the heart and the aortic root in a cryo-embedding medium, prepare serial cryosections of the aortic root, stain with Oil Red O and hematoxylin, and quantify the lesion area in the aortic sinus.
-
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target achievement and cardiovascular event rates with Lomitapide in homozygous Familial Hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of CP-346086: A Guide to MTP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of CP-346086, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), across various species. The data presented is intended to assist researchers in evaluating the suitability of this compound for their specific experimental models.
Quantitative Comparison of MTP Inhibition
This compound exhibits significant species-specific differences in its ability to inhibit MTP. The following table summarizes the available quantitative and qualitative data on the inhibitory activity of this compound.
| Species | IC50 (in vitro) | Key Findings & References |
| Human | 2.0 nM | Potent inhibitor of human MTP activity.[1] |
| Rodent (Rat, Mouse) | 2.0 nM | Similar high potency observed in rodents as in humans.[1] |
| Monkey | Most Sensitive | Studies indicate monkey MTP is the most sensitive to this compound inhibition among the species tested, though a specific IC50 is not reported. |
| Frog | Least Sensitive | Frog hepatic MTP shows the least sensitivity to this compound. |
| Zebrafish | > 10 nM | This compound has very little effect on zebrafish MTP at a concentration of 10 nM.[2] |
| Drosophila | > 10 nM | Similar to zebrafish, Drosophila MTP is not significantly inhibited by this compound at 10 nM.[2] |
| Bovine | Not Reported | While not for this compound, a different MTP inhibitor (BMS-200150) showed an IC50 of 0.6 µM on bovine MTP.[3] |
| Cell Line (Human, HepG2) | 2.6 nM | Inhibition of apolipoprotein B (apoB) and triglyceride secretion.[1] |
Experimental Protocols
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the in vitro MTP inhibitory activity of compounds like this compound using a fluorescence-based assay.
1. Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.
-
Donor Vesicles (DVs): Small unilamellar vesicles containing a self-quenching fluorescently labeled lipid (e.g., NBD-triacylglycerol) and a non-labeled phospholipid (e.g., phosphatidylcholine).
-
Acceptor Vesicles (AVs): Small unilamellar vesicles containing only non-labeled phospholipids.
-
MTP Source: Purified MTP from the desired species or microsomal fractions prepared from liver or intestinal homogenates.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
2. Assay Procedure:
-
To the wells of a microplate, add the assay buffer.
-
Add the test compound (this compound) at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known MTP inhibitor).
-
Add the MTP source to each well and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the transfer reaction by adding the donor and acceptor vesicles to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~465 nm excitation and ~535 nm emission for NBD) at regular intervals or at a fixed endpoint. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in dequenching and an increase in fluorescence.
3. Data Analysis:
-
Subtract the background fluorescence (wells without MTP) from all readings.
-
Calculate the rate of lipid transfer for each concentration of the inhibitor.
-
Plot the percentage of MTP inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
MTP Inhibition and Lipoprotein Assembly Signaling Pathway
The following diagram illustrates the central role of MTP in the assembly of apolipoprotein B (apoB)-containing lipoproteins and the mechanism of action of this compound.
Caption: Mechanism of MTP inhibition by this compound in the endoplasmic reticulum.
Experimental Workflow for MTP Inhibition Assay
The diagram below outlines the key steps in the in vitro fluorescence-based MTP inhibition assay.
Caption: Workflow for determining the IC50 of an MTP inhibitor.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquisition of Triacylglycerol Transfer Activity by Microsomal Triglyceride Transfer Protein During Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of the microsomal triglyceride transfer protein inhibits apoB secretion from HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of CP-346086 for Microsomal Triglyceride Transfer Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microsomal triglyceride transfer protein (MTP) inhibitor CP-346086 with other relevant alternatives. The focus is on the specificity of this compound, supported by experimental data to aid in research and development decisions.
Introduction to MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein primarily expressed in the liver and intestine. It plays a pivotal role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By facilitating the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB, MTP is essential for lipid homeostasis. Inhibition of MTP is a therapeutic strategy for lowering plasma levels of cholesterol and triglycerides.
This compound is a potent, orally bioavailable small molecule inhibitor of MTP. This guide will objectively evaluate its performance against other MTP inhibitors, focusing on its specificity and potential off-target effects.
Comparative Efficacy of MTP Inhibitors
The inhibitory potency of this compound and its alternatives is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various MTP inhibitors against human MTP.
| Compound | IC50 (nM) for Human MTP | Reference(s) |
| This compound | 2.0 | [1] |
| Lomitapide | 8 | [2] |
| Dirlotapide | N/A | N/A |
| SLX-4090 | 8.0 | N/A |
N/A: Data not available in the searched literature.
Specificity Profile of this compound
A crucial aspect of any targeted therapy is its specificity for the intended target. High specificity minimizes off-target effects and enhances the therapeutic window.
Cellular Effects on Lipoprotein Secretion and Lipid Synthesis
Studies in the human hepatoma cell line HepG2 provide valuable insights into the cellular specificity of this compound.
| Parameter | Effect of this compound | IC50 (nM) | Reference(s) |
| ApoB Secretion | Inhibition | 2.6 | [1] |
| Triglyceride Secretion | Inhibition | ~2.6 | [1][3] |
| ApoA-I Secretion | No effect | - | [1] |
| Lipid Synthesis | No effect | - | [1] |
These findings highlight the specificity of this compound in targeting the MTP-dependent apoB secretion pathway without affecting the secretion of apoA-I (the primary apolipoprotein of high-density lipoprotein, HDL) or overall lipid biosynthesis within the cell.[1]
Selectivity Against Other Lipid Transfer Proteins
Potential Off-Target Effects and Clinical Considerations
Inhibition of MTP can lead to mechanism-based side effects, primarily related to the accumulation of lipids in the liver (hepatic steatosis) and gastrointestinal disturbances due to impaired chylomicron formation. Clinical studies with various MTP inhibitors have reported side effects such as diarrhea, nausea, and elevated liver transaminases. The development of intestine-specific MTP inhibitors aims to mitigate the hepatic side effects.
Experimental Protocols
In Vitro MTP Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 of a test compound for MTP.
Materials:
-
Purified human MTP
-
Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein) and a quencher.
-
Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine).
-
Assay buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate wells, add the assay buffer, donor vesicles, and acceptor vesicles.
-
Add the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding purified MTP to each well.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission for NBD). The transfer of the fluorescent lipid from the quenched donor to the acceptor vesicle results in an increase in fluorescence.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
HepG2 Cell-Based ApoB Secretion Assay
This protocol outlines a method to assess the effect of a test compound on apoB secretion from HepG2 cells.
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Test compound dissolved in DMSO.
-
Lysis buffer.
-
ELISA kit for human apoB.
-
BCA protein assay kit.
Procedure:
-
Seed HepG2 cells in a multi-well plate and grow to near confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) in serum-free medium for a specified duration (e.g., 24 hours).
-
Collect the cell culture medium.
-
Lyse the cells and determine the total protein concentration using the BCA assay.
-
Measure the concentration of apoB in the collected medium using an ELISA kit.
-
Normalize the secreted apoB levels to the total cellular protein content for each well.
-
Calculate the percent inhibition of apoB secretion for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the data and fitting to a dose-response curve.
Visualizing the Mechanism and Workflow
MTP's Role in Lipoprotein Assembly
Caption: MTP facilitates the loading of lipids onto apoB, a key step in VLDL assembly.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of MTP inhibitors.
Conclusion
This compound is a highly potent inhibitor of microsomal triglyceride transfer protein, demonstrating strong activity in both enzymatic and cell-based assays. A key advantage of this compound is its high specificity, as evidenced by its lack of effect on apoA-I secretion and overall lipid synthesis in HepG2 cells. This specificity profile suggests a lower potential for certain off-target effects compared to less specific inhibitors. While further studies are needed to fully characterize its selectivity against other lipid transfer proteins and its long-term safety profile, the existing data position this compound as a valuable research tool and a promising candidate for the development of therapies targeting hyperlipidemia.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of apolipoprotein B and triglyceride secretion in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-346086: A Comparative Guide to its Efficacy in VLDL and LDL Cholesterol Reduction
For researchers and professionals in drug development, understanding the landscape of lipid-lowering therapies is crucial. This guide provides a detailed comparison of CP-346086, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), with other classes of drugs aimed at reducing Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) cholesterol. The following sections present experimental data, outline methodologies, and visualize key pathways to offer a comprehensive overview for scientific evaluation.
This compound: Mechanism of Action and Efficacy
This compound is a selective inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as VLDL from the liver and chylomicrons from the intestine.[1][2] By inhibiting MTP, this compound effectively curtails the secretion of VLDL, which is a direct precursor to LDL cholesterol. This leads to a significant reduction in plasma levels of VLDL, LDL, and triglycerides.[1][3]
Quantitative Data on this compound Efficacy
The following table summarizes the key in vitro and in vivo findings on the efficacy of this compound in reducing cholesterol and triglycerides.
| Experimental Model | Dosage/Concentration | Key Findings | Reference |
| In Vitro (Human & Rodent MTP) | IC50: 2.0 nM | Potent inhibition of MTP activity. | [1][4] |
| In Vitro (HepG2 cells) | IC50: 2.6 nM | Inhibition of apolipoprotein B (apoB) and triglyceride secretion. No effect on apoA-I secretion or lipid synthesis. | [1][5] |
| Animal (Rats/Mice, single dose) | ED30: 1.3 mg/kg | 30% reduction in plasma triglycerides 2 hours after administration. | [1][5] |
| Animal (Rats, 2-week treatment) | 10 mg/kg/day | - Total Cholesterol: ↓23%- VLDL Cholesterol: ↓33%- LDL Cholesterol: ↓75%- Triglycerides: ↓62% | [1][5] |
| Human (Healthy volunteers, single dose) | ED50: 3 mg (VLDL-C)ED50: 10 mg (Triglycerides)Maximal inhibition (100 mg) | - VLDL Cholesterol: ↓87%- Triglycerides: ↓66% | [1][5] |
| Human (Healthy volunteers, 2-week treatment) | 30 mg/day | - Total Cholesterol: ↓47%- LDL Cholesterol: ↓72%- Triglycerides: ↓75%- Little change in HDL cholesterol. | [1][5][6] |
Experimental Protocols
A summary of the methodologies employed in the key studies on this compound is provided below:
-
In Vitro MTP Inhibition Assay: The inhibitory activity of this compound on both human and rodent MTP was determined using a standardized in vitro assay. The concentration of this compound required to achieve 50% inhibition of MTP activity (IC50) was measured.[1]
-
HepG2 Cell Culture Model: Human hepatoma (HepG2) cells were utilized to assess the effect of this compound on lipoprotein secretion. The cells were treated with varying concentrations of the compound, and the levels of secreted apoB, triglycerides, and apoA-I in the culture medium were quantified. This model allows for the specific evaluation of hepatic lipoprotein metabolism.[1]
-
Animal Studies: In vivo efficacy was evaluated in rats and mice. For single-dose studies, plasma triglyceride levels were measured at specific time points after oral administration of this compound. In longer-term studies (e.g., 2 weeks), animals were treated daily, and a full lipid panel (total cholesterol, VLDL, LDL, and triglycerides) was analyzed at the end of the treatment period.[1][5]
-
Human Clinical Trials: Studies in healthy human volunteers involved both single-dose and multiple-dose regimens. Plasma lipid profiles were monitored at various time points after drug administration to determine the dose-dependent effects on VLDL, LDL, and triglycerides.[1][5]
Visualizing the Mechanism of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting MTP and the subsequent reduction in VLDL and LDL production.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MTP inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. [PDF] this compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Semantic Scholar [semanticscholar.org]
- 6. storage.imrpress.com [storage.imrpress.com]
Independent Verification of CP-346086's Lipid-Lowering Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microsomal triglyceride transfer protein (MTP) inhibitor, CP-346086, with other lipid-lowering agents. The information presented is supported by experimental data from in vitro, animal, and human studies to aid in the independent verification of its therapeutic potential.
Mechanism of Action: MTP Inhibition
This compound exerts its lipid-lowering effects by inhibiting the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[3][4] It plays a pivotal role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][4][5] By binding to and transferring lipids such as triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB, MTP is essential for the formation of these lipoproteins.[4] Inhibition of MTP by agents like this compound disrupts this process, leading to a reduction in the secretion of VLDL and chylomicrons, and consequently, lower plasma levels of triglycerides and LDL cholesterol.[1][3]
Comparative Efficacy of MTP Inhibitors
The following tables summarize the quantitative data on the lipid-lowering effects of this compound and other MTP inhibitors from various studies.
Table 1: In Vitro Efficacy of MTP Inhibitors
| Compound | Assay System | Target | IC50 | Reference |
| This compound | Human and rodent MTP | MTP Activity | 2.0 nM | [1] |
| This compound | HepG2 cells | apoB & Triglyceride Secretion | 2.6 nM | [1] |
| Lomitapide | In vitro | MTP Activity | 8 nM | [6] |
| SLx-4090 | In vitro | MTP Activity | ~8 nM | [2] |
| SLx-4090 | Caco-2 cells | apoB Secretion | ~9.6 nM | [2] |
Table 2: Preclinical Efficacy of MTP Inhibitors in Animal Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound | Rats/Mice | 1.3 mg/kg (single dose) | 30% reduction in plasma triglycerides | [1] |
| This compound | Rats/Mice | 10 mg/kg/day (2 weeks) | TC: ↓23%, VLDL-C: ↓33%, LDL-C: ↓75%, TG: ↓62% | [1] |
| JTT-130 | Guinea Pigs | Not specified | LDL-C: ↓25%, TG: ↓30% (compared to control) | [5] |
| SLx-4090 | Rats | ~7 mg/kg | >50% reduction in postprandial lipids | [2] |
| SLx-4090 | High-fat diet mice | Chronic treatment | Decreased LDL-C and triglycerides | [2] |
Table 3: Clinical Efficacy of MTP Inhibitors in Humans
| Compound | Study Population | Dose | Key Findings | Reference |
| This compound | Healthy Volunteers | 100 mg (single dose) | TG: ↓66%, VLDL-C: ↓87% (at 4 hours) | [1] |
| This compound | Healthy Volunteers | 30 mg/day (2 weeks) | TC: ↓47%, LDL-C: ↓72%, TG: ↓75% | [1] |
| Lomitapide | Homozygous Familial Hypercholesterolemia | 5-60 mg/day | LDL-C reduction of ~50% at 26 weeks | [6] |
| Lomitapide | Homozygous Familial Hypercholesterolemia | Titrated to max. tolerated dose | Maintained ~45.5% LDL-C reduction at 126 weeks | [7] |
Alternative Lipid-Lowering Strategies
Beyond MTP inhibition, several other mechanisms are employed to lower lipid levels. A brief comparison is provided below.
Table 4: Comparison with Other Classes of Lipid-Lowering Agents
| Class | Mechanism of Action | Primary Lipid Target | Example |
| Statins | Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. | LDL-C | Atorvastatin |
| PCSK9 Inhibitors | Monoclonal antibodies that bind to and inhibit PCSK9, preventing LDL receptor degradation. | LDL-C | Evolocumab |
| Fibrates | Activate PPARα, leading to increased lipoprotein lipase (B570770) activity and fatty acid oxidation. | Triglycerides | Fenofibrate |
| Ezetimibe | Inhibits the absorption of cholesterol from the small intestine. | LDL-C | Ezetimibe |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent verification.
Protocol 1: In Vitro MTP Inhibition Assay
This protocol is a generalized procedure based on commonly used fluorescence-based assays.
1. Reagent Preparation:
- Assay Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.
- Donor Vesicles: Prepare small unilamellar vesicles containing a fluorescently labeled lipid (e.g., NBD-triolein) and a quenching agent.
- Acceptor Vesicles: Prepare small unilamellar vesicles composed of phosphatidylcholine.
- MTP Source: Purified MTP enzyme or cell/tissue homogenates.
- Test Compound: this compound and other inhibitors dissolved in DMSO.
2. Assay Procedure:
- In a 96-well microplate, add the assay buffer.
- Add the test compound at various concentrations.
- Add the MTP source and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the transfer reaction by adding a mixture of donor and acceptor vesicles.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Measure the increase in fluorescence intensity using a microplate reader (e.g., excitation at 465 nm and emission at 535 nm). The increase in fluorescence corresponds to the transfer of the fluorescent lipid from the quenched donor vesicles to the acceptor vesicles.
3. Data Analysis:
- Calculate the percent inhibition of MTP activity for each concentration of the test compound relative to a vehicle control (DMSO).
- Determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: Lipoprotein Secretion Assay in HepG2 Cells
This protocol describes a method to assess the effect of this compound on the secretion of apoB-containing lipoproteins from the human hepatoma cell line, HepG2.
1. Cell Culture and Treatment:
- Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
- Wash the cells with serum-free medium.
- Incubate the cells with serum-free medium containing the test compound (this compound) at various concentrations for a predetermined time (e.g., 4-24 hours).
2. Sample Collection:
- After the incubation period, collect the culture medium.
- Centrifuge the medium to remove any detached cells or debris.
- Lyse the cells in a suitable buffer to determine total cellular protein content for normalization.
3. Lipoprotein Quantification:
- Quantify the amount of apoB in the collected medium using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for human apoB.
- Measure the triglyceride concentration in the medium using a commercially available colorimetric assay kit.
4. Data Analysis:
- Normalize the amount of secreted apoB and triglycerides to the total cellular protein content.
- Calculate the percent inhibition of secretion for each concentration of the test compound relative to a vehicle control.
- Determine the IC50 value for the inhibition of apoB and triglyceride secretion.
Protocol 3: General Protocol for Hyperlipidemia Animal Studies
This protocol provides a general framework for evaluating the in vivo efficacy of lipid-lowering agents in rodent models.
1. Animal Model:
- Select a suitable animal model of hyperlipidemia, such as high-fat diet-induced obese mice or rats.
2. Acclimatization and Diet:
- Acclimatize the animals to the housing conditions for at least one week.
- Induce hyperlipidemia by feeding the animals a high-fat diet for a specified period (e.g., 4-8 weeks).
3. Dosing:
- Randomly assign the animals to different treatment groups (vehicle control, this compound at various doses, and a positive control like atorvastatin).
- Administer the compounds orally (e.g., by gavage) once daily for the duration of the study (e.g., 2-4 weeks).
4. Sample Collection:
- At the end of the treatment period, fast the animals overnight.
- Collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
- Separate the plasma by centrifugation.
5. Lipid Profile Analysis:
- Measure the plasma concentrations of total cholesterol, LDL cholesterol, VLDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic assay kits.
6. Data Analysis:
- Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
- Calculate the percent reduction in each lipid parameter for the different treatment groups.
Visualizations
Signaling Pathway of MTP in Lipoprotein Assembly
Caption: MTP-mediated assembly of VLDL in the endoplasmic reticulum.
General Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating the efficacy of lipid-lowering agents.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. The many intersecting pathways underlying apolipoprotein B secretion and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the mysteries of VLDL: exploring its production, intracellular trafficking, and metabolism as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the microsomal triglygeride transfer protein in abetalipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. Very-low-density lipoprotein assembly and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of CP-346086 and SLx-4090
A Comparative Analysis of the MTP Inhibitors CP-346086 and SLx-4090
A Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of two small molecule inhibitors of the Microsomal Triglyceride Transfer Protein (MTP), this compound and SLx-4090. Both compounds have been investigated for their potential in treating dyslipidemia by targeting the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. The primary distinction between them lies in their site of action: this compound is a systemic inhibitor, affecting MTP in both the liver and the intestine, whereas SLx-4090 is designed as an enterocyte-specific inhibitor with minimal systemic exposure.
Mechanism of Action and Signaling Pathway
Microsomal triglyceride transfer protein (MTP) is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes. Its primary function is to load lipids, such as triglycerides and cholesterol esters, onto nascent apoB molecules. This process is critical for the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. These lipoproteins are then secreted into the circulation to transport lipids throughout the body.
By inhibiting MTP, both this compound and SLx-4090 block the formation of these apoB-containing lipoproteins, leading to a reduction in plasma levels of triglycerides and cholesterol. However, their differing selectivity results in distinct pharmacological profiles. This compound inhibits MTP systemically, reducing both hepatic VLDL secretion and intestinal chylomicron formation.[1][2] In contrast, SLx-4090 is engineered to act exclusively on MTP within the enterocytes of the small intestine, thereby inhibiting only the absorption of dietary fats and the formation of chylomicrons, without affecting hepatic MTP.[3][4][5] This targeted approach aims to mitigate the hepatic side effects associated with systemic MTP inhibition.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, SLx-4090: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-346086 and HDL Cholesterol: A Comparative Analysis with CETP Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise impact of lipid-lowering agents on high-density lipoprotein (HDL) cholesterol is paramount. This guide provides a comprehensive comparison of CP-346086, a microsomal triglyceride transfer protein (MTP) inhibitor, with a class of drugs known for their significant HDL-raising effects: cholesteryl ester transfer protein (CETP) inhibitors.
While both classes of drugs aim to modulate lipid profiles, their mechanisms of action and resultant effects on HDL cholesterol are markedly different. This guide will delve into the experimental data, detail the methodologies of key studies, and visually represent the underlying biological pathways to offer a clear and objective comparison.
Quantitative Data on Lipid Profile Modulation
The following table summarizes the effects of this compound and various CETP inhibitors on key lipid parameters as observed in human clinical trials.
| Compound | Class | Dosage | Treatment Duration | Change in HDL-C | Change in LDL-C | Change in Triglycerides |
| This compound | MTP Inhibitor | 30 mg/day | 2 weeks | Little to no change | ↓ 72% | ↓ 75% |
| Anacetrapib (B1684379) | CETP Inhibitor | 100 mg/day | 24 weeks | ↑ 138% | ↓ 40% | - |
| Torcetrapib | CETP Inhibitor | 60 mg/day | 12 months | ↑ 72% | ↓ 25% | - |
| Evacetrapib (B612230) | CETP Inhibitor | 130 mg/day | 12 weeks | ↑ 129% | ↓ 36% | - |
Experimental Protocols
This compound Clinical Trial Methodology
A key study evaluating the effect of this compound in healthy human volunteers involved a 2-week treatment period.[1]
-
Study Design: Randomized, placebo-controlled trial.
-
Participants: Healthy human volunteers.
-
Intervention: Oral administration of this compound at a dose of 30 mg per day.[1]
-
Duration: 2 weeks.[1]
-
Primary Endpoints: Measurement of plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Data Analysis: Changes in lipid parameters were calculated relative to individual baseline levels and a placebo group.[1]
CETP Inhibitor Clinical Trial Methodologies (Representative Examples)
Studies on CETP inhibitors have typically involved larger patient populations and longer durations to assess cardiovascular outcomes.
-
Anacetrapib (DEFINE Trial): This was a randomized, double-blind, placebo-controlled phase III trial. Patients at high risk for cardiovascular events were administered 100 mg of anacetrapib daily for 24 weeks, with changes in lipid profiles being a key endpoint.
-
Evacetrapib (ACCELERATE Trial): This phase 3, multicenter, randomized, double-blind, placebo-controlled trial enrolled over 12,000 high-risk patients who received either 130 mg of evacetrapib or a placebo daily.[2] The study aimed to assess the impact on major cardiovascular events, with lipid level changes monitored throughout the trial.[2]
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and CETP inhibitors on HDL cholesterol stem from their different molecular targets and mechanisms of action.
This compound: MTP Inhibition
This compound functions by inhibiting the microsomal triglyceride transfer protein (MTP). MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By blocking MTP, this compound significantly reduces the production of these lipoproteins, leading to a marked decrease in LDL cholesterol and triglycerides.[1] However, this mechanism does not directly impact the metabolism of HDL particles, resulting in minimal to no change in HDL cholesterol levels.[1]
CETP Inhibitors: Modulating HDL Metabolism
CETP inhibitors, such as anacetrapib, torcetrapib, and evacetrapib, work by blocking the cholesteryl ester transfer protein. CETP facilitates the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. By inhibiting this process, these drugs lead to an accumulation of cholesteryl esters within HDL particles, thereby increasing the size and concentration of HDL in the plasma. This mechanism directly targets a key step in HDL metabolism, resulting in a substantial elevation of HDL cholesterol levels.
Conclusion
The available evidence clearly demonstrates that this compound does not significantly affect HDL cholesterol levels. Its primary role as an MTP inhibitor is the potent reduction of LDL cholesterol and triglycerides through the inhibition of apoB-containing lipoprotein synthesis. In stark contrast, CETP inhibitors directly intervene in HDL metabolism, leading to substantial increases in HDL cholesterol. This fundamental difference in their mechanisms of action is crucial for researchers and drug developers when considering therapeutic strategies for managing dyslipidemia. While this compound may be a powerful agent for lowering atherogenic lipoproteins, it should not be considered a viable candidate for therapies aimed at raising HDL cholesterol. Conversely, CETP inhibitors, despite a more complex clinical development history, remain a key area of investigation for HDL-centric therapeutic approaches.
References
- 1. This compound: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the clinical effects of cholesteryl ester transfer protein inhibition with evacetrapib in patients at high-risk for vascular outcomes: Rationale and design of the ACCELERATE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on CP-346086's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published efficacy of CP-346086, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). By summarizing key experimental data and detailing methodologies, this document serves as a resource for researchers seeking to understand and potentially replicate findings related to this compound. The guide also offers a comparison with an alternative MTP inhibitor, Lomitapide, to provide a broader context of its therapeutic potential.
Mechanism of Action: Inhibition of MTP
This compound exerts its lipid-lowering effects by directly inhibiting the Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1] By blocking MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides, total cholesterol, VLDL cholesterol, and low-density lipoprotein (LDL) cholesterol.[1]
Signaling Pathway of MTP in VLDL Assembly and Inhibition by this compound
The following diagram illustrates the key steps in VLDL assembly and the point of intervention for this compound.
References
Safety Operating Guide
Navigating the Disposal of CP-346086: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with disposal instructions for CP-346086 is not publicly available, established protocols for handling laboratory chemical waste provide a clear and safe path forward. This guide offers essential, step-by-step procedures for the compliant disposal of research compounds like this compound, ensuring the protection of personnel and the environment.
Important Note: The following procedures are based on general best practices for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding. Your EHS office can provide guidance specific to your location and the nature of your waste stream.
Step-by-Step Disposal Protocol for Research Chemicals
The proper disposal of a research chemical such as this compound involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in a pure form (e.g., expired solid compound) or mixed with other substances, such as solvents or biological materials. Contaminants will dictate the appropriate disposal route.
-
Segregate Waste: Do not mix different chemical waste streams.[1][2] this compound waste should be kept separate from other wastes like halogenated solvents, acids, or bases unless explicitly permitted by your EHS office.[1][2][3] Incompatible wastes, if mixed, can react violently or release toxic gases.[2][4]
2. Container Selection and Labeling:
-
Choose a Compatible Container: The container must be made of a material that will not react with the waste.[3][4][5] For organic compounds like this compound, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[6] The container must be in good condition and have a secure, leak-proof screw cap.[2][3]
-
Properly Label the Container: As soon as waste is added, the container must be labeled.[7][8] The label, often provided by your EHS department, must include:
-
The full chemical name(s) of the contents (e.g., "this compound," "Methanol"). Avoid abbreviations or formulas.[3]
-
The date when waste was first added (accumulation start date).[7][10]
-
Relevant hazard information (e.g., Flammable, Toxic).[7][11]
-
The name and contact information of the generating researcher or lab.[7]
3. Safe Storage Prior to Disposal:
-
Designate a Satellite Accumulation Area (SAA): This is a designated area in the lab, at or near the point of waste generation, for storing waste containers.[2][3]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][2][3] Do not leave funnels in the container opening.[3]
-
Use Secondary Containment: Liquid waste containers should be placed in a secondary container, such as a tray or tub, to contain any potential leaks or spills.[1][7]
-
Segregate by Hazard: Store containers of incompatible waste types separately within the SAA to prevent accidental mixing.[2][3]
4. Arranging for Final Disposal:
-
Do Not Dispose in Regular Trash or Down the Drain: Hazardous chemical waste must never be disposed of in the standard trash or poured down the sink.[1][12]
-
Request a Pickup: Once the container is full (typically no more than 90% to allow for expansion), contact your institution's EHS office to schedule a waste pickup.[1][3] Follow their specific procedures for requesting collection.
Data Presentation: Chemical Waste Container Compatibility
The selection of an appropriate waste container is crucial to prevent leaks and reactions. The table below summarizes generally compatible container materials for common laboratory waste categories.
| Waste Category | Compatible Container Materials | Incompatible Materials to Avoid |
| Halogenated & Non-Halogenated Organic Solvents | Glass, High-Density Polyethylene (HDPE) | Metal (for some solvents) |
| Aqueous Acidic Waste (pH ≤ 2) | HDPE, Polypropylene (PP), Glass (with caution) | Metal |
| Aqueous Basic/Caustic Waste (pH ≥ 12.5) | HDPE, Polypropylene (PP) | Glass (can be etched by strong bases), Metal |
| Solid Chemical Waste (Non-reactive) | HDPE, Glass, Polypropylene (PP) | Containers not rated for solids |
| Oxidizers | Glass, Teflon® | Plastic (can be degraded), Metal |
| Hydrofluoric Acid Waste | High-Density Polyethylene (HDPE), Teflon® | Glass (will be dissolved) |
This table provides general guidance. Always confirm compatibility with your EHS department or through chemical resistance charts.
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the standard workflow for managing chemical waste in a laboratory setting, from generation to collection.
Caption: Workflow for proper laboratory chemical waste disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. bsu.edu [bsu.edu]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 7. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 8. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. Chemical Container Labels | UW Environmental Health & Safety [ehs.washington.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling CP-346086
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of CP-346086, a potent inhibitor of microsomal triglyceride transfer protein (MTP). The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational and disposal aspects of working with this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Species | Notes |
| IC50 (MTP activity) | 2.0 nM | Human and Rodent | Concentration for 50% inhibition of MTP activity.[1] |
| IC50 (ApoB secretion) | 2.6 nM | Hep-G2 cells | Concentration for 50% inhibition of apolipoprotein B secretion.[1] |
| ED30 (Triglyceride lowering) | 1.3 mg/kg | Rats/Mice | Dose for 30% reduction in plasma triglycerides 2 hours after a single oral dose.[1] |
| ED50 (Triglyceride reduction) | 10 mg | Humans | Dose for 50% reduction in plasma triglycerides 4 hours after a single oral dose.[1] |
| ED50 (VLDL cholesterol reduction) | 3 mg | Humans | Dose for 50% reduction in VLDL cholesterol 4 hours after a single oral dose.[1] |
I. Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the absence of a specific Material Safety Data Sheet (MSDS), a cautious approach to personal protection is mandatory. The following PPE is required at all times when handling this compound in solid or solution form.
1. Laboratory Coat: A full-length, buttoned laboratory coat must be worn to protect against skin contact and contamination of personal clothing.
2. Gloves:
-
Type: Nitrile gloves are required. Given the lack of specific chemical compatibility data, double gloving is recommended, especially when handling concentrated solutions or the pure compound.
-
Procedure: Inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves. After completing work, remove and dispose of gloves properly, and wash hands thoroughly with soap and water.
3. Eye Protection:
-
Type: Chemical safety goggles are mandatory to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing (e.g., during vortexing, sonicating, or preparing concentrated stock solutions).
-
General Use: Safety glasses should be worn at all times within the laboratory.[2]
4. Respiratory Protection:
-
When Required: A properly fitted N95 respirator or higher (e.g., a powered, air-purifying respirator - PAPR) is required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.
-
Fit Testing: Ensure that any tight-fitting respirator has been properly fit-tested to the user.
PPE Summary Table
| Protection | Specification | Rationale |
| Body | Full-length laboratory coat | Prevents skin contact and clothing contamination. |
| Hands | Double-layered nitrile gloves | Protects against dermal absorption; inner glove provides protection during outer glove removal. |
| Eyes | Chemical safety goggles | Protects eyes from splashes and aerosols. |
| Face | Face shield (in addition to goggles) | Provides an additional layer of protection for the face during high-risk procedures. |
| Respiratory | N95 respirator or PAPR | Prevents inhalation of the solid compound. |
II. Experimental Protocols: Safe Handling and Operations
Adherence to the following step-by-step procedures is essential for minimizing exposure and ensuring a safe working environment.
A. Preparation of Stock Solutions
-
Designated Area: All weighing and preparation of stock solutions of this compound must be conducted in a designated area within a certified chemical fume hood or a powder containment hood.
-
Weighing:
-
Wear all required PPE (double gloves, lab coat, goggles, face shield, and respirator).
-
Use an analytical balance with a draft shield.
-
Carefully weigh the desired amount of solid this compound onto weighing paper or into a tared container. Avoid creating dust.
-
Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual powder. Dispose of the cloth as hazardous waste.
-
-
Solubilization:
-
Add the solvent to the container with the weighed this compound.
-
Cap the container securely before mixing (e.g., vortexing or sonicating) to prevent aerosol generation.
-
If heating is required for solubilization, use a controlled heating block or water bath within the fume hood.
-
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
B. General Handling of Solutions
-
Containment: Always handle solutions of this compound within a chemical fume hood.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or storing solutions.
-
Pipetting: Use only calibrated pipettes with disposable tips. Never mouth pipette.
-
Avoidance of Aerosols: Avoid activities that can generate aerosols. If such procedures are necessary, perform them in a certified biological safety cabinet or a fume hood.
III. Emergency Procedures
A. Spills
-
Small Spills (in a fume hood):
-
Ensure PPE is intact.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material into a sealable, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
-
-
Large Spills (or spills outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and the laboratory supervisor.
-
Prevent entry into the affected area.
-
Contact the institution's environmental health and safety (EHS) department for cleanup.
-
B. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes: Contaminated gloves, weighing paper, pipette tips, and absorbent materials.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes: Unused solutions and contaminated solvents.
-
Procedure: Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Sharps Waste:
-
Includes: Contaminated needles and syringes.
-
Procedure: Dispose of all contaminated sharps in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal: All hazardous waste containers must be disposed of through the institution's EHS department according to their specific guidelines.
V. Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a potent inhibitor of Microsomal Triglyceride Transfer Protein (MTP). MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound blocks the loading of lipids onto apoB, thereby preventing the formation and secretion of these lipoproteins. This leads to a reduction in plasma levels of triglycerides and cholesterol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
